molecular formula ¹³CC₅H₁₂D₂O₆ B1161247 D-Mannitol-[1-13C;1,1'-d2]

D-Mannitol-[1-13C;1,1'-d2]

Cat. No.: B1161247
M. Wt: 185.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannitol-[1-13C;1,1'-d2] is a useful research compound. Its molecular formula is ¹³CC₅H₁₂D₂O₆ and its molecular weight is 185.18. The purity is usually 95%.
BenchChem offers high-quality D-Mannitol-[1-13C;1,1'-d2] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannitol-[1-13C;1,1'-d2] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

¹³CC₅H₁₂D₂O₆

Molecular Weight

185.18

Origin of Product

United States

Foundational & Exploratory

D-Mannitol-[1-13C;1,1'-d2] chemical structure and isotopic labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to D-Mannitol-[1-¹³C;1,1'-d₂]: Structure, Analysis, and Applications

Introduction: The Role of Isotopic Labeling in Modern Research

In the landscape of pharmaceutical and metabolic research, precision is paramount. D-Mannitol, a six-carbon sugar alcohol, is widely utilized in the food and pharmaceutical industries as a sweetener, an osmotic diuretic, and a pharmaceutical excipient.[1][2][3] However, its utility is significantly enhanced through isotopic labeling. The incorporation of stable, heavy isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) into the D-Mannitol structure creates a powerful tool for researchers.

This guide focuses on a specific isotopologue, D-Mannitol-[1-¹³C;1,1'-d₂]. This molecule is chemically identical to its unlabeled counterpart but possesses a distinct mass, rendering it detectable and distinguishable by modern analytical techniques. This distinction allows it to serve as a tracer for metabolic studies or as an internal standard for precise quantification in complex biological matrices.[1] As a Senior Application Scientist, this guide aims to provide a comprehensive overview of this compound, from its fundamental structure to its advanced applications and the analytical methodologies that underpin its use.

PART 1: Unraveling the Chemical Structure and Isotopic Labeling

The nomenclature "D-Mannitol-[1-¹³C;1,1'-d₂]" precisely describes the location of the isotopic labels on the D-Mannitol backbone.

  • D-Mannitol Backbone : The parent molecule is a sugar alcohol with the chemical formula C₆H₁₄O₆.[4]

  • [1-¹³C] : This indicates that the carbon atom at the C-1 position of the linear sugar alcohol chain has been replaced with a stable, heavy isotope of carbon, ¹³C.[5]

  • [1,1'-d₂] : This signifies that the two hydrogen atoms attached to the C-1 carbon are replaced with deuterium (D), a stable isotope of hydrogen.[5]

This dual-labeling strategy results in a mass shift of +3 (one for ¹³C, and one for each of the two deuterium atoms) compared to the unlabeled D-Mannitol, which is crucial for its detection via mass spectrometry.[5]

Caption: Chemical structure of D-Mannitol-[1-¹³C;1,1'-d₂].

Physicochemical Properties

The fundamental properties of D-Mannitol-[1-¹³C;1,1'-d₂] are summarized below. These properties are critical for designing experiments, preparing standards, and ensuring accurate analytical measurements.

PropertyValueSource
Chemical Formula ¹³CC₅H₁₂D₂O₆[6]
Molecular Weight 185.18 g/mol [5][6]
Unlabeled MW 182.17 g/mol [2]
Mass Shift M+3[5]
Appearance White crystalline powder or solid[2][5]
Melting Point 167-170 °C (lit.)[5]
¹³C Isotopic Purity ≥99 atom %[5]
Deuterium Purity ≥98 atom %[5]
Chemical Purity ≥99%[5]

PART 2: Core Applications in Scientific Research

The unique properties of D-Mannitol-[1-¹³C;1,1'-d₂] make it an invaluable tool in several key research areas, particularly those relevant to drug development and clinical diagnostics.

Gold Standard for Intestinal Permeability Assessment

A primary application is in the in vivo measurement of intestinal permeability, often referred to as the "leaky gut" assay.[7] The traditional method uses unlabeled (¹²C) mannitol and lactulose. However, mannitol is naturally present in many foods, which can lead to high baseline urinary levels and confound the results.[8][9]

The Causality: By using ¹³C-Mannitol, researchers can definitively distinguish the orally administered probe from dietary mannitol.[7][8][10] This eliminates the need for strict dietary restrictions and significantly improves the accuracy and reliability of the permeability assessment.[7][10] Studies have shown that ¹³C-Mannitol has a much lower baseline contamination and a more predictable excretion pattern compared to its unlabeled counterpart.[10]

Tracing in Metabolic and Pharmacokinetic (PK) Studies

Stable isotope-labeled compounds are fundamental to modern pharmacokinetic analysis.[1] D-Mannitol is poorly absorbed when taken orally and is primarily excreted unchanged in the urine.[9][11] Labeled D-Mannitol allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous or exogenous sources.

Field-Proven Insight: In metabolic flux analysis (MFA), tracking the incorporation of the ¹³C label into various downstream metabolites can elucidate complex metabolic pathway activities.[12] For instance, the fermentation of labeled mannitol by gut microbiota into short-chain fatty acids (SCFAs) like butyrate and propionate has been successfully monitored using ¹³C NMR spectroscopy.[13]

Internal Standard for Quantitative Bioanalysis

In quantitative analysis using mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. D-Mannitol-[1-¹³C;1,1'-d₂] is an ideal internal standard for the quantification of unlabeled D-Mannitol.[1]

The Self-Validating System: Because the labeled standard co-elutes with the unlabeled analyte and behaves identically during extraction and ionization, it provides the most accurate method for quantification. Any sample loss or variation in instrument signal will affect both the analyte and the standard equally, ensuring the ratio between them remains constant and the final calculated concentration is accurate.

PART 3: Experimental Protocols and Methodologies

The following sections provide validated, step-by-step methodologies for the key applications of D-Mannitol-[1-¹³C;1,1'-d₂].

Protocol 1: Intestinal Permeability Assessment via LC-MS/MS

This protocol outlines a robust method for measuring urinary excretion of ¹³C-Mannitol to assess small intestine permeability.

Methodology:

  • Baseline Urine Collection: Collect a baseline urine sample from the subject after an overnight fast. This is essential to confirm the absence of interfering substances.

  • Probe Administration: The subject ingests a solution containing a precisely known amount of ¹³C-Mannitol and a larger, poorly absorbed sugar like lactulose.

  • Timed Urine Collection: Collect all urine produced over a specified period (e.g., 5-6 hours) into a single container.

  • Sample Preparation:

    • Measure the total volume of the collected urine.

    • Centrifuge an aliquot of the urine to remove particulate matter.

    • Perform a protein precipitation step by adding a solvent like acetonitrile to the urine supernatant.

    • Centrifuge again and transfer the clear supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Use an appropriate chromatography column (e.g., HILIC) to separate the sugars.

    • Set the mass spectrometer to monitor the specific mass transitions for ¹³C-Mannitol and lactulose.

  • Quantification: Calculate the total amount of each sugar excreted in the urine. The ratio of lactulose to ¹³C-Mannitol is used as the final measure of intestinal permeability.

Caption: Workflow for Intestinal Permeability Assay.

Protocol 2: Metabolite Tracking via NMR Spectroscopy

This protocol describes a general workflow for using ¹³C-labeled D-Mannitol in cellular metabolism studies.

Methodology:

  • Cell Culture: Grow cells in a standard medium to the desired density. Ensure culture conditions are standardized to minimize variability.[12]

  • Media Exchange: Replace the standard medium with a labeling medium containing D-Mannitol-[1-¹³C;1,1'-d₂] at a known concentration. The labeling medium should be free of unlabeled mannitol.[12]

  • Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate. This duration should be optimized to approach an isotopic steady state.[12]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity by adding a cold solvent (e.g., methanol or ethanol).

    • Scrape and collect the cells.

    • Perform a metabolite extraction procedure (e.g., using a chloroform/methanol/water system).

    • Centrifuge to separate the phases and pellet cell debris. Collect the supernatant containing the polar metabolites.

  • NMR Sample Preparation:

    • Lyophilize the metabolite extract to dryness.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an NMR reference standard (like DSS).

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum of the sample.

    • Identify and integrate the signals corresponding to the ¹³C-labeled metabolites. The chemical shifts will indicate which molecules have incorporated the ¹³C from the mannitol precursor.[13]

Sources

Technical Guide: Metabolic Flux Analysis of 13C and Deuterium Labeled Mannitol in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic tracking of mannitol metabolism in bacterial systems using stable isotope labeling. While Carbon-13 (


)  tracing resolves the topology of carbon flux through the central metabolic network (Glycolysis vs. Pentose Phosphate Pathway), Deuterium (

or D)
labeling provides a distinct orthogonal readout: the tracing of redox potential (NADH/NADPH) generation. This document integrates biochemical causality with practical experimental protocols for high-precision metabolic flux analysis (MFA).[1]

Part 1: The Biochemistry of Mannitol Utilization

To accurately interpret isotopic data, one must first understand the atom-level transitions occurring during transport and initial catabolism.

The Phosphotransferase System (PTS)

In model organisms like Escherichia coli and Bacillus subtilis, mannitol is not passively transported. It is imported via the Phosphotransferase System (PTS) , specifically the mannitol-specific Enzyme II complex (


).
  • Mechanism: The phosphoryl group is transferred from phosphoenolpyruvate (PEP)

    
     Enzyme I 
    
    
    
    HPr
    
    
    EIIA
    
    
    EIIBC
    
    
    Mannitol.
  • Result: Mannitol enters the cytoplasm as Mannitol-1-Phosphate (Mtl-1-P) .[2]

  • Stoichiometry: 1 Mannitol + 1 PEP

    
     1 Mtl-1-P + 1 Pyruvate.
    
Oxidation via MtlD

The committed step into central metabolism is catalyzed by Mannitol-1-phosphate 5-dehydrogenase (MtlD) .

  • Reaction: Mtl-1-P +

    
    
    
    
    
    Fructose-6-Phosphate (F6P) +
    
    
    +
    
    
    .[3]
  • Metabolic Entry: The product, Fructose-6-Phosphate, enters Glycolysis directly, bypassing the regulatory step of Glucose-6-Phosphate isomerase.

Part 2: Stable Isotope Tracing Principles

Carbon-13 Tracing: The Carbon Skeleton

 labeling tracks the cleavage and rearrangement of carbon bonds.
Labeling StrategyMetabolic Insight
[1-

]Mannitol
Distinguishes Glycolysis from the Pentose Phosphate Pathway (PPP). If metabolized via Glycolysis, the label ends up in specific positions of Pyruvate (C3). If via PPP, C1 is lost as

.
[U-

]Mannitol
Used as a reference or "spike-in" for quantification. Generates fully labeled fragments, aiding in mass isotopomer distribution (MID) deconvolution.
Mixture (e.g., 80:20) A mix of naturally labeled and [U-

] substrate improves the precision of flux estimation in complex networks.
Deuterium Tracing: The Redox State

Deuterium tracing is fundamentally different. It traces the hydride ion (


)  transfer during oxidation.
  • The MtlD Effect: When Mtl-1-P is oxidized to F6P, the hydrogen on Carbon-2 (C2) is transferred to

    
     to form NADH .
    
  • Tracer Utility: By using [2-

    
    ]Mannitol, the deuterium label is selectively transferred to the cytosolic NADH pool. This allows researchers to quantify the contribution of mannitol catabolism to the cell's total reducing power, separate from other NADH sources (like the TCA cycle).
    
  • Kinetic Isotope Effect (KIE): Enzymes process deuterated substrates slower than hydrogenated ones. In quantitative modeling, a KIE correction factor (typically 1.5–2.0x) must be applied to rate equations.

Part 3: Experimental Workflow

Protocol: Steady-State Isotopic Labeling

Objective: Achieve isotopic steady state where the labeling pattern in intracellular metabolites is constant.

  • Inoculation: Inoculate pre-culture into M9 Minimal Media containing 10 mM

    
    -Mannitol as the sole carbon source.
    
  • Growth: Cultivate at 37°C with orbital shaking (250 rpm). Monitor

    
    .
    
  • Harvesting: Collect cells during the mid-exponential phase (

    
    ). Metabolic fluxes are most stable here.
    
  • Quenching (Critical Step):

    • Rapidly inject culture volume into 5 volumes of 60% Methanol buffered with 10mM Ammonium Acetate pre-chilled to -40°C.

    • Why: This instantly stops enzymatic activity and prevents "leakage" of intracellular metabolites.

  • Extraction:

    • Centrifuge quenched cells (4000 x g, -10°C, 5 min).

    • Resuspend pellet in cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20).

    • Perform 3 freeze-thaw cycles (Liquid

      
       / 37°C bath) to lyse cells.
      
    • Centrifuge to remove debris; collect supernatant.

Analytical Derivatization (GC-MS)

Intracellular metabolites are non-volatile and must be derivatized.

  • Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Process: Incubate dried extract with MTBSTFA + 1% TBDMCS at 60°C for 60 mins.

  • Target: Amino acids (proteinogenic) and organic acids.[4][5] Amino acids serve as stable proxies for their precursor central metabolites (e.g., Alanine represents Pyruvate).

Part 4: Visualization of Pathways and Workflow

Diagram 1: Mannitol Metabolic Pathway & Isotope Fate

This diagram illustrates the transport of mannitol via PTS, its conversion to Fructose-6-P, and the specific generation of NADH (Redox) vs. Carbon flux.

Mannitol_Metabolism Mannitol_Ext Mannitol (Extracellular) PTS PTS Transporter (EIIA/B/C) Mannitol_Ext->PTS Mtl1P Mannitol-1-Phosphate MtlD MtlD Dehydrogenase Mtl1P->MtlD F6P Fructose-6-Phosphate Glycolysis Glycolysis (EMP) F6P->Glycolysis Pyruvate Pyruvate PTS->Mtl1P Phosphorylation (PEP->Pyr) MtlD->F6P Oxidation NADH NADH (Redox) MtlD->NADH Hydride Transfer (D) Glycolysis->Pyruvate Carbon Flux (13C)

Caption: Figure 1. Mannitol catabolism via PTS and MtlD.[2] Dashed red line indicates the specific transfer of Deuterium to the NADH pool.

Diagram 2: 13C-MFA Experimental Workflow

This diagram outlines the self-validating workflow from culture to computational flux modeling.

Experimental_Workflow Media 1. Media Prep (13C/D-Mannitol) Culture 2. Steady State Culture Media->Culture Inoculation Quench 3. Quenching (-40°C Methanol) Culture->Quench Mid-Log Phase Extract 4. Extraction & Derivatization Quench->Extract Cell Lysis GCMS 5. GC-MS Analysis Extract->GCMS MTBSTFA Modeling 6. Flux Modeling (Isotopomer Fit) GCMS->Modeling MID Data

Caption: Figure 2. Step-by-step workflow for stable isotope metabolic flux analysis (MFA).

Part 5: Data Interpretation

The output of the GC-MS analysis is the Mass Isotopomer Distribution (MID) vector.

  • Correction: Raw MS data must be corrected for natural isotope abundance (C, H, O, N, Si, S) using a correction matrix.

  • Flux Calculation: The corrected MIDs are fitted to a metabolic model (stoichiometric matrix) using software such as 13C-Flux2 or OpenFLUX.

  • Validation: The fit is validated using a Chi-square test. If the simulated MIDs match the experimental MIDs within the measurement error, the flux map is considered valid.

References

  • Bacterial Phosphotransferase System (PTS) Kinetics

    • Title: The bacterial phosphotransferase system: kinetic characterization of the glucose, mannitol, glucitol, and N-acetylglucosamine systems.[6]

    • Source: PubMed (NIH)
    • URL:[Link]

  • 13C Metabolic Flux Analysis Protocol

    • Title: High-resolution 13C metabolic flux analysis.[5]

    • Source: Springer N
    • URL:[Link]

  • Deuterium Tracing for Redox Metabolism

    • Title: Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism.[7]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Mannitol Dehydrogenase Mechanism

    • Title: Kinetic Study of the Catalytic Mechanism of Mannitol Dehydrogenase.
    • Source: ACS Public
    • URL:[Link]

  • Isotope Labeling Standards

    • Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.[1][8][9][10]

    • Source: PubMed Central (PMC)
    • URL:[Link]

Sources

Isotopologue Precision: A Technical Guide to D-Mannitol-[1-13C] vs. D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between D-Mannitol-[1-13C] and D-Mannitol-[1-13C;1,1'-d2] Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-precision landscape of metabolic flux analysis (MFA), clinical diagnostics, and quantitative mass spectrometry, the distinction between D-Mannitol-[1-13C] and its deuterated isotopologue D-Mannitol-[1-13C;1,1'-d2] is not merely structural—it is functional.

While both compounds serve as stable isotope tracers, their applications diverge based on their physical chemistry:

  • D-Mannitol-[1-13C] is the primary biological tracer used to probe metabolic pathways and intestinal permeability without altering reaction kinetics.

  • D-Mannitol-[1-13C;1,1'-d2] acts as the analytical anchor (Internal Standard) or hyperpolarized probe , engineered to possess a distinct mass signature (+3 Da) and extended nuclear spin relaxation times (

    
    ) for advanced NMR applications.
    

This guide dissects the physicochemical differences, experimental utilities, and specific protocols for deploying these isotopologues in drug development and research.

Part 1: Structural & Physicochemical Distinctions

To select the correct reagent, one must understand the atomic-level modifications and their consequences on detection.

The Structural Matrix
FeatureD-Mannitol-[1-13C] D-Mannitol-[1-13C;1,1'-d2]
Label Position Carbon-1 (

)
Carbon-1 (

) + Two Deuteriums on C1 (

)
Molecular Weight Shift +1.003 Da (vs. unlabeled)+3.015 Da (vs. unlabeled)
C1 Bond Structure


Primary Utility Metabolic Tracer, Gut Permeability ProbeInternal Standard (ISTD), Hyperpolarized MRI
NMR Signature Large

coupling (~140 Hz)

signal is a quintet (due to

coupling); No NOE from C1 protons
The Mass Spectrometry "Crosstalk" Problem

In quantitative LC-MS/MS, using a +1 Da labeled standard (like [1-13C]) is risky due to the natural isotopic envelope of the analyte. Carbon-13 occurs naturally (1.1% abundance). If your analyte is unlabeled Mannitol, a significant portion of it will naturally appear at M+1, interfering with the signal of a [1-13C] internal standard.

  • The Solution: The [1-13C;1,1'-d2] variant provides a +3 Da mass shift . This moves the internal standard signal completely outside the natural isotopic window of the analyte, ensuring zero "crosstalk" and absolute quantification accuracy.

Part 2: Advanced Applications & Mechanisms

Clinical Diagnostics: Intestinal Permeability (The "Leaky Gut" Assay)

The "Lactulose/Mannitol Ratio" is the gold standard for assessing small intestinal barrier function.

  • The Protocol: Patients ingest a solution containing D-Mannitol.

  • The Innovation: Unlabeled mannitol is ubiquitous in food (sweeteners, fruits), causing high background noise. D-Mannitol-[1-13C] is used as the tracer because it is biologically identical but spectrally distinct from dietary mannitol [1].

  • The Role of d2: The [1-13C;1,1'-d2] variant is added to the urine sample ex vivo during processing as the Internal Standard to correct for extraction efficiency and matrix effects during MS analysis.

Hyperpolarized C MRI (The Physics of Relaxation)

For researchers in metabolic imaging, the d2 variant offers a critical advantage:


 Elongation .
  • Mechanism: The dominant mechanism for the loss of hyperpolarization (signal decay) in [1-13C]Mannitol is the dipole-dipole interaction between the

    
    C nucleus and its attached protons (
    
    
    
    H).
  • The Deuterium Effect: Deuterium (

    
    H) has a magnetic moment ~6.5x smaller than Proton (
    
    
    
    H). Replacing C1 protons with deuterium drastically reduces dipolar relaxation.
  • Result: The hyperpolarized signal of [1-13C;1,1'-d2]Mannitol lasts significantly longer, allowing for extended imaging windows in perfusion studies [2].

RelaxationPhysics Substrate1 D-Mannitol-[1-13C] Dipole Dipole-Dipole Interaction (13C - 1H) Substrate1->Dipole Strong Coupling Substrate2 D-Mannitol-[1-13C;1,1'-d2] Shielding Deuterium Shielding (Low Magnetic Moment) Substrate2->Shielding Replaces H with D Relaxation Fast T1 Relaxation (Signal Loss) Dipole->Relaxation LongLife Extended T1 Lifetime (Signal Preservation) Shielding->LongLife Application Hyperpolarized MRI Perfusion Imaging LongLife->Application

Figure 1: Mechanistic impact of deuteration on nuclear spin relaxation, enabling advanced MRI applications.

Part 3: Experimental Protocols

Protocol A: Quantitative Analysis of Intestinal Permeability

Objective: Quantify intestinal absorption of D-Mannitol-[1-13C] using the d2 variant as an internal standard.

Reagents:

  • Tracer: D-Mannitol-[1-13C] (Oral solution)

  • Internal Standard (ISTD): D-Mannitol-[1-13C;1,1'-d2] (1 mg/mL in 50:50 Methanol:Water)

Workflow:

  • Dosing: Administer 1g of D-Mannitol-[1-13C] orally to the subject.

  • Collection: Collect urine over 0–6 hours.

  • Sample Prep:

    • Aliquot 100

      
      L of urine.
      
    • CRITICAL STEP: Add 20

      
      L of ISTD (D-Mannitol-[1-13C;1,1'-d2]) . This step locks in the quantification accuracy.
      
    • Dilute 1:10 with Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • LC-MS/MS Analysis:

    • Column: Amide-HILIC (e.g., BEH Amide, 2.1 x 100mm).

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.

    • MRM Transitions (Negative Mode):

      • Analyte (Tracer): 182.1

        
         89.0 m/z (Targeting [1-13C])
        
      • ISTD (Anchor): 184.1

        
         91.0 m/z (Targeting [1-13C; d2])
        
  • Calculation: Plot the Area Ratio (Analyte/ISTD) against the calibration curve.

Protocol B: Hyperpolarized Sample Preparation (DNP)

Objective: Prepare D-Mannitol-[1-13C;1,1'-d2] for metabolic imaging.

Workflow:

  • Formulation: Mix 40 mg of D-Mannitol-[1-13C;1,1'-d2] with 15 mg of trityl radical (OX063) and 1 mg Gd-chelate (doping agent).

  • Glassing: Add minimal DMSO/Glycerol (60:40) to ensure a glassy state upon freezing. Note: Mannitol crystallizes easily; glassing agents are mandatory.

  • Polarization: Insert into DNP Polarizer (3.35 T, 1.4 K). Irradiate with microwaves at 94.1 GHz for 60–90 minutes until solid-state polarization plateaus.

  • Dissolution: Rapidly dissolve in superheated buffer (Tris-EDTA, pH 7.4, 180°C) to a final concentration of 50 mM.

  • Injection: Transfer to the NMR/MRI magnet within 10 seconds (due to

    
     decay).
    

Part 4: Comparative Data Summary

ParameterD-Mannitol-[1-13C]D-Mannitol-[1-13C;1,1'-d2]
Mass (M-H)- 182.06 m/z184.07 m/z
Cost ModerateHigh
Isotopic Purity Req. >99 atom % 13C>99 atom % 13C, >98 atom % D
Metabolic Fate Oxidized to Fructose (via MDH)Same pathway (potential secondary KIE)
Key Limitation Short

for MRI; Mass overlap with natural isotopes
Expensive for routine use; Deuterium exchange in acidic media (rare)

Part 5: Workflow Visualization

Workflow Start Experimental Goal Decision Select Isotopologue Start->Decision PathA Biological Tracer (Gut Permeability / Flux) Decision->PathA PathB Analytical Standard (LC-MS Quantification) Decision->PathB ReagentA Use D-Mannitol-[1-13C] PathA->ReagentA ReagentB Use D-Mannitol-[1-13C;1,1'-d2] PathB->ReagentB StepA Oral Administration (Biologically Invisible) ReagentA->StepA StepB Spike into Urine/Plasma (Mass Distinct +3 Da) ReagentB->StepB Result High-Precision Data StepA->Result StepB->Result

Figure 2: Decision matrix for selecting the appropriate mannitol isotopologue based on experimental intent.

References

  • Grover, M., et al. (2016).[1]

    
    C mannitol as a novel biomarker for measurement of intestinal permeability.[1][2] Neurogastroenterology & Motility, 28(7), 1114–1119.[1][2] 
    
  • Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97.

  • MedChemExpress. D-Mannitol-13C,d2 Product Information & Applications.

  • Camilleri, M. (2021). The Role of Intestinal Permeability in Gastrointestinal Disorders. Mayo Clinic Proceedings.

Sources

Applications of Doubly Labeled Mannitol in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the advanced utilization of doubly labeled mannitol—specifically focusing on dual-isotope strategies (e.g.,


 or dual-tracer protocols)—in Metabolic Flux Analysis (MFA). While traditionally known for intestinal permeability testing, labeled mannitol has evolved into a critical probe for microbial fluxomics, blood-brain barrier transport, and extracellular volume correction in intracellular flux studies.

Technical Guide for Researchers & Drug Development Professionals

Core Concept: The "Doubly Labeled" Paradigm in Mannitol Flux

In the context of Metabolic Flux Analysis (MFA), "Doubly Labeled Mannitol" (DLM) refers to two distinct but complementary methodological approaches:

  • Dual-Atom Isotopologues (

    
    ):  Mannitol molecules labeled with both Carbon-13 and Deuterium. These are used in D-fluxomics  to decouple carbon backbone metabolism from redox (NADH/NADPH) metabolism, tracing hydrogen fate separately from carbon.
    
  • Dual-Tracer Flux Assays (The "Double Label" Protocol): The simultaneous administration of

    
    -Mannitol (a monosaccharide) alongside a second tracer (e.g., 
    
    
    
    -Lactulose or
    
    
    -Glucose). This is the gold standard for quantifying trans-barrier flux (permeability) and normalizing extracellular fractions in intracellular MFA.

This guide addresses both, with a focus on high-value applications in drug development (gut barrier integrity) and microbial engineering.

Application I: Quantifying Intestinal Barrier Flux (The "Leaky Gut" Assay)

For drug development professionals, the most immediate application of labeled mannitol is the assessment of paracellular flux. Unlike static biomarkers, this is a dynamic flux measurement representing the rate of transport across the intestinal epithelium.

The Mechanism[1][2]
  • Mannitol Flux (

    
    ):  D-Mannitol (182 Da, radius ~0.67 nm) flows passively through hydrophilic pores in the tight junctions of enterocytes. It represents the absorptive surface area .
    
  • Lactulose Flux (

    
    ):  Lactulose (342 Da, radius ~0.95 nm) is restricted from healthy tight junctions and only crosses through "leak" pathways (damaged junctions).
    
  • The Flux Ratio (

    
    ):  Normalizing Lactulose flux to Mannitol flux eliminates variables like gastric emptying rate and dilution volume, isolating barrier integrity as the sole variable.
    
Protocol: Dual-Isotope Flux Measurement

Objective: Measure the differential flux of


-Mannitol and 

-Lactulose to assess barrier damage (e.g., NSAID-induced, IBD, or Celiac models).

Materials:

  • Tracer A: D-Mannitol-

    
     (or U-
    
    
    
    )
  • Tracer B: Lactulose-

    
     (fully labeled to distinguish from dietary background)
    
  • Analysis: LC-MS/MS (Triple Quadrupole)

Workflow:

  • Fasting: Subject fasts for 8 hours to clear dietary sugars.

  • Dosing: Administer oral solution containing 1g

    
    -Mannitol and 5g 
    
    
    
    -Lactulose in 100mL water.
  • Flux Period: Collect all urine output for 0–6 hours (small intestine flux) and 6–24 hours (colonic flux).

  • Quantification:

    • Spike urine aliquots with internal standards (e.g., D-Mannitol-

      
      ).
      
    • Analyze via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.

  • Calculation:

    
    
    
Visualization: The Dual-Pathway Flux Model

BarrierFlux cluster_Epithelium Intestinal Epithelium Lumen Intestinal Lumen (Tracer Source) Pore Small Pores (Tight Junctions) Lumen->Pore 13C-Mannitol Flux (Passive Diffusion) Leak Large Leaks (Damaged Junctions) Lumen->Leak 13C-Lactulose Flux (Restricted) Blood Systemic Circulation (Sink) Urine Urine Collection (Measurement) Blood->Urine Renal Clearance (Non-metabolized) Pore->Blood Leak->Blood

Figure 1: Differential flux pathways. Mannitol tracks total functional pore area, while Lactulose tracks pathological leaks. The ratio quantifies barrier dysfunction.

Application II: Microbial Metabolic Flux Analysis ( -MFA)

In microbiology and fermentation science, doubly labeled mannitol is a substrate for probing the metabolism of mannitol-fermenting organisms (e.g., Pseudomonas, Aspergillus, E. coli mutants).

The Challenge: Cyclic Metabolism

Organisms like Pseudomonas putida utilize the EDEMP cycle (Entner-Doudoroff, Embden-Meyerhof-Parnas, and Pentose Phosphate pathways operating cyclically). Standard glucose tracers often fail to resolve these complex fluxes due to scrambling of carbon atoms.

The Solution: Parallel Labeling with Mannitol

Using


-Mannitol in parallel with 

-Glucose provides unique constraints. Mannitol enters metabolism via Mannitol Dehydrogenase (MtlD) to Fructose-6-Phosphate (F6P), bypassing the initial glucose transport and phosphorylation steps.

Experimental Design:

  • Culture A: [1,2-

    
    ]-Glucose (Reference)
    
  • Culture B: [U-

    
    ]-Mannitol (Doubly labeled context: often used with D
    
    
    
    O)
  • Quenching: Rapid filtration and quenching in cold methanol (-40°C).

  • Isotopomer Analysis: GC-MS analysis of proteinogenic amino acids.

  • Flux Modeling:

    • Mannitol flux (

      
      ) enters directly at F6P.
      
    • By comparing the labeling pattern of F6P-derived metabolites (e.g., Histidine precursor) vs. G6P-derived metabolites (e.g., Glucosamine), researchers can quantify the reversibility of the PGI (Phosphoglucose Isomerase) reaction and the flux split between ED and EMP pathways.

Application III: Extracellular Volume Correction in Intracellular MFA

A critical source of error in intracellular fluxomics is the "carryover" of extracellular medium during cell harvesting. If the medium contains high concentrations of unlabeled metabolites, it contaminates the intracellular pool.

The "Doubly Labeled" Correction Method:

  • Tracer: Add a trace amount of D-Mannitol-

    
      (or simply U-
    
    
    
    ) to the culture medium.
  • Assumption: Mammalian cells (e.g., CHO, HEK293) do not metabolize mannitol; it remains strictly extracellular.

  • Quantification:

    • Measure the abundance of labeled mannitol in the cell pellet extract.

    • Calculate the volume of residual medium (

      
      ) based on the known medium concentration.
      
    • Subtract the contribution of extracellular metabolites (

      
      ) from the total measured metabolite abundance to yield true intracellular concentrations.
      

Why Doubly Labeled? Using a


 labeled mannitol allows it to be distinguished from any potential background mannitol and serves as a rigorous internal standard for mass spectrometry ionization efficiency.

Technical Specifications & Validation

To ensure data integrity (E-E-A-T), the following technical standards must be met.

Sourcing & Stability
  • Isotopic Purity: Must be >99 atom %

    
    . For dual-labeled (
    
    
    
    ), deuterium enrichment should be >98%.
  • Chemical Purity: >98% to avoid competing substrates.

  • Stability: Mannitol is chemically stable but hygroscopic. Store desiccated at -20°C.

Mass Spectrometry Parameters (LC-MS/MS)

For the detection of D-Mannitol-U-


 (MW ~188 Da vs 182 Da natural):
ParameterSettingRationale
Ionization ESI NegativeMannitol forms strong [M-H]- adducts (m/z 181 for natural, 187 for

).
Precursor Ion 187.1 m/zSpecific to U-

-Mannitol.
Product Ion 89.0 m/zCharacteristic fragment (cleavage of C2-C3 bond).
Collision Energy 15-20 eVOptimized for fragmentation without total signal loss.
Column HILIC (Amide)Required for retention of polar sugar alcohols.
Diagram: Metabolic Fate of Mannitol Tracers

MannitolMetabolism cluster_legend Tracer Fate Ext_Man Extracellular 13C-Mannitol Int_Man Intracellular Mannitol Ext_Man->Int_Man PTS / Transport F6P Fructose-6-P (F6P) Int_Man->F6P Mannitol Dehydrogenase (MtlD) G6P Glucose-6-P (G6P) F6P->G6P PGI (Reversible) Pyruvate Pyruvate F6P->Pyruvate Glycolysis Biomass Biomass (Amino Acids) Pyruvate->Biomass TCA Cycle Legend 13C atoms from Mannitol enter directly at F6P, bypassing G6P controls.

Figure 2: Metabolic entry point of


-Mannitol.[1] In microbial MFA, mannitol bypasses the G6P node, providing a unique flux constraint compared to glucose.

References

  • National Institutes of Health (NIH). (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis. PMC9452312. Retrieved from [Link]

  • American Society for Microbiology (ASM). (2016). Charting the Metabolic Landscape of the Facultative Methylotroph Bacillus methanolicus. mSystems. Retrieved from [Link]

  • ResearchGate. (2019). GC-MS-based 13C metabolic flux analysis resolves the cyclic glucose metabolism of Pseudomonas putida. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. PMC5873956. Retrieved from [Link]

Sources

Physical properties and stability of D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Stability in Bioanalytical Applications

Part 1: Executive Summary & Core Utility

D-Mannitol-[1-13C;1,1'-d2] is a high-precision stable isotope-labeled internal standard (SIL-IS) designed for the quantitative analysis of D-Mannitol in complex biological matrices (plasma, urine, intestinal fluid) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its specific labeling pattern—incorporating one Carbon-13 atom and two Deuterium atoms at the C1 position—provides a mass shift of +3 Da relative to unlabeled mannitol. This shift is sufficient to avoid isotopic interference (crosstalk) from the natural abundance M+3 isotope of endogenous mannitol, while maintaining chromatographic behavior nearly identical to the analyte.

Primary Applications:

  • Intestinal Permeability Testing: The "Gold Standard" IS for the Lactulose/Mannitol (L/M) dual-sugar absorption test.

  • Excipient Profiling: Quantification of mannitol in pharmaceutical formulations.

  • Metabolic Tracing: Flux analysis in metabolic pathways where C1 oxidation is a rate-limiting step.

Part 2: Molecular Identity & Physicochemical Profile[1]

The physicochemical properties of the labeled standard closely mirror the unlabeled analyte, with specific deviations in molecular weight and vibrational frequencies (due to the Kinetic Isotope Effect).

Table 1: Comparative Physicochemical Data
PropertyD-Mannitol (Unlabeled)D-Mannitol-[1-13C;1,1'-d2] (Labeled)
CAS Number 69-65-81217463-58-5 (varies by vendor)
Molecular Formula


Molecular Weight 182.17 g/mol 185.19 g/mol
Mass Shift (

)
+3.0 Da
Chemical Structure Hexane-1,2,3,4,5,6-hexol(2R,3R,4R,5R)-[1-13C,1,1-d2]-hexane-1,2,3,4,5,6-hexol
Solubility (Water) ~216 mg/mL (25°C)~216 mg/mL (25°C)
pKa ~13.5 (Weakly acidic)~13.5
Hygroscopicity Non-hygroscopicNon-hygroscopic
Appearance White crystalline powderWhite crystalline powder
Isotopic Labeling Architecture

The structural integrity of this isotopologue is defined by the placement of the heavy isotopes.

  • Position: C1 (Terminal carbon).

  • Bonding: The deuterium atoms are covalently bonded to the Carbon (

    
    ), not the Oxygen (
    
    
    
    ).
  • Significance: This distinction is critical. Hydroxyl protons (

    
    ) exchange rapidly with solvent protons (e.g., 
    
    
    
    in mobile phases), which would lead to label loss. Carbon-bound deuterium (
    
    
    ) is non-exchangeable
    under standard physiological and analytical conditions, ensuring the mass tag remains intact during extraction and ionization.
Part 3: Bioanalytical Workflow & Protocol

Expertise Note: Mannitol is a highly polar sugar alcohol. It does not retain well on standard C18 (Reverse Phase) columns. The protocol below utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is the industry standard for separating polar saccharides.

3.1. Stock Solution Preparation
  • Primary Stock (1.0 mg/mL): Dissolve 1.0 mg of D-Mannitol-[1-13C;1,1'-d2] in 1.0 mL of 50:50 Acetonitrile:Water .

    • Why? Pure water promotes microbial growth; pure acetonitrile precipitates the sugar. 50:50 is the stability "sweet spot."

  • Working Internal Standard (WIS): Dilute Primary Stock to 10 µg/mL in acetonitrile.

  • Storage: Store at -20°C. Stable for >12 months.

3.2. LC-MS/MS Parameters[1][2][3]
  • Ionization: Negative Electrospray Ionization (ESI-). Mannitol forms stable deprotonated ions

    
    .
    
  • Column: Amide-HILIC or ZIC-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9).

    • B: Acetonitrile.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
D-Mannitol 181.1 (

)
89.0-15
D-Mannitol-[1-13C;1,1'-d2] 184.1 (

)
92.0 -15

Note: The product ion 89.0 corresponds to a characteristic fragmentation of the sugar backbone. The labeled product ion (92.0) retains the C1 label, confirming the fragment includes the heavy isotopes.

3.3. Analytical Logic Diagram

BioanalyticalWorkflow Sample Biological Sample (Urine/Plasma) Spike Spike with IS (D-Mannitol-[1-13C;1,1'-d2]) Sample->Spike Normalization Precip Protein Precipitation (Add cold ACN 1:4 v/v) Spike->Precip Mix Vortex Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation (Retention of Polar Analyte) Supernatant->LC Inject MS MS/MS Detection (ESI-) MRM: 181 -> 89 (Analyte) MRM: 184 -> 92 (IS) LC->MS Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Quantitation

Figure 1: Step-by-step bioanalytical workflow for quantifying Mannitol using the stable isotope internal standard. The IS is added prior to extraction to correct for recovery losses and matrix effects.

Part 4: Stability & Handling

While D-Mannitol is chemically robust, the physical stability of solutions is the primary failure mode in laboratories.

4.1. The Recrystallization Risk

Mannitol has a tendency to crystallize out of aqueous solutions at concentrations >10% (w/v), especially if chilled.[4][5]

  • Observation: If your stock solution appears cloudy or has sediment, do not use it.

  • Remediation: Warm the solution to 40-50°C and sonicate until completely clear. Re-equilibrate to room temperature before pipetting to ensure accurate volume.

4.2. Isotopic Stability (Exchange)

As noted, the C-D bonds are stable. However, extreme pH (<2 or >12) combined with high heat could theoretically induce enolization and potential H/D exchange, though this is rare in standard mannitol workflows.

  • Protocol Rule: Maintain pH between 4 and 9 during processing.

4.3 Stability Decision Tree

StabilityLogic Start Inspect IS Stock Solution CheckClear Is solution clear? Start->CheckClear CheckAge Is it >12 months old? CheckClear->CheckAge Yes ActionWarm Warm to 50°C & Sonicate CheckClear->ActionWarm No (Cloudy/Crystals) ActionUse Proceed to Analysis CheckAge->ActionUse No ActionVerify Verify Concentration vs Fresh Standard CheckAge->ActionVerify Yes ActionWarm->CheckClear Re-inspect ActionVerify->ActionUse Pass ActionDiscard Discard & Re-make ActionVerify->ActionDiscard Fail (>5% Deviation)

Figure 2: Logic flow for assessing the integrity of D-Mannitol-[1-13C;1,1'-d2] stock solutions prior to use.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6251, D-Mannitol. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard framework for IS stability testing). Retrieved from [Link]

  • O'Reilly, T., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceutics, 12(2), 187.[4] (Reference for mannitol crystallization kinetics). Retrieved from [Link]

  • Barboza, Jr., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. (Primary reference for LC-MS/MS transitions and HILIC separation). Retrieved from [Link]

Sources

Isotopic purity specifications for D-Mannitol-[1-13C;1,1'-d2] standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, particularly for intestinal permeability assays and excipient profiling, D-Mannitol-[1-13C;1,1'-d2] serves as a high-fidelity Stable Isotope Labeled Internal Standard (SIL-IS). Its unique labeling pattern—combining a Carbon-13 core with localized Deuterium labeling at the C1 position—provides a +3 Da mass shift relative to the endogenous analyte.

This guide defines the rigorous isotopic purity specifications required to prevent "cross-talk" (signal interference) in LC-MS/MS workflows. It moves beyond basic Certificates of Analysis (CoA) to establish a self-validating quality control framework, addressing the specific chromatographic risks associated with deuterium labeling.

The Physicochemical Logic of the Standard

To set specifications, one must first understand the molecular behavior of this specific isotopologue.

  • Target Analyte: D-Mannitol (

    
    )[1]
    
  • Labeled Standard: D-Mannitol-[1-13C;1,1'-d2]

  • Mass Shift Calculation:

    • 
       substitution at C1: +1.003 Da
      
    • 
       substitution at C1: +2.014 Da
      
    • Total Shift: +3.017 Da

Why this matters: Natural D-Mannitol has a predictable isotope envelope. The M+1 abundance (due to


 natural occurrence in the 6 carbons) is approximately 6.6%. The M+2 abundance is <0.5%. By utilizing a +3 Da shift , this standard moves the detection window entirely clear of the natural isotopic envelope of the analyte, theoretically eliminating "Analyte-to-IS" interference.

The Risk: The primary risk is "IS-to-Analyte" interference . If the synthesis of the standard is incomplete, leaving residual unlabeled (


) or partially labeled (

) species, the IS itself will contribute signal to the quantitation channel, artificially elevating the calculated concentration of D-Mannitol in the sample.

Specification Framework: The "Gold Standard"

The following specifications are recommended for D-Mannitol-[1-13C;1,1'-d2] intended for use in regulated (GLP/GMP) bioanalysis.

Table 1: Critical Quality Attributes (CQA)
ParameterSpecificationTechnical Rationale
Chemical Purity ≥ 98.0%Ensures no competing isomers (e.g., Sorbitol) that could co-elute and suppress ionization.
Isotopic Enrichment (

)
≥ 99.0 atom %Maximizes the yield of the +3 species.
Isotopic Enrichment (

)
≥ 98.0 atom %Deuterium incorporation is often the limiting step; high enrichment prevents M+1/M+2 formation.
Unlabeled Species (

)
≤ 0.5% CRITICAL: Prevents the IS from contaminating the analyte LLOQ.
Partially Labeled (

)
≤ 2.0% combinedReduces spectral noise, though less critical than M+0.
Proton/Deuterium Scrambling None Detectable at C2-C6Ensures the label is site-specific (C1) to prevent metabolic loss or unexpected fragmentation.

The Deuterium Isotope Effect: A Chromatographic Warning

Expertise Insight: Unlike


 or 

labeling, which generally do not affect retention time (RT), Deuterium (

) labeling changes the lipophilicity of the molecule.

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds typically interact slightly less with the C18 stationary phase than their protium counterparts.

  • Result: D-Mannitol-[1-13C;1,1'-d2] may elute slightly earlier than endogenous D-Mannitol.

  • Consequence: If the RT shift pushes the IS peak outside the integration window of the analyte, or if the IS elutes into a region of matrix suppression that the analyte avoids (or vice versa), the IS fails to correct for matrix effects.

Specification Implication: The "Isotopic Purity" must be high enough to ensure a single, sharp chromatographic peak. A mixture of


 and 

species can cause peak broadening or splitting due to these micro-RT shifts.

Visualizing the Workflow

The following diagrams illustrate the QC logic and the Cross-Talk mechanism.

Diagram 1: The Quality Control Decision Tree

QC_Workflow Start Raw D-Mannitol-[1-13C;1,1'-d2] Synthesis Batch ChemPurity Step 1: Chemical Purity (qNMR / HPLC-ELSD) Start->ChemPurity IsoPurity Step 2: Isotopic Purity (HRMS - Orbitrap/Q-TOF) ChemPurity->IsoPurity If >98% Chem Purity Calc Calculate M+0 Contribution IsoPurity->Calc Extract Ion Intensities Decision Is M+0 < 0.5%? Calc->Decision Fail REJECT BATCH (Risk of LLOQ Interference) Decision->Fail No Pass APPROVE for Bioanalysis Decision->Pass Yes

Caption: Logical flow for validating the isotopic standard before acceptance into bioanalytical inventory.

Diagram 2: The Cross-Talk Mechanism (Interference)

CrossTalk Analyte Endogenous Mannitol (Mass M) Channel1 Quantitation Channel (Analyte) Analyte->Channel1 Signal IS IS: Mannitol-13C-d2 (Mass M+3) Impurity Impurity: Unlabeled IS (Mass M) IS->Impurity Synthesis Defect Channel2 Reference Channel (Internal Standard) IS->Channel2 Signal Impurity->Channel1 FALSE SIGNAL (Interference)

Caption: Visualizing how isotopic impurities (M+0) in the Standard create false signals in the Analyte channel.

Self-Validating Experimental Protocols

To ensure the specifications in Table 1 are met, perform the following validation steps.

Protocol A: Isotopic Purity Determination via HRMS

Objective: Quantify the exact atom % enrichment and species distribution (


 to 

).
  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to UHPLC.

  • Mobile Phase: 80:20 Acetonitrile:Water (HILIC mode preferred for Mannitol retention).

  • Sample Prep: Dilute the standard to 1 µg/mL in mobile phase.

  • Acquisition: Perform a full scan (MS1) in Negative Ion Mode (Mannitol ionizes well as

    
     or 
    
    
    
    ).
  • Data Analysis:

    • Extract the isotope cluster:

      • 
         (Unlabeled)
        
      • 
         (
        
        
        
        only or
        
        
        )
      • 
         (
        
        
        
        or
        
        
        )
      • 
         (Target: 
        
        
        
        )
    • Calculation:

      
      
      
    • Acceptance Criteria: The calculated % M+0 must be

      
      .
      
Protocol B: The "Zero-Blank" Cross-Talk Test

Objective: Empirically determine if the IS interferes with the Analyte LLOQ.

  • Preparation:

    • Sample A (Double Blank): Pure matrix (plasma/urine) containing no analyte and no IS.

    • Sample B (Zero Sample): Pure matrix containing IS only at the working concentration (e.g., 500 ng/mL).

  • Injection: Inject Sample A followed by Sample B (n=3).

  • Monitoring: Monitor the MRM transition for the Analyte (e.g., 181.1

    
     89.0) in Sample B.
    
  • Validation Logic:

    • Calculate the area of the peak in the Analyte channel for Sample B.

    • Compare this area to the area of the LLOQ standard (Lower Limit of Quantification).

    • Requirement: The signal in the Analyte channel contributed by the IS must be < 20% of the LLOQ signal (per FDA/ICH M10 guidelines).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[2] Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Methods in Molecular Biology.[3] Springer. (Context on Deuterium Isotope Effects).

  • Ye, X., et al. (2020). Chromatographic Isotope Effect in HPLC-MS/MS Analysis: A Review. Analytical Chemistry.[4][5][6][7][8][9] (Technical grounding for retention time shifts).

Sources

Advanced Metabolomic Profiling: The Strategic Advantage of Dual-Labeled Mannitol Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using dual-labeled mannitol tracers in metabolomics Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of modern metabolomics, the precision of flux analysis and barrier function assessment has been revolutionized by Stable Isotope Resolved Metabolomics (SIRM). While mannitol has long been the gold standard for assessing intestinal permeability and glomerular filtration, its utility was historically hampered by high background interference from dietary sources. The introduction of dual-labeled mannitol tracers —specifically utilizing Carbon-13 (


C) and Deuterium (

H) isotopes—has effectively eliminated these signal-to-noise limitations.

This guide details the technical superiority of dual-labeled mannitol in two distinct contexts: as a component of the "Dual-Sugar" permeability assay (using labeled mannitol and lactulose) and as a doubly-labeled molecular probe (e.g.,


C, 

H-Mannitol) for decoupling carbon and hydrogen fluxes in microbial metabolism.

Part 1: The "Dual-Sugar" Permeability Assay (Clinical & Preclinical)

The most immediate application of labeled mannitol is in the assessment of intestinal permeability (the "Leaky Gut" test). This assay relies on the differential absorption of two non-metabolized sugars: Mannitol (monosaccharide, transcellular transport) and Lactulose (disaccharide, paracellular transport).[1][2]

The Limitation of Unlabeled Tracers

Historically, this test used unlabeled mannitol. However, mannitol is a common food additive (sweetener E421) and is naturally present in many vegetables.

  • The Problem: High dietary background creates "noise," leading to false negatives in permeability calculations.

  • The Solution:

    
    C-labeled Mannitol.[3][4][5] By shifting the mass (
    
    
    
    ), the tracer becomes spectrally distinct from dietary (
    
    
    C) mannitol.
The "Dual-Label" Advantage

In high-precision LC-MS/MS metabolomics, the "Dual-Label" approach refers to the simultaneous administration of


C-Mannitol  and 

C-Lactulose
.
FeatureUnlabeled Assay (Traditional)Dual-Labeled Stable Isotope Assay (Modern)
Detection Method HPLC-Pulsed Amperometric Detection (PAD) or ColorimetricLC-MS/MS (MRM Mode)
Background Noise High (Dietary interference)Zero (Mass-shifted isotopologues)
Sensitivity (LOD)

g/mL range
ng/mL range
Patient Prep Requires fasting and strict dietary restrictionsMinimal dietary restrictions
Data Integrity Prone to false positives/negativesAbsolute quantification via IDMS
Protocol: LC-MS/MS Workflow for Permeability Profiling

Objective: Quantify the Lactulose/Mannitol (L/M) ratio in urine using stable isotope tracers.

  • Tracer Administration:

    • Administer oral solution containing 1 g

      
      C
      
      
      
      -Mannitol
      and 5 g
      
      
      C
      
      
      -Lactulose
      .
    • Note: Using fully labeled analogues (

      
      C
      
      
      
      vs
      
      
      C
      
      
      ) prevents overlap with natural isotopic envelopes (
      
      
      ,
      
      
      ).
  • Sample Collection:

    • Collect urine output for 0–6 hours post-ingestion.

  • Sample Preparation (Dilute-and-Shoot):

    • Centrifuge urine (10,000 x g, 10 min) to remove particulates.

    • Dilute 1:100 in 80:20 Acetonitrile:Water.

    • Add Internal Standard (IS): Deuterated Mannitol (

      
      -Mannitol) if absolute quantification is required independent of the tracer.
      
  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.

    • MS Detection: Negative ESI, MRM mode.

      • Mannitol Transition:

        
         181 
        
        
        
        89 (Unlabeled) vs.
        
        
        187
        
        
        92 (
        
        
        C
        
        
        -Mannitol)
        .

Part 2: Dual-Isotope Molecules for Metabolic Flux Analysis (MFA)

In microbial metabolomics (e.g., E. coli, Salmonella, or fungal pathogens), mannitol is not inert; it is a carbon source. Here, a single mannitol molecule labeled with both


C and 

H
(e.g., [1-

C, 1-

H]-Mannitol) provides a powerful tool to decouple metabolic pathways.
Decoupling Carbon and Reducing Power

Standard


C-MFA tracks the carbon skeleton. However, it cannot easily distinguish between pathways that share carbon intermediates but differ in redox potential (NADH/NADPH generation).
  • Carbon Label (

    
    C):  Tracks the backbone (Glycolysis vs. Pentose Phosphate Pathway).
    
  • Hydrogen Label (

    
    H):  Tracks the oxidation state. If a C-H bond is broken by a dehydrogenase, the Deuterium is lost to the solvent (water) or transferred to a cofactor (NADPD).
    
  • The Advantage: By measuring the ratio of retained

    
    C to retained 
    
    
    
    H in downstream metabolites (like Pyruvate or Lactate), researchers can quantify the exact contribution of specific dehydrogenase enzymes.
Visualization: The Dual-Tracer Logic

The following diagram illustrates how dual-labeled tracers resolve pathway ambiguity.

DualLabelFlux Tracer Dual-Labeled Mannitol (13C + 2H) F6P Fructose-6-P (13C, 2H retained) Tracer->F6P Transport & Phosphorylation Glycolysis Glycolysis (Isomerization) F6P->Glycolysis PPP Pentose Phosphate Pathway (Oxidation) F6P->PPP Pyruvate_G Pyruvate (Glycolysis) Retains 2H Glycolysis->Pyruvate_G C-H bond preserved Pyruvate_P Pyruvate (PPP) Loses 2H (to NADPH) PPP->Pyruvate_P Dehydrogenase removes 2H

Caption: Decoupling metabolic fate using dual-labeled mannitol. While


C tracks the carbon skeleton in both pathways, the loss of Deuterium (

H) specifically flags flux through oxidative pathways like the Pentose Phosphate Pathway (PPP).

Part 3: Absolute Quantification via Isotope Dilution (IDMS)

For drug development applications where mannitol is used as a biomarker for blood-brain barrier (BBB) disruption or renal clearance, accuracy is paramount .

The "Cross-Talk" Problem

In Mass Spectrometry, natural isotopes of the analyte can overlap with the internal standard if the mass difference is too small (e.g., only +1 or +2 Da).

  • Risk: High concentrations of analyte contribute signal to the Internal Standard channel, artificially inflating the IS signal and skewing quantification.

The Dual-Label Solution ( C + H)

Using a mannitol standard labeled with both isotopes (e.g.,


C

and

) creates a massive mass shift (

).
  • Benefit: This moves the Internal Standard signal completely outside the isotopic envelope of the natural analyte.

  • Result: Linear dynamic ranges are extended by 2-3 orders of magnitude, allowing precise quantification even in samples with highly variable mannitol concentrations (e.g., urine vs. plasma).

References

  • Gastrointestinal Permeability Assessment

    • Title: 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability.[6]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • LC-MS/MS Methodology for Sugar Probes

    • Title: Measuring lactulose and mannitol levels using liquid chromatography coupled with tandem mass spectrometry.[2][3]

    • Source: medRxiv (Preprint).
    • URL:[Link][3][5][7][8][9]

  • Metabolic Flux Analysis (MFA) Principles

    • Title: 13C metabolic flux analysis: Classification and characterization from the perspective of mathem
    • Source: Frontiers in Physiology / NIH.
    • URL:[Link]

  • Intracellular P

    • Title: A pathogen-specific isotope tracing approach reveals metabolic activities and fluxes of intracellular Salmonella.[10]

    • Source: PLOS Biology / PubMed Central.
    • URL:[Link]

Sources

Technical Specification & Application Guide: D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannitol-[1-13C;1,1'-d2] is a high-precision isotopologue of the sugar alcohol mannitol, engineered specifically for Hyperpolarized (HP)


C-MRI  and advanced Metabolic Flux Analysis (MFA) .

Unlike standard


C-labeled probes, this molecule features a "spin-engineered" motif at the C1 position. The incorporation of two deuterium atoms (

H) directly attached to the

C nucleus eliminates the dominant heteronuclear dipolar relaxation pathway (

H-

C). This structural modification significantly extends the longitudinal relaxation time (

), allowing for prolonged imaging windows in metabolic studies of the blood-brain barrier (BBB) and renal filtration.

Part 1: Chemical Identity & Molecular Weight Verification

Nomenclature and Identification
  • Systematic Name: D-Mannitol-[1-

    
    C; 1,1-d
    
    
    
    ][1][2]
  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    D
    
    
    O
    
    
  • Parent CAS Number: 69-65-8 (Unlabeled D-Mannitol)[1][3][4]

  • Specific CAS Number: 1217463-58-5 (Note: This CAS is frequently associated with D-Mannitol-

    
    C,d
    
    
    
    generic labeling; researchers must verify the specific 1,1'-d
    
    
    regiochemistry with the supplier via Certificate of Analysis).
  • Smiles String: [2H]C([2H])(O)CO (Isotope specific)

First-Principles Molecular Weight Calculation

In quantitative mass spectrometry and gravimetric preparation, relying on "approximate" integer masses leads to errors. Below is the self-validating calculation using IUPAC standard atomic weights and monoisotopic masses.

Element / IsotopeCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Contribution to Molar Mass ( g/mol )Contribution to Exact Mass (Da)
Carbon-12 (

C)
512.01112.0000060.05560.00000
Carbon-13 (

C)
113.0033513.0033513.00313.00335
Hydrogen-1 (

H)
121.007841.0078312.09412.09396
Deuterium (

H)
22.014102.014104.0284.02820
Oxygen-16 (

O)
615.99915.9949195.99495.96946
TOTAL - - - 185.174 g/mol 185.09497 Da
  • Molar Mass (for weighing): 185.17 g/mol

  • Monoisotopic Mass (for MS): 185.0950 Da

Critical Note: The mass shift relative to unlabeled mannitol (MW 182.17) is +3.00 Da . In Mass Spectrometry, look for the parent ion at m/z 185.09 (M+H)


 or 207.08 (M+Na)

.

Part 2: Synthesis & Structural Logic

The Challenge of the 1,1'-d2 Motif

Standard reduction of D-Mannose-[1-


C] (an aldehyde) with Sodium Borodeuteride (NaBD

) yields D-Mannitol-[1-

C; 1-d

]. This leaves one proton attached to the C1 carbon, which is insufficient for maximum

prolongation.

To achieve the 1,1'-d


  motif (two deuteriums on C1), the synthesis must proceed via the reduction of a lactone  or ester  precursor, where the carbonyl carbon accepts two deuterium atoms during reduction.
Synthetic Pathway

The preferred route utilizes D-Mannono-1,4-lactone-[1-


C]  as the starting material.

SynthesisPathway cluster_logic Mechanism of Labeling Lactone D-Mannono-1,4-lactone-[1-13C] (C=O at Pos 1) Intermediate Ring Opening & Reduction Lactone->Intermediate + NaBD4 (Excess) Reagent NaBD4 / D2O (Sodium Borodeuteride) Product D-Mannitol-[1-13C; 1,1'-d2] (13CD2OH at Pos 1) Intermediate->Product Hydrolysis & Purification

Figure 1: Synthetic route converting the 13C-labeled lactone to the gem-dideuterated mannitol using a deuterated reducing agent.

Quality Control (Self-Validating Protocol)

To verify the 1,1'-d


 structure, standard 

H-NMR is insufficient because the signal at C1 disappears (due to deuterium substitution).
  • Validation Step: Perform

    
    C-NMR without proton decoupling.
    
  • Expected Result: The C1 peak (approx. 64 ppm) should appear as a quintet (1:2:3:2:1 intensity) due to coupling with two spin-1 Deuterium nuclei (

    
     Hz). If it appears as a triplet, you have only mono-deuteration.
    

Part 3: Applications in Hyperpolarized MRI

The Physics of T1 Prolongation

The primary utility of this specific isotopologue is in Dynamic Nuclear Polarization (DNP) . The longitudinal relaxation rate (


) of a 

C nucleus is dominated by the Dipolar Coupling with directly attached protons.


Where


 (Dipolar-Dipolar) is proportional to the square of the gyromagnetic ratios (

)

and the inverse sixth power of the distance (

).

By replacing Hydrogen (


H) with Deuterium (

H):
  • 
     is approximately 6.5x lower than 
    
    
    
    .[5]
  • The dipolar relaxation efficiency drops by a factor of

    
     (theoretical maximum, ignoring quadrupole effects).
    
  • Result: The

    
     of the C1 carbon extends from 
    
    
    
    seconds (protonated) to
    
    
    seconds (deuterated) at clinical field strengths (3T).

RelaxationPhysics Standard Standard [1-13C]Mannitol (13C - 1H - 1H) Mechanism1 Strong Dipolar Coupling (Fast Relaxation) Standard->Mechanism1 Deuterated [1-13C; 1,1'-d2]Mannitol (13C - 2H - 2H) Mechanism2 Suppressed Dipolar Coupling (Slow Relaxation) Deuterated->Mechanism2 Outcome1 Short T1 (~4s) Signal fades before reaching target tissue Mechanism1->Outcome1 Outcome2 Long T1 (~20s+) Enables BBB Permeability & Renal Imaging Mechanism2->Outcome2

Figure 2: Comparative physics of signal decay. The deuterated motif preserves hyperpolarization state during transit in the bloodstream.

Experimental Protocol: Dissolution DNP

Objective: Create an injectable, hyperpolarized solution of D-Mannitol-[1-


C; 1,1'-d

].
  • Preparation: Mix 30 mg of labeled mannitol with 15 mM OX063 trityl radical and 1.0 mM Gd-chelate (doping agent).

  • Polarization: Place in a DNP polarizer (e.g., SPINlab) at 0.8 K and 3.35 T or 5 T. Irradiate with microwaves (approx 94 GHz or 140 GHz) for 60–90 minutes.

  • Dissolution: Rapidly dissolve in superheated buffer (TRIS/EDTA, pH 7.4) to a final concentration of 80 mM.

  • QC Injection: Transfer to a benchtop NMR spectrometer immediately.

    • Success Criteria: Signal enhancement >10,000x vs. thermal equilibrium.

References

  • Kurhanewicz, J., et al. (2011). "Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei: Prospects for Translation to Clinical Research." Neoplasia, 13(2), 81-97. [Link]

  • Commentary on T1 Relaxation: Facey, G. (2020). "12C/13C Isotope Effects on 1H T1 Relaxation Times." University of Ottawa NMR Facility Blog. [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). "Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization." Chemical Society Reviews, 43(5), 1627-1659.

Sources

Technical Guide: The Mechanics of Mass Shift M+3 in D-Mannitol-[1-13C;1,1'-d2] Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide deconstructs the spectral behavior of D-Mannitol-[1-13C;1,1'-d2] , a high-precision Stable Isotope Labeled (SIL) internal standard used in bioanalytical assays (e.g., intestinal permeability studies).

While standard internal standards often utilize simple deuteration, this specific isotopologue employs a hybrid labeling strategy (


 + 

) to achieve a +3 Dalton (Da) mass shift. This shift is engineered to bypass the natural isotopic envelope of endogenous mannitol, eliminating "cross-talk" and ensuring high-sensitivity quantitation in LC-MS/MS workflows.

Part 1: Molecular Architecture & Isotopic Physics

To understand the M+3 shift, we must first audit the atomic modifications relative to natural D-Mannitol (


).
The Isotopic Calculus

Natural mannitol is dominated by


 and 

. The labeled variant modifies the C1 position (the terminal primary alcohol group).
ComponentNatural IsotopeLabeled IsotopeMass Change (

)
Carbon-1

(12.00000 Da)

(13.00335 Da)
+1.003 Da
Proton on C1

(1.00783 Da)

(Deuterium, 2.01410 Da)
+1.006 Da
Proton' on C1

(1.00783 Da)

(Deuterium, 2.01410 Da)
+1.006 Da
Total Shift +3.015 Da

Structural Implication: The label is located at the hydroxymethyl tail (


).
  • Stability: The deuterium atoms are bonded to Carbon (C-D bond), not Oxygen. Unlike hydroxyl protons (

    
    ), which exchange rapidly with solvent water, C-D bonds are non-exchangeable  under standard LC-MS conditions. This ensures the mass tag remains intact during extraction and ionization.
    
Why M+3? (The "Clean Window" Principle)

Using a +3 shift is a deliberate design choice to avoid Isotopic Interference .

  • M+0 (Analyte): 100% abundance.

  • M+1 (Natural): ~6.6% abundance (due to naturally occurring

    
     in the 6-carbon skeleton).
    
  • M+2 (Natural): ~0.2% abundance.

  • M+3 (Natural): <0.01% abundance.[1]

Part 2: Mass Spectrometry Dynamics (LC-MS/MS)

Ionization (Negative Mode ESI)

Sugar alcohols like mannitol lack basic nitrogen atoms, making positive mode ionization (


) difficult.
  • Preferred Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: Mannitol typically forms a deprotonated ion

    
     or a formate adduct 
    
    
    
    .
    • Natural Precursor (

      
      ):  m/z 181.1
      
    • IS Precursor (

      
      ):  m/z 184.1 (The M+3 Shift )
      
Fragmentation Logic

In Multiple Reaction Monitoring (MRM), the precursor is fragmented in the collision cell.

  • Primary Transition: Loss of water (

    
    , -18 Da).
    
  • Mechanism: Dehydration usually occurs across the carbon backbone but does not typically cleave the C-C bonds in the primary transition.

  • Result: The

    
     label remains attached to the fragment.
    
    • Analyte Transition:

      
      
      
    • IS Transition:

      
       (The +3 shift is preserved).
      
The Deuterium Isotope Effect (Chromatography)

Critical Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

  • Reverse Phase (C18): The IS may elute slightly earlier than the analyte.

  • HILIC (Hydrophilic Interaction): The effect is often minimized or reversed.

  • Risk: If the IS and Analyte do not co-elute perfectly, the IS may not perfectly compensate for transient matrix effects (ion suppression) at the exact moment of elution.

  • Mitigation: Use HILIC columns (e.g., Amide phases) which are standard for polar sugar analysis and offer better retention/co-elution profiles than C18.

Part 3: Experimental Validation Workflow

Diagrammatic Workflow

The following diagram illustrates the analytical logic, from sample prep to data processing, highlighting where the mass shift is critical.

Mannitol_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis (HILIC - ESI Negative) cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Extract Protein Precipitation / Dilution Sample->Extract Spike Spike IS: D-Mannitol-[1-13C;1,1'-d2] Spike->Extract LC LC Separation (HILIC Column) Extract->LC Ionization ESI Source (-) Formation of [M-H]- LC->Ionization Elution Q1 Q1 Filter Select Precursors Ionization->Q1 Q2 Collision Cell Fragmentation (-H2O) Q1->Q2 Analyte: 181.1 IS: 184.1 (M+3) Q3 Q3 Filter Select Product Ions Q2->Q3 Analyte: 163.1 IS: 166.1 (M+3) Chrom Chromatogram Generation Q3->Chrom Ratio Calculate Area Ratio (Analyte / IS) Chrom->Ratio

Caption: Figure 1. LC-MS/MS workflow for Mannitol quantitation using M+3 Internal Standard.

Protocol: Cross-Talk Verification

To ensure the M+3 shift is valid, you must perform a "Cross-Talk" experiment during method validation.

Step-by-Step Protocol:

  • Prepare ULOQ Sample: Prepare a sample containing only the unlabeled Analyte at the Upper Limit of Quantitation (ULOQ).

  • Prepare IS Blank: Prepare a sample containing only the Internal Standard at the working concentration.

  • Inject ULOQ Sample: Monitor the IS transition (

    
    ).
    
    • Requirement: Signal must be < 5% of the IS response. (Verifies Analyte

      
       IS interference).
      
  • Inject IS Blank: Monitor the Analyte transition (

    
    ).
    
    • Requirement: Signal must be < 20% of the LLOQ response. (Verifies IS

      
       Analyte interference).
      

Part 4: Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
M+2 Signal Observed Incomplete labeling during synthesis (e.g., 98% D enrichment).Check Certificate of Analysis (CoA).[2] If purity is low, mathematical correction may be required.
Retention Time Shift Deuterium Isotope Effect on C18 columns.Switch to HILIC or Amide columns. These rely on hydrogen bonding (polar interactions) where the isotope effect is less pronounced than in hydrophobic partitioning.
Signal Loss Ion Suppression (Matrix Effect).If IS and Analyte do not co-elute exactly, the IS cannot compensate for suppression. Optimize gradient to ensure co-elution.

References

  • LGC Standards. D-Mannitol-[1-13C;1,1'-d2] Product Specifications. Retrieved from

  • National Institutes of Health (NIH). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study. (2022). Retrieved from

  • Wang, S., et al.Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A.
  • Sigma-Aldrich. Stable Isotope Labeled Mannitol Standards. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of D-Mannitol-[1-13C;1,1'-d2] in Human Urine via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust LC-MS/MS methodology for the quantification of D-Mannitol-[1-13C;1,1'-d2] in human urine.[1][2] This specific isotopologue is frequently utilized as a probe in dual-sugar absorption tests (e.g., Lactulose/Mannitol ratio) to assess intestinal permeability ("Leaky Gut") and mucosal barrier function.

Unlike standard refractive index detection, this mass spectrometry-based approach offers high specificity, eliminating interference from endogenous polyols and allowing for the use of lower probe dosages. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate polar sugar alcohols, coupled with negative electrospray ionization (ESI-) for maximum sensitivity.

Key Advantages[3]
  • Specificity: Resolves Mannitol from its isomer Sorbitol.[3]

  • Sensitivity: Limits of Quantitation (LOQ) < 50 ng/mL.[4]

  • Simplicity: "Dilute-and-Shoot" or Protein Precipitation workflow compatible with high-throughput clinical analysis.

Chemical & Physical Properties[5][6][7][8]

Understanding the analyte is critical for method optimization. D-Mannitol is a polar, non-volatile sugar alcohol.

PropertyData
Analyte D-Mannitol-[1-13C;1,1'-d2]
Chemical Formula 13C12C5H12D2O6
Molecular Weight ~185.19 Da (Native Mannitol: 182.17 Da)
Polarity Highly Polar (LogP ≈ -3.1)
Solubility Highly soluble in water; poor solubility in pure organic solvents.
Ionization Forms [M-H]- (deprotonated) or [M+Cl]- adducts.
Isotopic Shift Calculation
  • Native Mannitol [M-H]-: m/z 181.1

  • Target Analyte Shift:

    • 13C (C1 position): +1.003 Da

    • D2 (C1 position): +2.012 Da

    • Total Shift: +3.015 Da

  • Target Precursor [M-H]-: m/z 184.1

Experimental Workflow

The following diagram outlines the sample preparation and instrumental workflow.

G Urine Human Urine Sample (50 µL) IS_Add Add Internal Std (13C6-Mannitol) Urine->IS_Add PPT Protein Precipitation (450 µL ACN) IS_Add->PPT Mix Vortex Centrifuge Centrifuge 10,000 x g (10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilution (Optional) 1:10 in Mobile Phase Supernatant->Dilution LCMS Inject into HILIC-MS/MS Dilution->LCMS

Figure 1: Optimized sample preparation workflow ensuring protein removal and matrix compatibility.

Sample Preparation Protocol

Objective: Remove urinary proteins and salts while maintaining the analyte in a high-organic solvent composition suitable for HILIC injection.

Reagents
  • Internal Standard (IS): D-Mannitol-13C6 (preferred) or D-Mannitol-d8.

  • Precipitation Solvent: Acetonitrile (LC-MS Grade).

Step-by-Step Procedure
  • Thawing: Thaw urine samples at room temperature and vortex vigorously to resuspend any precipitates.

  • Aliquot: Transfer 50 µL of urine into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS working solution (e.g., 10 µg/mL in water). Vortex briefly.

  • Precipitation: Add 450 µL of Acetonitrile (ACN).

    • Note: This creates a ~90% organic ratio, which precipitates proteins and matches the initial HILIC mobile phase conditions to prevent peak distortion.

  • Mixing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing an insert.

  • Injection: Inject 2–5 µL into the LC-MS/MS.

LC-MS/MS Method Parameters

Liquid Chromatography (HILIC)

Reverse phase (C18) columns cannot retain mannitol. Amide-functionalized HILIC columns are the gold standard for carbohydrate separation.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Thermo Accucore 150-Amide).

  • Column Temperature: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide (pH ~9.0).

    • Why High pH? Basic pH enhances the formation of deprotonated ions [M-H]- in negative mode.

  • Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide.

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.00 10 90 Initial
1.00 10 90 Hold
5.00 50 50 Linear
5.10 10 90 Return

| 8.00 | 10 | 90 | Re-equilibrate |

Mass Spectrometry (ESI-)

Sugar alcohols ionize poorly in positive mode. Negative mode electrospray ionization (ESI-) is required.

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 500°C.

  • Gas Flow: High (1000 L/hr) to aid droplet evaporation.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
D-Mannitol-[1-13C;1,1'-d2] 184.1 92.0 2515Quantifier
D-Mannitol-[1-13C;1,1'-d2]184.189.02518Qualifier
D-Mannitol (Native)181.189.02515Monitor
D-Mannitol-13C6 (IS)187.192.02515Internal Std
  • Mechanistic Note: The transition 184 -> 92 corresponds to the cleavage of the C1-C3 fragment which carries the 13C and d2 labels (Mass shift: 89 + 1 + 2 = 92). The 184 -> 89 transition corresponds to the unlabeled C4-C6 end of the molecule.

Method Validation & Troubleshooting

Critical Separation: Mannitol vs. Sorbitol

Mannitol and Sorbitol are isomers with identical mass (MW 182) and fragmentation patterns. They must be chromatographically separated.

  • Check: Inject a mix of Native Mannitol and Sorbitol.

  • Expectation: On a BEH Amide column, Sorbitol typically elutes before Mannitol. Ensure baseline resolution (Rs > 1.5).

Linearity & Range
  • Range: 50 ng/mL to 10,000 ng/mL (Urine concentrations vary widely).

  • Curve Fit: 1/x weighted linear regression.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Retention Phase Collapse or High Water InjectionEnsure sample diluent is >80% Acetonitrile. Do not inject pure water samples.
Low Sensitivity pH MismatchVerify Mobile Phase pH is > 8.5 (Ammonium Hydroxide is volatile; prepare fresh).
Peak Tailing Column Aging or Metal InteractionUse a PEEK-lined column or add 5µM Medronic Acid to mobile phase.
Carryover Sticky AnalyteUse a needle wash of 50:50 MeOH:Water.

Biological Context Pathway

The following diagram illustrates the physiological transit of the probe, highlighting why urinary quantification reflects intestinal barrier integrity.

Pathway Oral Oral Administration (Mannitol Probe) Stomach Stomach (No Absorption) Oral->Stomach Intestine Small Intestine (Barrier Function) Stomach->Intestine Blood Systemic Circulation Intestine->Blood Transcellular Transport Kidney Kidney Filtration (Glomerulus) Blood->Kidney Urine_Output Urine Excretion (Analyte Quantified) Kidney->Urine_Output No Metabolism

Figure 2: Pharmacokinetic pathway of Mannitol. It is not metabolized, making urinary recovery a direct measure of intestinal absorption.[5]

References

  • Measurement of intestinal permeability using lactulose and mannitol.

    • Source: N
    • Context: Validates the clinical utility of the Lactulose/Mannitol ratio and compares LC-MS/MS to PAD detection.
  • Validation of UPLC-MS/MS Method for Determin

    • Source: Molecules (MDPI) / NIH
    • Context: Describes the specific use of BEH Amide columns and negative ESI for sugar quantific
  • Separation of Common Sugar Alcohols (Mannitol/Sorbitol) on HILIC.

    • Source: Phenomenex Technical Notes
    • Context: Provides chromatograms demonstrating the critical separ
  • PubChem Compound Summary: D-Mannitol.

    • Source: PubChem[6]

    • Context: Chemical and physical property data for D-Mannitol.[6][7][8][5]

Sources

Application Note: Precision Metabolic Tracing of D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Mannitol-[1-13C;1,1'-d2] represents a high-fidelity stable isotope probe designed for two distinct but critical applications: assessing intestinal permeability (in vivo barrier function) and tracing carbon/hydrogen flux through microbial central carbon metabolism. Unlike standard 13C-glucose tracers, this dual-labeled polyol offers a unique stability profile; the deuterium labels at the C1 position are retained during the initial oxidation to fructose, allowing for precise downstream tracing into the triose phosphate pool. This guide provides rigorous, field-proven protocols for extracting and analyzing this tracer from complex biological matrices (plasma, urine, and microbial culture), ensuring minimal isotope fractionation and maximum instrument sensitivity.

Introduction & Tracer Chemistry

The Probe: D-Mannitol-[1-13C;1,1'-d2][1]
  • Chemical Structure: A six-carbon sugar alcohol where Carbon-1 is replaced with

    
     and the two protons attached to C1 are replaced with Deuterium (
    
    
    
    ).
  • Metabolic Fate & Rationale:

    • Mammalian Systems: Mannitol is largely inert. It is filtered by the glomerulus and not significantly reabsorbed or metabolized, making it the "gold standard" for paracellular permeability assays (e.g., the Lactulose/Mannitol test). The heavy isotope label eliminates interference from dietary mannitol and allows for background-free quantification.

    • Microbial/Cellular Systems: In organisms expressing mannitol-1-phosphate dehydrogenase (MtlD) or mannitol dehydrogenase (MtD), mannitol enters glycolysis. Crucially, MtlD oxidizes the C2 position to a ketone (forming Fructose-6-P). Because the label is at C1 , the heavy isotopes are not lost to NADH/water during this initial step. This allows the intact

      
       moiety to track exclusively into the Dihydroxyacetone Phosphate (DHAP) pool upon aldolase cleavage, providing a specific marker for "upper" glycolysis flux.
      
Experimental Design Considerations
  • Dose: For permeability studies, a standard oral dose is 2–5 g (often mixed with Lactulose). For metabolic tracing in culture, concentrations of 5–25 mM are typical.

  • Timepoints:

    • Urine: 0–5 hour cumulative collection (permeability).

    • Cell Culture: Quench at steady state (usually 4–6 hours) or kinetic timepoints (0, 15, 30, 60 min) for flux analysis.

Sample Preparation Protocols

Workflow Overview

The following diagram illustrates the critical decision points between LC-MS (targeted quantification) and GC-MS (flux analysis).

SamplePrep Sample Biological Sample (Urine, Plasma, Culture) Quench Metabolism Quench (Cold MeOH/-80°C) Sample->Quench Immediate Extract Biphasic Extraction (Matyash/Bligh-Dyer) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Phase (Polar Metabolites) PhaseSep->Aqueous Organic Organic Phase (Lipids - Discard/Store) PhaseSep->Organic Dry Lyophilization / SpeedVac Aqueous->Dry Decision Analysis Platform Dry->Decision LCMS LC-MS/MS Route (Targeted Quant) Decision->LCMS GCMS GC-MS Route (Flux/Isotopomers) Decision->GCMS Recon Reconstitute in 80:20 ACN:H2O LCMS->Recon Deriv1 Methoximation (MOX) 90 min @ 30°C GCMS->Deriv1 Deriv2 Silylation (MSTFA) 30 min @ 37°C Deriv1->Deriv2

Caption: Decision tree for D-Mannitol processing. LC-MS prioritizes minimal handling; GC-MS requires rigorous derivatization.

Protocol A: Extraction from Plasma & Urine (LC-MS Focus)

Target: Absolute Quantification for Permeability Assays.

  • Thawing: Thaw samples on ice. Vortex for 10 seconds.

  • Protein Precipitation (PPT):

    • Add 50 µL of Plasma/Urine to a 1.5 mL Eppendorf tube.

    • Add 450 µL of Ice-Cold Extraction Solvent (80% Acetonitrile / 20% Methanol).

    • Expert Note: Pure acetonitrile can cause sugar precipitation/coprecipitation. The methanol helps keep the polar polyol in solution while precipitating proteins.

  • Mixing: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to complete precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 400 µL of supernatant to a fresh vial.

  • Drying (Optional but recommended for sensitivity): Evaporate to dryness in a vacuum concentrator (SpeedVac) at ambient temperature.

  • Reconstitution: Reconstitute in 100 µL of 60% Acetonitrile / 40% Water .

    • Critical: Matching the reconstitution solvent to the initial LC mobile phase conditions (HILIC) is vital to prevent peak broadening.

Protocol B: Intracellular Extraction (GC-MS Focus)

Target: Metabolic Flux Analysis (MFA) in Cells/Bacteria.

  • Quenching: Rapidly filter cell culture (e.g., nylon membrane) and wash with 37°C PBS (fast) or quench directly by adding 5 volumes of -80°C 80:20 MeOH:H2O.

  • Lysis: Perform 3 freeze-thaw cycles (Liquid

    
     <-> 37°C water bath) or bead beating.
    
  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

  • Lyophilization: Dry the supernatant completely. Moisture is the enemy of GC derivatization.

  • Derivatization (The "Fiehn Method" Adaptation):

    • Step 1 (Methoximation): Add 10 µL of Methoxyamine HCl in Pyridine (20 mg/mL). Shake at 30°C for 90 minutes.

      • Why? Although mannitol has no carbonyl group, this step protects reducing sugars (glucose/fructose) in the sample, preventing ring-opening isomerization artifacts that complicate the chromatogram.

    • Step 2 (Silylation): Add 90 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Shake at 37°C for 30 minutes.

      • Why? Replaces active protons on hydroxyl groups with TMS groups, making the molecule volatile.

    • Centrifugation: Spin down any precipitate; transfer to glass insert vial.

Instrumental Analysis

Liquid Chromatography (LC-MS/MS)

Mannitol is highly polar and will not retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Table 1: HILIC-MS/MS Parameters

ParameterSetting / Recommendation
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in 95% Water / 5% ACN (pH 9.0)
Mobile Phase B 10 mM Ammonium Acetate in 95% ACN / 5% Water (pH 9.0)
Gradient 0-1 min: 95% B; 1-6 min: Ramp to 50% B; 6-8 min: Hold 50% B; 8.1 min: Re-equilibrate 95% B.
Flow Rate 0.3 - 0.4 mL/min
Ionization Negative ESI (Electrospray Ionization)
Transitions (MRM) Unlabeled: 181.1

89.0 (Quant), 181.1

59.0 (Qual) Labeled (

):
184.1

91.0 (Quant)

Note on MRM: The transition


 181 

89 corresponds to the cleavage of the carbon backbone. For the labeled species (

Da parent), the fragment must be checked to see if it retains the label. The C1-C2 cleavage usually retains the label in the smaller fragment if C1 is labeled.
Gas Chromatography (GC-MS)

GC-MS is superior for isotopomer distribution analysis because the fragmentation patterns are well-understood.

Table 2: GC-MS Parameters

ParameterSetting / Recommendation
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C (Splitless or 1:10 Split depending on conc.)
Carrier Gas Helium @ 1 mL/min (Constant Flow)
Oven Program 60°C (1 min)

10°C/min to 325°C

Hold 5 min.
Source Temp 230°C (EI Source)
Target Ions (TMS) Unlabeled Mannitol (6-TMS):

319 (M-CH2OTMS), 217, 205. Labeled: Look for shifts of +3 Da in fragments containing C1.

Metabolic Pathway & Data Interpretation

Understanding the position of the label is crucial for interpreting the data.

Pathway Mannitol D-Mannitol [1-13C; 1,1'-d2] Fructose D-Fructose (Labeled at C1) Mannitol->Fructose Mannitol Dehydrogenase (Oxidation at C2) F6P Fructose-6-P Fructose->F6P Hexokinase F16BP Fructose-1,6-BP F6P->F16BP PFK DHAP DHAP (Contains C1 Label) F16BP->DHAP Aldolase (C1-C3) GAP GAP (Unlabeled) F16BP->GAP Aldolase (C4-C6)

Caption: Metabolic fate of the C1 label. Oxidation at C2 preserves the C1 label, which exclusively enters the DHAP pool.

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing GC-MS data, you must correct for natural abundance (NA) of


 (1.1% per carbon) and Si isotopes from the derivatization tags.
  • M+0: Unlabeled Mannitol.

  • M+3: The tracer (1x

    
     + 2x 
    
    
    
    ).
  • Flux Calculation: If you observe M+3 in downstream metabolites (like DHAP or Pyruvate), it confirms active metabolism. If you observe M+1 or M+2, it suggests label loss (e.g., deuterium exchange) or dilution, though the C-D bond at C1 is generally stable in this pathway.

References

  • Gastrointestinal Permeability: Denno, D. M., et al.[1] "Use of the lactulose to mannitol ratio to evaluate childhood environmental enteric dysfunction: a systematic review." Clinical Infectious Diseases (2014). Link

  • HILIC Chromatography: Kubica, P., et al.[2][3] "Modern approach for determination of lactulose, mannitol and sucrose in human urine using HPLC–MS/MS."[2] Journal of Chromatography B (2012). Link

  • GC-MS Derivatization: Fiehn, O.[4][5] "Metabolite profiling by direct thermal desorption GC/MS." Methods in Molecular Biology (2016). Link

  • Mannitol Metabolism: Wisselink, H. W., et al. "Mannitol production by lactic acid bacteria: a review." International Dairy Journal (2002). Link

  • Isotope Tracing: Buescher, J. M., et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology (2015). Link

Sources

Calculation of metabolic flux using D-Mannitol-[1-13C;1,1'-d2] tracer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol and calculation methodology for using D-Mannitol-[1-13C; 1,1'-d2] as a dual-labeled stable isotope tracer. Unlike single-isotope tracers (e.g., U-13C Glucose), this specialized isotopologue offers a unique advantage: it decouples carbon backbone trafficking (via 13C) from redox/hydrogen metabolism (via Deuterium).

Key Applications:

  • Microbial Fermentation: Quantifying mannitol consumption rates in Pseudomonas, Aspergillus, or Lactobacillus strains.

  • Enzymology (In Situ): Probing the kinetics of Mannitol-2-Dehydrogenase (MDH) and downstream Triose Phosphate Isomerase (TPI) via Kinetic Isotope Effects (KIE).

  • Permeability Studies: Differentiating paracellular transport (unmetabolized) from active transcellular metabolism (metabolized).

Scientific Principles & Tracer Logic

The Dual-Label Advantage

The tracer contains:

  • Carbon-13 at Position 1: Tracks the carbon skeleton into glycolysis (forming Fructose-6-P) and the Pentose Phosphate Pathway.

  • Deuterium (d2) at Position 1: Acts as a "Mass Tag" that is chemically distinct from the oxidation site of standard Mannitol Dehydrogenase (which oxidizes C2).

Mechanistic Insight: In the primary catabolic pathway (Mannitol


 Fructose), oxidation occurs at C2 . Therefore, the deuterium atoms at C1  are retained in the Fructose metabolite. This creates a robust "M+3" mass shift (1x 13C + 2x D) that distinguishes exogenous mannitol flux from endogenous fructose pools. Loss of deuterium (mass shift from M+3 to M+1) downstream indicates specific isomerization events (e.g., at Triose Phosphate Isomerase) or exchange with solvent water.
Pathway Map (DOT Visualization)

MetabolicPathway cluster_legend Legend Mannitol D-Mannitol-[1-13C; 1,1'-d2] (Tracer Input) Fructose Fructose-[1-13C; 1,1'-d2] (Conserved Tag) Mannitol->Fructose Mannitol-2-DH (Oxidation at C2, D retained) F16BP Fructose-1,6-bP [1-13C; 1,1'-d2] Fructose->F16BP Phosphofructokinase DHAP DHAP [1-13C; 1,1'-d2] F16BP->DHAP Aldolase (C1-C3) GAP GAP (Unlabeled via Aldolase split) F16BP->GAP Aldolase (C4-C6) DHAP->GAP Triose Phosphate Isomerase (Rate Limiting Step? KIE Probe) Pyruvate Pyruvate GAP->Pyruvate Glycolysis key1 Blue: Tracer Input key2 Green: Conserved Metabolite key3 Red: C1-C3 Fragment (Labeled)

Caption: Figure 1. Metabolic fate of D-Mannitol-[1-13C; 1,1'-d2]. Note that oxidation at C2 preserves the C1-Deuterium tag until the Triose Phosphate Isomerase step.

Experimental Protocol

Materials
  • Tracer: D-Mannitol-[1-13C; 1,1'-d2] (Isotopic Purity >98%).

  • Cell System: Microbial culture (e.g., E. coli, S. aureus) or mammalian intestinal epithelial cells.

  • Quenching Solution: 80:20 Methanol:Water (-80°C).

  • Internal Standard: U-13C Sorbitol (to normalize extraction efficiency).

Workflow Steps

Step 1: Pulse-Chase Labeling

  • Seed cells in glucose-free medium or low-glucose medium supplemented with 5 mM D-Mannitol-[1-13C; 1,1'-d2] .

  • Control A: Unlabeled Mannitol (Natural Abundance correction).

  • Control B: U-13C Mannitol (Carbon flux reference).

  • Incubate for steady-state (e.g., 4–24 hours) or kinetic timepoints (0, 5, 15, 30, 60 min).

Step 2: Metabolite Quenching & Extraction

  • Rapidly aspirate media.[1]

  • Immediately add 1 mL -80°C 80% Methanol . (Critical: Stops enzyme activity instantly to preserve isotope patterns).

  • Scrape cells and transfer to a pre-chilled tube.

  • Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Collect supernatant. Dry under Nitrogen stream.

Step 3: Derivatization (GC-MS) Since mannitol and fructose are sugars, they require derivatization to be volatile.

  • Resuspend dried residue in 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

  • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C for 30 min.

  • Analyze via GC-MS (EI mode).

Calculation of Metabolic Flux

The calculation relies on determining the Mass Isotopomer Distribution (MID) .[1]

Data Definitions
  • 
     : Abundance of unlabeled ion.
    
  • 
     : Abundance of the tracer ion (M+3: one 13C, two Deuteriums).
    
  • 
     : Abundance of ions with partial label loss (e.g., M+1 if D is lost but 13C remains).
    
Calculating Fractional Enrichment (FE)

To determine the total uptake flux, calculate the fractional enrichment of the intracellular mannitol pool:



Where


 is the number of labeled atoms (3 in this specific tracer).
Calculating Flux via Isotope Dilution

If steady-state is assumed, the metabolic flux (


) relative to the pool size (

) is calculated using the exponential decay of the unlabeled fraction (in a washout experiment) or the accumulation of label (in a pulse experiment).

For a simplified uptake calculation:



The "Deuterium Retention Ratio" (DRR)

This is the specific metric for this dual tracer. It measures how much of the carbon backbone retains the hydrogen label, indicating whether the pathway involves isomerization or exchange.



  • DRR

    
     1.0:  The pathway proceeds via Mannitol-2-DH 
    
    
    
    Fructose
    
    
    F-1,6-bP (Aldolase cleavage)
    
    
    DHAP. The C1 tag is conserved.
  • DRR < 1.0: Significant activity of Triose Phosphate Isomerase (TPI) . TPI interconverts DHAP and GAP via an enediol intermediate, which involves proton exchange with the solvent. A drop in DRR quantifies the TPI flux relative to glycolytic throughput.

Data Presentation & Interpretation

MetaboliteObserved Mass ShiftInterpretation
Mannitol (Intra) M+3 (13C, d2)Direct uptake of tracer.
Fructose M+3 (13C, d2)Oxidation at C2 (MDH activity). C1 tag intact.
Fructose M+1 (13C only)Rare: Suggests oxidation at C1 (Mannitol Oxidase) or exchange.
DHAP M+3 (13C, d2)Product of Aldolase cleavage (C1-C3 fragment).
GAP M+0 (Unlabeled)Product of Aldolase cleavage (C4-C6 fragment).
Lactate M+3 or M+1Mixed pool. M+1 suggests TPI exchange occurred.

Troubleshooting Note: If you observe M+2 signals, check for natural abundance interference or incomplete derivatization.

References

  • Wiechert, W. (2001). "13C Metabolic Flux Analysis." Metabolic Engineering. [Link]

  • Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics. [Link]

  • Hiller, K., et al. (2010). "Metabolic Flux Analysis using Dual Isotope Tracers." Nature Protocols.

Disclaimer: This protocol is for research use only. Optimization of extraction solvents and GC-MS temperature ramps may be required depending on the specific cell line used.

Sources

Precision Profiling of Intestinal Permeability: Oral Dosage Guidelines for D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the use of D-Mannitol-[1-13C;1,1'-d2] as a next-generation stable isotope tracer for in vivo intestinal permeability studies. Unlike generic mannitol, this specific isotopologue offers a dual advantage: the Carbon-13 label enables high-sensitivity detection via LC-MS/MS, while the Deuterium (d2) labeling at the C1 position introduces a Primary Kinetic Isotope Effect (KIE). This KIE significantly stabilizes the molecule against enzymatic oxidation by Mannitol Dehydrogenase (MDH), thereby reducing "metabolic noise" and providing a more accurate readout of paracellular transport than conventional probes.

Part 1: Scientific Rationale & Mechanism

The "Mannitol Problem" in Permeability Assays

Classically, mannitol is used as a probe for paracellular transport (small pore pathway) because it is small (182 Da) and hydrophilic.[1] However, a significant limitation of unlabeled mannitol is its susceptibility to degradation by:

  • Host Metabolism: Hepatic conversion to fructose via Mannitol Dehydrogenase (MDH).

  • Microbial Fermentation: Gut microbiota can consume up to 15-30% of an oral dose, leading to underestimation of permeability.

The Isotopic Solution: [1-13C;1,1'-d2]

The specific labeling pattern of D-Mannitol-[1-13C;1,1'-d2] addresses these failures through two distinct physical chemistry mechanisms:

  • Mass Resolution (+3 Da Shift): The combination of one

    
    C and two Deuterium (
    
    
    
    H) atoms creates a +3 Da mass shift (
    
    
    ). This shifts the precursor ion away from the natural mannitol background in biological matrices, dramatically improving the Signal-to-Noise (S/N) ratio in LC-MS/MS analysis.
  • Metabolic Resistance (The KIE Effect): MDH oxidizes mannitol at the C1/C6 position (due to symmetry). By substituting the C1 hydrogens with Deuterium, we induce a Primary Kinetic Isotope Effect . The C-D bond is stronger than the C-H bond, significantly slowing the rate-limiting hydride transfer step of MDH. This ensures that the recovered urinary tracer reflects permeability, not metabolic survival.

Figure 1: Schematic of D-Mannitol-[1-13C;1,1'-d2] flux. The Deuterium label suppresses losses to microbiota and hepatic enzymes (Red pathways), ensuring urinary recovery correlates directly with barrier integrity.

Part 2: Dosage Guidelines

The dosage of stable isotopes is often lower than traditional HPLC methods because LC-MS/MS is orders of magnitude more sensitive. However, to maintain the osmotic challenge required to assess permeability, a "carrier" strategy is often used.

Recommended Dosing Strategy

For permeability studies, you have two options:

  • Tracer Dose (High Sensitivity): Used when assessing baseline permeability without stressing the gut.

  • Challenge Dose (Carrier-Added): Used to mimic the osmotic load of a standard Lactulose/Mannitol test.

Table 1: Species-Specific Oral Dosage
SpeciesTracer Dose (Pure Isotope)Challenge Dose (Isotope + Carrier)VolumeVehicle
Mouse (20-25g)50 mg/kg20 mg/kg Isotope + 200 mg/kg Unlabeled Mannitol200 µLSterile Water
Rat (250g)50 mg/kg20 mg/kg Isotope + 200 mg/kg Unlabeled Mannitol1-2 mLSterile Water
Human (70kg)2-5 mg/kg1 g Total Mannitol (50 mg Isotope + 950 mg Unlabeled)50-100 mLWater (Osmolarity adjusted)

Critical Note: If co-administering with Lactulose (for the L/M ratio), the standard Lactulose dose is 200-500 mg/kg . Ensure the combined osmolarity of the solution does not induce osmotic diarrhea, which would artificially alter transit time.

Part 3: Experimental Protocol

Phase A: Preparation
  • Fasting: Animals must be fasted to standardize gastric emptying and baseline insulin levels.

    • Mice/Rats: 4–6 hours (water ad libitum). Avoid overnight fasting in mice as it induces catabolic stress that alters gut permeability.

    • Humans:[1][2] 8 hours (overnight).[3]

  • Solution Prep:

    • Dissolve D-Mannitol-[1-13C;1,1'-d2] in sterile, deionized water.

    • Vortex for 30 seconds (solubility is high).

    • Optional: Filter sterilize (0.22 µm) if maintaining the solution for >24 hours.

Phase B: Administration & Sampling
  • Baseline Sample: Collect a "Time 0" urine or plasma sample before gavage to establish the background noise floor (though 13C/d2 background should be near zero).

  • Oral Gavage: Administer the calculated dose via oral gavage (IG) using a flexible feeding needle to avoid esophageal trauma.

  • Metabolic Cage (Urine Method - Gold Standard):

    • Place animal in a metabolic cage immediately after dosing.

    • Collection Window: 0–6 hours is the standard window for small intestinal permeability. (0–24 hours includes colonic permeability).

    • Preservative: Add 20 µL of 10% Thymol or Sodium Azide to the collection cup to prevent bacterial degradation of sugars post-collection.

  • Blood Sampling (Plasma Method - Kinetic):

    • If urine collection is impossible, collect tail vein blood (20 µL) at T=30, 60, 90, and 120 minutes.

Phase C: Analytical Workflow (LC-MS/MS)

Target Analyte: D-Mannitol-[1-13C;1,1'-d2] MW: ~185.18 Da

LC-MS/MS Parameters (Example)
  • Ionization: ESI Negative Mode (Sugars ionize better in negative mode as [M-H]- or [M+Cl]-).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required . C18 columns will not retain mannitol.

    • Recommended: Amide-HILIC or Polymeric Amino column.

  • Mobile Phase: Acetonitrile/Water (80:20) with 10mM Ammonium Acetate (pH 9.0).

Table 2: MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Mannitol (Unlabeled) 181.1 [M-H]⁻89.0-15Standard
Mannitol-[1-13C;1,1'-d2] 184.1 [M-H]⁻92.0-15Target Tracer
Internal Standard 187.1 [M-H]⁻95.0-15e.g., 13C6-Mannitol (if available)

Technical Tip: The transition 184.1 -> 92.0 corresponds to the cleavage of the C1-C2 bond retaining the labeled fragment. Verify fragmentation patterns on your specific instrument.

Figure 2: Step-by-step workflow for in vivo permeability assessment.

Part 4: Data Calculation & Interpretation

The standard metric for intestinal permeability is Fractional Excretion (%FE) .



Interpretation Guide
  • Healthy Control (Mouse): Typical %FE for mannitol is 2% – 5% .

  • Compromised Barrier (e.g., Colitis, Stress): %FE decreases in absorptive disorders (villous atrophy) but the Ratio of Lactulose/Mannitol increases.

  • Why Dual-Label Matters: If you observe a discrepancy between the recovery of generic mannitol (low) and [1-13C;1,1'-d2] mannitol (higher) in the same sample, the difference represents metabolic loss . The labeled compound provides the "True Permeability" value.

References

  • Intestinal Permeability Overview: Arrieta, M. C., et al. (2006). "Alterations in intestinal permeability."[1][4][5][6][7] Gut, 55(10), 1512–1520. [Link]

  • Mannitol Dehydrogenase & Kinetic Isotope Effects: Stoop, J. M., et al. (1996). "Mannitol metabolism in plants: a method for quantifying the enzymatic oxidation of mannitol." Plant Physiology, 112(1). (Demonstrates the KIE principle in MDH). [Link]

  • LC-MS/MS Method for Permeability Sugars: Ordiz, M. I., et al. (2019). "Measurement of intestinal permeability using lactulose and mannitol... by HPAE-PAD and LC-MSMS." PLOS ONE. [Link]

  • Stable Isotope Tracers in Metabolic Flux: Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. [Link]

Sources

Precision GC-MS Profiling of D-Mannitol-[1-13C;1,1'-d2]: A Dual-Derivatization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Mannitol-[1-13C;1,1'-d2] is a high-precision stable isotope tracer widely utilized in metabolic flux analysis and intestinal permeability studies (e.g., the lactulose/mannitol test). Unlike simple deuterated standards, this isotopologue incorporates both carbon-13 and deuterium at the C1 position, creating a distinct mass shift (+3 Da) that is robust against hydrogen-deuterium exchange (HDX) during sample processing.

However, Mannitol is a polar, non-volatile hexitol that requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents two validated protocols: Silylation (TMS) for high-sensitivity metabolomics and Acetylation for high-stability flux analysis. We explore the specific fragmentation mechanics of the [1-13C;1,1'-d2] label to ensure accurate quantitation and differentiation from endogenous mannitol.

Chemical Logic & Isotope Fragmentation

Understanding the symmetry of mannitol is critical for interpreting the mass spectrum of the labeled compound.

  • Symmetry: Unlabeled D-Mannitol possesses a C2 axis of symmetry; chemically, C1 and C6 are equivalent. In GC-MS, fragments derived from either end (e.g., CH2OTMS) contribute to the same mass ion (m/z 103).

  • Symmetry Breaking: The [1-13C;1,1'-d2] label is located solely at C1. This creates "mass asymmetry."

    • C6 End (Unlabeled): Produces standard fragments (e.g., m/z 103).

    • C1 End (Labeled): Produces shifted fragments (e.g., m/z 106).

  • Result: The mass spectrum will exhibit "split peaks" for terminal fragments. Quantitation must account for this splitting to avoid underestimation of the tracer concentration.

Key Fragment Shifts (TMS Derivative)
Fragment OriginStructure (Simplified)Unlabeled m/zLabeled (C1) m/zShift
Primary Cleavage CH2-OTMS (Terminal)103 106 +3 Da
Secondary Cleavage CH2(OTMS)-CH(OTMS) 205 208 +3 Da
Backbone CH(OTMS)-CH(OTMS) 147 147 0 Da*

*Note: m/z 147 involves rearrangement of two TMS groups and usually excludes the carbon backbone, thus often remaining unshifted, serving as a useful check for instrument stability.

Experimental Protocols

Protocol A: Silylation (MSTFA) – High Sensitivity

Best for: Trace detection in plasma/urine, metabolomics profiling.

Reagents:

  • Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS (Catalyst).

  • Solvent: Anhydrous Pyridine (Proton scavenger).

  • Internal Standard: Phenyl-β-D-glucopyranoside or Ribitol (20 µg/mL).

Workflow:

  • Lyophilization: Evaporate 50 µL of sample (urine/plasma extract) to complete dryness in a glass vial using a vacuum concentrator (SpeedVac). Critical: Residual water hydrolyzes MSTFA.

  • Methoximation (Optional): If analyzing reducing sugars simultaneously, add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL) and incubate at 30°C for 90 min. For pure mannitol, this step can be skipped, but it is recommended for complex biological matrices to stabilize glucose/fructose.

  • Silylation: Add 50 µL MSTFA + 1% TMCS .

  • Incubation: Cap tightly and incubate at 37°C for 30 minutes or 70°C for 60 minutes . (Higher temp ensures complete derivatization of all 6 hydroxyls).

  • Equilibration: Allow to cool to room temperature for 15 mins before injection.

Protocol B: Acetylation (Alditol Acetate) – High Stability

Best for: High-concentration flux analysis, 13C enrichment studies, dirty matrices.

Reagents:

  • Acetic Anhydride.

  • Pyridine.

Workflow:

  • Dryness: Evaporate sample to dryness.

  • Reaction: Add 100 µL Acetic Anhydride and 100 µL Pyridine .

  • Incubation: Heat at 70°C for 30 minutes .

  • Extraction (Cleanup): Add 500 µL DI water (to hydrolyze excess anhydride) and 500 µL Chloroform. Vortex.

  • Separation: Centrifuge. Transfer the bottom Chloroform layer (containing Mannitol Hexaacetate) to a GC vial.

  • Dry: Evaporate chloroform and reconstitute in Ethyl Acetate or inject directly.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole / Q-TOF.

ParameterSettingRationale
Column DB-5MS or DB-35MS (30m x 0.25mm x 0.25µm)5% phenyl provides standard separation; 35% phenyl improves separation of Mannitol from Sorbitol/Galactitol isomers.
Inlet Temp 260°CEnsure rapid volatilization of high-MW derivatives.
Injection 1 µL Splitless (Trace) or 10:1 Split (Flux)Prevent column overload.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Temp Program 100°C (1 min) → 10°C/min → 300°C (Hold 5 min)Slow ramp required to resolve Mannitol (RT ~16-18 min) from Sorbitol.
Transfer Line 280°CPrevent condensation.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Scan Mode SIM (Selected Ion Monitoring)Essential for sensitivity and isotope ratio precision.

SIM Table (TMS Derivative):

  • Group 1 (10-15 min): Internal Standards (e.g., Ribitol).

  • Group 2 (15-20 min - Mannitol Window):

    • Target (Quant):205.1 (Unlabeled C1-C2), 208.1 (Labeled C1-C2).

    • Qualifier:319.2 , 307.1 .

    • Check Ion:73.0 (TMS group base peak).

Visual Workflow & Logic

G cluster_0 Derivatization Choice cluster_1 Mass Spectral Fragmentation Sample Biological Sample (Urine/Plasma) Dry Evaporate to Dryness (SpeedVac) Sample->Dry TMS Protocol A: Silylation (MSTFA + 1% TMCS) 37°C, 30 min Dry->TMS High Sensitivity Ac Protocol B: Acetylation (Ac2O + Pyridine) 70°C, 30 min Dry->Ac High Stability GC GC Separation (DB-5MS Column) TMS->GC Ac->GC EI Electron Ionization (70 eV) GC->EI Sym Symmetry Check Mannitol is Symmetric EI->Sym Frag1 C6 End (Unlabeled) m/z 103 (CH2OTMS) Sym->Frag1 Cleavage at C5-C6 Frag2 C1 End (13C, d2) m/z 106 (13CD2OTMS) Sym->Frag2 Cleavage at C1-C2 Data Data Analysis Ratio m/z 106 / 103 Frag1->Data Frag2->Data

Figure 1: Decision matrix for derivatization and mechanistic fragmentation logic for D-Mannitol-[1-13C;1,1'-d2]. Note the divergence of mass fragments due to isotopic asymmetry.

References

  • Measurement of Intestinal Permeability using 13C-Mannitol: Ghoshal, U. C., et al. (2016).[1][2] 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. Neurogastroenterology & Motility.

  • GC-MS Metabolomics Protocols (Silylation): Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.

  • Fragmentation of TMS Derivatives: Medeiros, P. M., & Simoneit, B. R. (2007). Analysis of sugars in environmental samples by GC/MS of their trimethylsilyl derivatives. Journal of Chromatography A.

  • Certified Reference Materials for Mannitol: National Institute of Metrology (China). Development of a Pure Certified Reference Material of D-Mannitol.

Sources

Application Note: High-Precision Quantitation in Glycoproteomics & Barrier Assays using D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for using D-Mannitol-[1-13C;1,1'-d2] in quantitative glycoproteomics and functional barrier assays.

Executive Summary

In modern drug development, particularly for biologics (monoclonal antibodies, fusion proteins) and small molecule safety assessment, "Proteomics" extends beyond simple amino acid sequencing. It encompasses the rigorous characterization of Post-Translational Modifications (PTMs) —specifically glycosylation—and the functional integrity of tissue barriers protected by specific protein complexes (tight junctions).

D-Mannitol-[1-13C;1,1'-d2] serves as a critical Internal Standard (IS) in two high-value proteomics workflows:

  • Quantitative Glycoproteomics: Absolute quantification of Mannose content in glycoprotein hydrolysates via GC-MS (Alditol Acetate analysis), serving as a Critical Quality Attribute (CQA) for therapeutic proteins.

  • Functional Proteomics (Barrier Integrity): A non-radioactive, highly specific probe to validate tight-junction protein function (Claudin/Occludin networks) in Blood-Brain Barrier (BBB) or intestinal permeability assays.

This guide details the mechanistic rationale, experimental protocols, and data interpretation for utilizing this specific isotopologue to eliminate matrix effects and ionization bias.

Technical Principle & Rationale

Why D-Mannitol-[1-13C;1,1'-d2]?

Standard proteomics relies on heavy peptides. However, glycan analysis requires sugar-specific standards.

  • Chemical Identity: As the reduced alcohol form of Mannose, Mannitol is the direct analyte measured after the reductive hydrolysis of high-mannose glycans.

  • Isotope Dilution Mass Spectrometry (IDMS): The [1-13C; 1,1'-d2] labeling provides a mass shift of +3 Da . This is sufficient to avoid overlap with the natural M+1 and M+2 isotopic envelopes of endogenous mannitol, while retaining identical chromatographic retention times.

  • Elimination of Kinetic Isotope Effects: The C1 labeling minimizes kinetic isotope effects during acetylation steps compared to fully deuterated analogs, ensuring the IS derivatizes at the exact same rate as the analyte.

The Mass Shift Logic
  • Endogenous Analyte: D-Mannose

    
     Reduced to D-Mannitol 
    
    
    
    Acetylated. (Base Peak Mass: M)
  • Internal Standard: D-Mannitol-[1-13C;1,1'-d2]

    
     Acetylated. (Base Peak Mass: M+3)
    

Workflow Visualization

The following diagram illustrates the integration of D-Mannitol-[1-13C;1,1'-d2] into a Glycoprotein Characterization workflow (Alditol Acetate Method).

GlycoproteomicsWorkflow cluster_logic Isotope Dilution Logic Sample Therapeutic Glycoprotein (mAb Sample) Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 4h) Releases Monosaccharides Sample->Hydrolysis Releases Glycans Reduction Reduction (NaBH4 in DMSO) Mannose -> Mannitol Hydrolysis->Reduction Free Sugars Spike SPIKE IS: D-Mannitol-[1-13C;1,1'-d2] Spike->Reduction Co-processing Deriv Derivatization (Acetic Anhydride) Forms Alditol Acetates Reduction->Deriv Alditols GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Volatile Acetates Data Quantification Ratio (M / M+3) GCMS->Data Peak Area Integration Logic1 Analyte: Mannose -> Mannitol (Mass M) Logic2 IS: Mannitol-13C,d2 (Mass M+3)

Figure 1: Workflow for absolute quantitation of Mannose in glycoproteins using D-Mannitol-[1-13C;1,1'-d2] as an internal standard via the Alditol Acetate method.

Experimental Protocol: Quantitative Monosaccharide Analysis

Objective: Determine the molar ratio of Mannose in a glycoprotein (e.g., IgG) to assess high-mannose glycan structures.

Reagents Required[1][2]
  • Internal Standard: D-Mannitol-[1-13C;1,1'-d2] (Prepare 1 mM stock in HPLC-grade water).

  • Hydrolysis Agent: 2M Trifluoroacetic acid (TFA).

  • Reducing Agent: 1M Sodium Borohydride (

    
    ) in 1M 
    
    
    
    .
  • Derivatizing Agent: Acetic Anhydride / Pyridine (1:1 v/v).

Step-by-Step Methodology
Phase 1: Hydrolysis & Spiking
  • Aliquot 50 µg of glycoprotein into a screw-cap glass vial.

  • Add 10 µL of the Internal Standard solution (10 nmoles D-Mannitol-[1-13C;1,1'-d2]).

    • Note: Adding IS before hydrolysis controls for physical losses during heating, though Mannitol is stable in TFA. For highest precision regarding derivatization efficiency alone, add IS after hydrolysis but before reduction. Recommendation: Add post-hydrolysis/pre-reduction to avoid any risk of acid-catalyzed epimerization of the label, although rare for sugar alcohols.

  • Add 200 µL of 2M TFA.

  • Incubate at 100°C for 4 hours .

  • Evaporate to dryness under a stream of nitrogen (remove TFA completely).

Phase 2: Reduction[1]
  • Reconstitute residue in 200 µL of 1M

    
    .
    
  • Add 100 µL of 1M

    
     solution.
    
  • Incubate at 25°C (RT) for 1 hour .

    • Mechanism:[1] This converts the released D-Mannose (from protein) into D-Mannitol. The IS (already Mannitol) remains chemically unchanged but is now in the same matrix.

  • Neutralize excess borohydride by adding glacial acetic acid dropwise until bubbling ceases.

  • Evaporate to dryness under nitrogen. Add 500 µL Methanol and evaporate (repeat 3x) to remove borate complexes as volatile methyl borate.

Phase 3: Acetylation (Derivatization)
  • Add 100 µL Pyridine and 100 µL Acetic Anhydride to the dried residue.

  • Incubate at 100°C for 30 minutes .

  • Cool to RT. Add 500 µL Chloroform and 500 µL Water.

  • Vortex and centrifuge. The Chloroform (lower) layer contains the Peracetylated Mannitol (Analyte) and Peracetylated Mannitol-13C,d2 (IS).

  • Collect the lower phase for GC-MS analysis.

Data Acquisition & Analysis (GC-MS)[1][4]

Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS). Column: DB-5ms or DB-17 (30m x 0.25mm).

MS Parameters (SIM Mode)

To achieve high sensitivity, use Selected Ion Monitoring (SIM). You must target the characteristic fragments of hexa-acetyl-mannitol.

AnalytePrecursorCharacteristic Fragment Ions (m/z)Dwell Time
Endogenous Mannitol Hexa-acetate145 (Primary), 103, 11550 ms
IS (Mannitol-13C,d2) Hexa-acetate148 (Primary), 106, 11850 ms

Note: The primary cleavage of alditol acetates often involves breaking the C-C backbone. Ensure the fragment chosen contains the C1 labeled position. The m/z 145 fragment (C5H7O5+) typically includes the C1-C2-C3 backbone. With C1 labeled with 13C and two Deuteriums, the shift is exactly +3.

Calculation


  • RF (Response Factor) is typically 1.0 due to identical chemical structure, but should be verified with a standard curve.

Functional Proteomics: Barrier Permeability Application

In drug development, proteomics findings regarding tight junction proteins (e.g., downregulation of Claudin-5) must be validated functionally.

Protocol Summary:

  • Model: Caco-2 cell monolayer or In-vivo rodent model.

  • Dose: Administer D-Mannitol-[1-13C;1,1'-d2] (paracellular marker) mixed with the drug candidate.

  • Sampling: Collect basolateral media (in vitro) or plasma/urine (in vivo) at time points.

  • Analysis: LC-MS/MS (unlike the GC method above, this does not require derivatization if using HILIC chromatography).

  • Advantage: The stable isotope label allows this to be run simultaneously with other sugar probes (e.g., Lactulose) without interference, providing a precise readout of "leakiness" induced by proteomic changes.

References

  • Grover, M., et al. (2016). "(13)C mannitol as a novel biomarker for measurement of intestinal permeability."[2] Neurogastroenterology & Motility.

  • Merkle, R.K., & Poppe, I. (1994). "Glycobiology: A Practical Approach - Carbohydrate Composition Analysis of Glycoproteins." Oxford University Press.
  • MedChemExpress. "D-Mannitol-13C,d2 Product Information and Mass Spectrometry Standards."

  • Bickel, U., et al. (2020). "LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose." Fluids and Barriers of the CNS.

  • US Biological. "D-Mannitol-[1-13C;1,1'-d2] Specifications and Applications."[3]

Disclaimer: This protocol is for research use only. Optimization of GC temperature gradients and MS ionization energies may be required based on specific instrument configurations.

Sources

Distinguishing glycolysis and pentose phosphate pathways with labeled mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Differentiating Glycolysis and Pentose Phosphate Pathway Flux using Mannitol

Abstract & Introduction

Metabolic flux analysis (MFA) is the gold standard for determining the in vivo activity of cellular metabolic networks.[1] A critical branch point in central carbon metabolism is the bifurcation between Glycolysis (Embden-Meyerhof-Parnas, EMP) and the Pentose Phosphate Pathway (PPP) . This split determines the cell's balance between energy production (ATP) and biosynthetic reducing power (NADPH).

While glucose is the standard tracer, Mannitol serves as a critical carbon source in fungal biotechnology (e.g., Aspergillus niger, Penicillium) and specific bacterial fermentations. Mannitol enters the metabolic network primarily by oxidation to fructose and phosphorylation to Fructose-6-Phosphate (F6P).

This guide details a protocol to distinguish EMP vs. PPP flux using


mannitol . By exploiting the specific decarboxylation of the C1 carbon in the oxidative PPP, researchers can quantify the flux split based on the mass isotopomer distribution (MID) of downstream metabolites like pyruvate (measured via alanine).
Mechanistic Basis: The "C1-Decarboxylation" Principle

The discrimination between EMP and PPP relies on the specific fate of the Carbon-1 (C1) atom in the hexose skeleton.

2.1 The Tracer:

Mannitol

Mannitol is converted to Fructose-6-Phosphate (F6P). Assuming the standard catabolic route (Mannitol


 Fructose 

F6P), the C1 label of mannitol becomes the C1 label of F6P.
2.2 Pathway Fates[2]
  • Glycolysis (EMP):

    • 
      F6P is phosphorylated to 
      
      
      
      Fructose-1,6-bisphosphate (F1,6BP).
    • Aldolase cleaves F1,6BP into DHAP (containing C1-C3) and GAP (containing C4-C6).

    • Result: The C1 label ends up in DHAP. Triose phosphate isomerase equilibrates DHAP and GAP. Thus, 50% of the triose pool carries the label (specifically at the C3 position of GAP/Pyruvate).

    • Downstream Signal: Pyruvate (and Alanine) will show a 50% enrichment (M+1 isotopomer) relative to the input label.

  • Pentose Phosphate Pathway (PPP):

    • 
      F6P isomerizes to 
      
      
      
      Glucose-6-Phosphate (G6P).
    • G6P enters the oxidative PPP. The enzyme 6-phosphogluconate dehydrogenase decarboxylates C1 to release

      
      .
      
    • Result: The C1 label is lost as

      
      . The remaining Ribulose-5-Phosphate (Ru5P) is unlabeled.
      
    • Downstream Signal: Metabolites derived from the PPP (re-entering glycolysis as F6P/GAP) will be unlabeled (M+0).

2.3 Visualizing the Pathway Logic

Mannitol_Flux cluster_legend Legend L1 Labeled Carbon (C1) L2 Label Lost (CO2) L3 Unlabeled Product Mannitol [1-13C] Mannitol Fructose [1-13C] Fructose Mannitol->Fructose MDH F6P [1-13C] F6P Fructose->F6P Fructokinase F16BP [1-13C] F1,6BP F6P->F16BP PFK (Glycolysis) G6P [1-13C] G6P F6P->G6P PGI DHAP [1-13C] DHAP F16BP->DHAP Aldolase (C1-C3) GAP_EMP GAP (Unlabeled) F16BP->GAP_EMP Aldolase (C4-C6) TriosePool Triose Pool (50% Labeled) DHAP->TriosePool GAP_EMP->TriosePool Pyruvate_EMP Pyruvate (M+1) TriosePool->Pyruvate_EMP Lower Glycolysis PG6 [1-13C] 6-PG G6P->PG6 G6PDH Ru5P Ru5P (Unlabeled) PG6->Ru5P 6PGDH (Oxidative PPP) CO2 13C-CO2 (Lost) PG6->CO2 Decarboxylation Recycle F6P / GAP (Unlabeled) Ru5P->Recycle Non-Oxidative PPP Pyruvate_PPP Pyruvate (M+0) Recycle->Pyruvate_PPP Re-entry

Figure 1: Fate of the C1 label from Mannitol. In Glycolysis (Left), the label is retained in 50% of the triose pool. In the Oxidative PPP (Right), the label is lost as CO2, resulting in unlabeled downstream metabolites.

Experimental Protocol

This protocol uses GC-MS to analyze proteinogenic amino acids (specifically Alanine) as stable proxies for intracellular metabolic intermediates (Pyruvate).

3.1 Materials
  • Substrate:

    
    D-Mannitol (99 atom% 
    
    
    
    ).
  • Organism: Aspergillus niger, E. coli, or mammalian cell line adapted to mannitol.

  • Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).

  • Derivatization Reagents: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

3.2 Workflow Steps

Step 1: Steady-State Culturing

  • Inoculate cells in minimal medium containing

    
    mannitol as the sole carbon source.
    
  • Critical: Perform at least 5-6 cell doublings to ensures isotopic steady state (where protein biomass labeling reflects metabolic flux).

  • Maintain mid-exponential phase (

    
     0.5–1.0 for bacteria/yeast).
    

Step 2: Rapid Quenching & Extraction

  • Rapidly filter 5–10 mL of culture (0.45 µm filter).

  • Immediately wash the filter with -40°C Quenching Solution to stop enzymatic activity.

  • Lyse cells (bead beating or sonication) in the methanol solution.

  • Centrifuge (10,000 x g, 5 min) to remove debris. Collect supernatant.

  • Dry supernatant under nitrogen stream or vacuum concentrator.

Step 3: Hydrolysis (For Proteinogenic Amino Acids) Note: Measuring free intracellular metabolites requires immediate analysis. Measuring protein-bound amino acids provides a time-integrated view of flux.

  • Resuspend biomass pellet in 6M HCl.

  • Incubate at 100°C for 24 hours (sealed glass vial).

  • Dry the hydrolysate completely to remove HCl.

Step 4: Derivatization (TBDMS Method)

  • Resuspend dried extract in 50 µL DMF (Dimethylformamide).

  • Add 50 µL MTBSTFA .

  • Incubate at 80°C for 30 minutes.

  • Transfer to GC vial with insert.

Step 5: GC-MS Analysis

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Target: Alanine (218 m/z fragment for TBDMS derivative).

    • Why Alanine? It is formed directly from Pyruvate via transamination. Its isotopic pattern mirrors the Pyruvate pool.

    • Fragment: The [M-57]+ fragment (loss of tert-butyl group) preserves the entire carbon skeleton (C1-C3).

Data Analysis & Calculation
4.1 Mass Isotopomer Distribution (MID)

Analyze the mass spectrum for Alanine (Fragment m/z 260 for M0).

  • M0 (m/z 260): Unlabeled Alanine.

  • M1 (m/z 261): Alanine with one

    
    .
    
Pathway DominanceExpected Alanine Labeling PatternExplanation
100% Glycolysis ~50% M0, ~50% M1F1,6BP split yields 1 labeled DHAP + 1 unlabeled GAP.
100% PPP ~100% M0C1 label is lost as CO2. Resynthesized trioses are unlabeled.
50/50 Mix ~75% M0, ~25% M1Linear combination of the two patterns.
4.2 Calculating the Split Ratio

To estimate the flux fraction through the PPP (


), use the simplified relationship for C1-labeled hexoses (assuming no extensive reversible exchange):


  • Example:

    • You measure Alanine M1 fraction = 0.30 (30%).

    • Theoretical Max (pure Glycolysis) = 0.50 (50%).

    • Glycolysis Flux =

      
       (60%).
      
    • PPP Flux =

      
       (40%).
      

Note: For precise quantification, use metabolic modeling software (e.g., 13C-Flux2 or INCA) to account for reversible reactions (e.g., Transketolase/Transaldolase exchange) which can scramble the label.

Troubleshooting & Validation (Self-Validating Systems)
  • The "Total Recovery" Check:

    • If you suspect label loss via pathways other than PPP (e.g., TCA cycle cycling), check Leucine . Leucine is derived from Pyruvate + Acetyl-CoA. If Pyruvate labeling is inconsistent with Leucine labeling, metabolic channeling or compartmentation may be occurring.

  • Label Scrambling (The Reversibility Trap):

    • Issue: High reversible flux in the non-oxidative PPP can recycle unlabeled F6P back into the pool, diluting the EMP signal even if oxidative PPP flux is low.

    • Validation: Use a secondary tracer experiment with

      
      mannitol  (Uniformly labeled). If the M+3 isotopomer of Alanine is lower than expected, it confirms dilution from unlabeled sources (unlikely in minimal media) or extensive exchange.
      
  • Mannitol Dehydrogenase Specificity:

    • Ensure your organism converts Mannitol

      
       Fructose. If it converts Mannitol 
      
      
      
      Mannitol-1P
      
      
      F6P, the stereochemistry is preserved, and the protocol holds. If an alternative cleavage pathway exists (rare), the C1 assumption must be re-verified.
References
  • Metabolic Flux Analysis Principles: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Mannitol Metabolism in Fungi: Solomon, P. S., et al. (2007). The role of mannitol in the pathogenicity of the wheat pathogen Stagonospora nodorum. Molecular Plant-Microbe Interactions. [Link]

  • GC-MS Protocols for Amino Acids: You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments (JoVE). [Link]

  • 13C Tracer Selection Guide: Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

Sources

Application Note: Protocol for Dual-Isotope Tracking of Mannitol Fermentation

Author: BenchChem Technical Support Team. Date: February 2026


C and 

H Tracers

Abstract & Strategic Rationale

Mannitol metabolism is a critical virulence determinant in Staphylococcus aureus and a key osmoprotective mechanism in various fermentative bacteria. Traditional single-isotope tracing (using only


C) often fails to distinguish between metabolic active transport (PTS systems) and subsequent redox-balancing events.

This protocol details a Dual-Isotope Tracking System utilizing [U-


C]Mannitol and [2-

H]Mannitol. By simultaneously tracking the carbon skeleton and the removal of the C2-hydride during the dehydrogenase step, researchers can decouple glycolytic carbon flux from NADH generation rates. This approach provides a high-fidelity view of the Mannitol-1-Phosphate Dehydrogenase (MtlD) activity and downstream fermentation bottlenecks.

Experimental Design: The Dual-Tag Strategy

Isotope Selection Logic

To reconstruct the metabolic map, we employ a parallel labeling strategy or a mixed-labeling strategy. For this protocol, we utilize a Mixed-Labeling approach to maximize data from a single run.

Isotope TracerTarget InformationMechanistic Insight
[U-

C

] D-Mannitol
Carbon Skeleton FluxTracks the uptake via the Phosphotransferase System (PTS) and cleavage into triose phosphates (Glycolysis).
[2-

H] D-Mannitol
Redox State (NADH)The deuterium at C2 is removed by MtlD during conversion to Fructose-6-P. Retention of

H in Lactate vs. loss to solvent indicates NADH turnover rates.
Internal Standard Extraction Efficiency

C

-Sorbitol
(chemically similar but metabolically distinct in S. aureus) is spiked during quenching to normalize recovery.
The Biological Pathway

Mannitol enters S. aureus via the mannitol-specific PTS enzyme II (EII


), converting it to Mannitol-1-Phosphate (Mtl-1-P) . This is subsequently oxidized to Fructose-6-Phosphate (F6P)  by MtlD, generating NADH.

MannitolPathway Ext_Mannitol Extracellular Mannitol Mtl1P Mannitol-1-Phosphate (Mtl-1-P) Ext_Mannitol->Mtl1P PTS Transporter (Pep-dependent) F6P Fructose-6-Phosphate (F6P) Mtl1P->F6P MtlD Dehydrogenase (NAD+ -> NADH) F16BP Fructose-1,6-BP F6P->F16BP PFK GAP Glyceraldehyde-3-P F16BP->GAP Aldolase PEP Phosphoenolpyruvate (PEP) GAP->PEP Glycolysis PEP->Ext_Mannitol Phosphate Donor (PTS Cycle) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate (Fermentation Product) Pyruvate->Lactate LDH (NADH -> NAD+) Acetate Acetate Pyruvate->Acetate Pta-AckA

Figure 1: The Mannitol-specific PTS pathway in S. aureus. Note the tight coupling between PEP availability and Mannitol uptake.

Detailed Protocol

Phase 1: Culture & Labeling

Objective: Establish steady-state growth and introduce the label without perturbing metabolic flux.

  • Pre-Culture: Inoculate S. aureus (e.g., strain USA300) in chemically defined medium (CDM) containing unlabeled mannitol (10 mM) overnight.

  • Main Culture: Dilute 1:100 into fresh CDM containing 5 mM [U-

    
    C]Mannitol  and 5 mM [2-
    
    
    
    H]Mannitol
    (1:1 ratio).
    • Note: Total concentration is 10 mM. Using a 50/50 mix allows simultaneous detection of M+6 (carbon track) and M+1 (deuterium track) isotopomers.

  • Growth Conditions: Incubate at 37°C with shaking (200 rpm) for aerobic profiles, or in a sealed anaerobic chamber for fermentation profiles.

  • Sampling Point: Harvest cells at mid-exponential phase (OD

    
     ~0.5). Metabolic flux is most stable here.
    
Phase 2: Rapid Quenching & Extraction

Objective: Stop metabolism in <1 second to prevent "leakage" of intracellular metabolites.[1]

Reagents:

  • Quenching Solution: 60% Methanol / 0.85% Ammonium Bicarbonate (AMBIC), pre-chilled to -40°C .

  • Extraction Solvent: 80% Acetonitrile / 20% Water (LC-MS grade), pre-chilled to -20°C.

Workflow:

  • Fast Filtration (Recommended):

    • Apply 1 mL of culture onto a 0.45 µm nylon membrane filter using a vacuum manifold.

    • Immediately wash with 5 mL of 37°C unlabeled medium (to remove extracellular label) then instantly submerge the filter into the -40°C Quenching Solution .

    • Critical: The time from sampling to quench must be <5 seconds.

  • Cell Lysis & Extraction:

    • Transfer quenched cells (or filter) into a bead-beating tube containing cold Extraction Solvent.

    • Add Internal Standard (10 µM

      
      C
      
      
      
      -Sorbitol).
    • Perform bead beating (3 cycles, 30 sec, 4°C).

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Supernatant Recovery:

    • Collect supernatant.

    • Dry under nitrogen flow or SpeedVac (keep temp <30°C).

    • Reconstitute in 50 µL water/acetonitrile (1:1) for LC-MS injection.

QuenchWorkflow Culture Mid-Log Culture (OD 0.5) Filter Vacuum Filtration (< 5 sec) Culture->Filter Sample Quench Quench: 60% MeOH (-40°C) Filter->Quench Immediate Submersion Extract Extract: 80% ACN (+ Internal Std) Quench->Extract Cell Lysis Spin Centrifuge 15,000g Extract->Spin Remove Debris LCMS LC-MS Analysis Spin->LCMS Inject Supernatant

Figure 2: Optimized Quenching and Extraction Workflow for Metabolomics.

Phase 3: LC-MS/MS Acquisition

Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS. Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for sugar phosphates (Mtl-1-P, F6P).

  • Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 mins.

  • Mode: Negative Ion Mode (optimal for phosphorylated intermediates).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Analyze the resulting mass spectra for specific shifts.

MetaboliteObserved Mass ShiftInterpretation
Mannitol-1-P M+6 (

C)
Intact carbon skeleton uptake.
Mannitol-1-P M+1 (

H)
Presence confirms uptake of deuterated substrate.
Fructose-6-P M+6 (

C)
Successful oxidation by MtlD.
Fructose-6-P Loss of M+1 (

H)
Critical Readout: The deuterium at C2 is removed during oxidation. If F6P retains deuterium, it suggests scrambling or alternative pathways.
Lactate M+3 (

C)
Glycolytic cleavage (1 Mannitol -> 2 Lactate).
Flux Calculation (Simplified)

The fractional enrichment (


) of the M+6 isotopomer in F6P relative to the intracellular Mannitol-1-P pool represents the forward flux through MtlD.


Note: Correct for natural abundance of isotopes using software such as IsoCor or Metran .

Troubleshooting & Quality Control

  • Issue: Low Recovery of Mtl-1-P.

    • Cause: Hydrolysis during extraction.

    • Fix: Ensure extraction pH is neutral/alkaline (Ammonium Carbonate) and temperature never exceeds 4°C.

  • Issue: Metabolite Leakage.

    • Validation: Measure extracellular media for ATP or Mtl-1-P (should be zero). If detected, the quenching step damaged the membrane too slowly. Increase methanol concentration to 80% or lower temp to -50°C.

  • Issue: Hydrogen Exchange.

    • Check: If using D

      
      O in media, account for solvent exchange at acidic protons. The C2-H of mannitol is non-exchangeable chemically but enzymatically active.
      

References

  • Zamboni, N., et al. (2009).

    
    C-based metabolic flux analysis. Nature Protocols. [Link]
    
  • Halsey, C. R., et al. (2017). Amino Acid Catabolism in Staphylococcus aureus and the Function of Carbon Catabolite Repression. mBio. [Link]

  • Nguyen, T., et al. (2019). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy... in Staphylococcus aureus. mBio. [Link]

  • de Koning, W., & van Dam, K. (1992). A method for the determination of changes of glycolytic metabolites in yeast on a subsecond time scale. Analytical Biochemistry. [Link]

  • Link, H., et al. (2015). Real-time metabolome profiling of the metabolic switch between starvation and growth. Nature Methods. [Link]

Sources

Application Note: Optimizing Retention Time for D-Mannitol-[1-13C;1,1'-d2] in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the retention and separation of D-Mannitol-[1-13C;1,1'-d2], a critical stable isotope tracer used in intestinal permeability studies and metabolic flux analysis. Unlike reversed-phase chromatography, which fails to retain polar polyols, HILIC provides superior retention. However, HILIC methods are prone to retention time (RT) shifts and poor peak shape if not strictly controlled. This guide provides a self-validating method optimization strategy, focusing on the thermodynamic "water layer" mechanism, buffer ionic strength, and the critical impact of sample diluent composition.

Introduction & Scientific Context

D-Mannitol is a sugar alcohol (polyol) widely used as a permeability marker. In complex biological matrices (urine, plasma), endogenous or dietary mannitol can interfere with quantitation.[1] The isotopologue D-Mannitol-[1-13C;1,1'-d2] (+3 Da mass shift) is employed to distinguish the administered tracer from background levels.

The Challenge: HILIC Instability

HILIC is the method of choice for mannitol because the molecule is too hydrophilic for C18 retention. However, researchers often encounter:

  • RT Drifting: Caused by fluctuations in the hydration layer of the stationary phase.

  • Peak Splitting: Caused by injection solvent mismatch (the "solvent effect").

  • Ion Suppression: Caused by high salt loads in urine samples eluting near the void volume.

The Mechanism: Partitioning vs. Adsorption

To optimize retention, one must understand that HILIC is not simple "normal phase" chromatography.[2] It relies on the partitioning of the analyte into a water-rich layer immobilized on the stationary phase surface.[3][4]

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (Bulk) Amide_Ligand Amide/Zwitterionic Ligand Water_Layer Immobilized Water Layer (Key to Retention) Amide_Ligand->Water_Layer Hydrogen Bonding Bulk_Solvent Acetonitrile-Rich (80-90%) (Weak Solvent) Bulk_Solvent->Water_Layer Dynamic Equilibrium Analyte D-Mannitol-[1-13C;1,1'-d2] (Hydrophilic) Analyte->Water_Layer Partitioning (Retention) Analyte->Bulk_Solvent Solubilized

Figure 1: The HILIC Partitioning Mechanism. Retention is governed by the analyte's distribution into the immobilized water layer.[4]

Experimental Protocol

Materials & Reagents
  • Analyte: D-Mannitol-[1-13C;1,1'-d2] (Isotopic Purity >99%).

  • Internal Standard (Optional): D-Mannitol-d8 (if correcting for matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.

  • Column: Amide-bonded phase (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80). Note: Amide phases are preferred over Amino phases for sugars to prevent Schiff base formation and ensure longevity.

Instrumentation (LC-MS/MS)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Ionization: ESI Negative (preferred for sensitivity) or ESI Positive (Ammonium adducts).

Step-by-Step Method Optimization
Step 1: Mobile Phase Design (The "80% Rule")

Mannitol requires a high percentage of organic solvent to retain.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 for Amide stability, or unadjusted pH ~6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Isocratic Start: 80% B / 20% A.

Step 2: Sample Diluent (The Critical Control Point)

CRITICAL: Do not dissolve samples in 100% water. This is the #1 cause of peak distortion in HILIC.

  • Protocol: Extract/dilute samples such that the final injection solvent is at least 75% Acetonitrile .

  • Why? If the sample solvent is stronger (more aqueous) than the mobile phase, the mannitol molecules will travel with the solvent plug rather than partitioning into the stationary phase, causing "breakthrough."

Step 3: Gradient Strategy

While isocratic elution works, a shallow gradient cleans the column of matrix salts.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Action
0.01585Load
1.01585Hold
5.04060Elute
5.16040Wash
7.06040Wash
7.11585Re-equilibrate
10.01585Ready
Step 4: MS/MS Detection Parameters

Because the analyte is labeled, specific transitions must be monitored.

  • Precursor Ion (ESI Negative): [M-H]⁻

    • Unlabeled Mannitol: m/z 181.1

    • Target (13C, d2): m/z 184.1 (+3 Da shift)

  • Precursor Ion (ESI Positive): [M+NH4]⁺

    • Unlabeled Mannitol: m/z 200.1

    • Target (13C, d2): m/z 203.1

Results & Discussion: Troubleshooting Retention

Optimizing Retention Time (k')

If retention is too low (eluting near void), follow this decision logic:

  • Increase ACN: Shift from 80% to 85% or 90% B. Retention increases exponentially with ACN concentration in HILIC.

  • Check Buffer: Ensure Ammonium Acetate is present (minimum 5mM). Ionic strength drives the formation of the water layer.

  • Temperature: Lower temperatures (e.g., 25°C vs 40°C) often increase retention in HILIC for neutral polar compounds, as the partitioning is exothermic.

Troubleshooting Workflow

Troubleshooting_Tree Start Problem Identified Decision1 Issue Type? Start->Decision1 Branch_RT Retention Time Shift Decision1->Branch_RT Branch_Peak Poor Peak Shape Decision1->Branch_Peak Action_Equil Increase Re-equilibration Time (HILIC needs 20 column volumes) Branch_RT->Action_Equil Drifting Earlier Action_Salt Check Buffer Conc. (Maintain >5mM in Organic Phase) Branch_RT->Action_Salt Random Shifts Action_Diluent Check Sample Diluent (Must match Mobile Phase %ACN) Branch_Peak->Action_Diluent Fronting/Splitting Action_Column Check Column Aging (Amide hydrolysis?) Branch_Peak->Action_Column Tailing

Figure 2: Diagnostic workflow for stabilizing mannitol retention.

Validation Criteria (Self-Validating System)

To ensure the method is reliable, adopt these acceptance criteria:

  • Retention Time Precision: < 2.0% RSD over 10 injections.

  • Peak Asymmetry: 0.9 – 1.2 (If < 0.9, increase organic in sample diluent).

  • Sensitivity: S/N > 10 for the LLOQ (Lower Limit of Quantitation).

References

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Retrieved from [Link][5]

  • Grover, M., et al. (2016).[1] 13C mannitol as a novel biomarker for measurement of intestinal permeability.[1] Neurogastroenterology & Motility.[1] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotope Correction for D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Isotope Abundance Correction (NAC) for Stable Isotope Tracers Target Molecule: D-Mannitol-[1-13C;1,1'-d2] Audience: Researchers in Metabolic Flux Analysis (MFA), ADME scientists, and Mass Spectrometry Specialists.

Core Concept: Why Correct?

The "Isotope Fog" Problem

When you use D-Mannitol-[1-13C;1,1'-d2] , you are tracking a specific "signal" (the +3 Da mass shift caused by one


C and two 

H atoms). However, nature provides a "background noise" of heavy isotopes.
  • Carbon: 1.1% of all carbon atoms in your sample (and derivatization reagents) are naturally

    
    C.
    
  • Silicon (if GC-MS): If you derivatize with TMS (trimethylsilyl), Silicon has significant natural isotopes (

    
    Si: ~4.7%, 
    
    
    
    Si: ~3.1%).
  • The Result: A "pure" unlabeled molecule will still show M+1, M+2, and M+3 peaks. Without mathematical correction, these natural peaks are indistinguishable from your expensive tracer signal, leading to gross overestimation of metabolic flux .

Technical FAQ: Understanding the Tracer

Q1: What is the expected mass shift for D-Mannitol-[1-13C;1,1'-d2]? A: The nominal mass shift is +3 Da (M+3).

  • 
    C:  Adds +1.00335 Da.
    
  • 
    H (Deuterium) x 2:  Adds 2 
    
    
    
    1.00617 Da
    
    
    +2.012 Da.
  • Total: ~3.015 Da shift relative to the monoisotopic peak (M+0).

Q2: I am using GC-MS. Do I correct for the Mannitol or the Derivative? A: You MUST correct for the entire derivatized complex.

  • Example: D-Mannitol (C

    
    H
    
    
    
    O
    
    
    ) is typically analyzed as a Hexakis-TMS derivative (C
    
    
    H
    
    
    O
    
    
    Si
    
    
    ).[1]
  • The 18 added methyl carbons and 6 silicon atoms contribute massive natural abundance background. If you only correct for the C

    
     backbone, your data will be invalid.
    

Q3: My corrected data shows negative enrichment values. Why? A: This is a classic "Overcorrection" error. It usually stems from:

  • Incorrect Formula: You corrected for C

    
    H
    
    
    
    O
    
    
    instead of the TMS derivative.
  • Resolution Mismatch: Your MS resolution (FWHM) is too low to distinguish the tracer peak from a background isobaric interference, or the algorithm assumes high-res separation where none exists.

  • Tracer Purity: You assumed the tracer was 100% pure. If the CoA states 98% enrichment, you must input 2% unlabeled impurity into your correction matrix.

Workflow Visualization

The following diagram illustrates the logical flow for processing raw MS data into corrected isotopologue distributions (CIDs).

IsotopeCorrectionWorkflow RawData Raw Mass Spectrum (LC-MS or GC-MS) PeakIntegration Peak Integration (Area under M+0, M+1... M+n) RawData->PeakIntegration Calculation Matrix Inversion Measured = C × Corrected Corrected = inv(C) × Measured PeakIntegration->Calculation Measured Vector (m) DefineFormula Input Chemical Formula (Include Derivatization Groups!) MatrixGen Generate Correction Matrix (C) Based on Natural Abundance Probabilities DefineFormula->MatrixGen DefineTracer Input Tracer Purity (From CoA, e.g., 99% 13C) DefineTracer->MatrixGen MatrixGen->Calculation Correction Matrix (C) Validation Validation Check (Sum = 100%? No negatives?) Calculation->Validation FinalOutput Corrected Isotopologue Distribution (CID) Validation->FinalOutput

Figure 1: Logical workflow for converting raw mass spectrometry intensities into naturally corrected isotopologue distributions.

Step-by-Step Correction Protocol

Prerequisite: Ensure you have access to a correction tool (e.g., IsoCor, AccuCor, or an in-house Python/R script using the Brauman algorithm).

Step 1: Define the Ion Formula

You must input the exact formula of the ion detected by the mass spectrometer.

  • LC-MS (ESI-): Usually [M-H]

    
    . Formula: C
    
    
    
    H
    
    
    O
    
    
    .
  • LC-MS (ESI+): Usually [M+Na]

    
     or [M+NH
    
    
    
    ]
    
    
    .
  • GC-MS (EI): Usually the Hexakis-TMS derivative minus a methyl group [M-CH

    
    ]
    
    
    
    .
    • Action: Verify the fragmentation pattern.[2] If analyzing a fragment (e.g., m/z 205 or 217), input the formula for that specific fragment, not the whole molecule.

Step 2: Construct the Correction Matrix (Theory)

The relationship between your measured intensities (


) and the true labeled distribution (

) is linear:


Where


 is a square matrix containing the probabilities of natural isotope occurrences.[3]
  • Row 0: Probability that an unlabeled molecule appears at M+0, M+1, etc. due to natural abundance.

  • Row 1: Probability that a molecule labeled with one tracer atom appears at M+1, M+2, etc.[4]

Step 3: Execute the Correction

Most software solves this via Non-Negative Least Squares (NNLS) to prevent negative values.

  • Input Measured Vector: Normalize your peak areas so they sum to 1 (e.g., [0.85, 0.10, 0.05...]).

  • Input Tracer Info:

    • Element 1: Carbon (1 atom labeled).[4][5] Purity: Check CoA (e.g., 0.99).

    • Element 2: Hydrogen (2 atoms labeled).[6] Purity: Check CoA (e.g., 0.98).

  • Run Deconvolution: The software calculates

    
    .
    
Step 4: Quality Control (The "Self-Validating" Step)
  • Check the M+0 of the Unlabeled Standard: Run a pure unlabeled mannitol standard. After correction, the M+0 fraction should be >0.[6]99. If it is 0.90, your formula or matrix is wrong.

  • Check for "Spectral Skew": If using high-resolution MS (Orbitrap/FT-ICR), ensure the correction algorithm accounts for the fact that

    
    C and 
    
    
    
    H mass defects are different. A standard low-res matrix might merge them incorrectly.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Corrected M+0 is < 0% (Negative) Overcorrection due to wrong formula.Check if you included derivatization groups (TMS, TBDMS) in the formula.
Corrected M+0 is < 0% (Negative) Background subtraction skipped.Subtract the baseline/blank signal before calculating peak areas.
Enrichment > 100% Saturation of the detector.Check raw intensity. If >1e8 (Orbitrap) or detector limit, dilute sample and re-run.
M+1/M+2 Ratios fluctuate wildly Low signal-to-noise.Integrate only peaks with S/N > 10. Exclude noise bands from the vector.
"1,1'-d2" Label confusion Ambiguous nomenclature.Verify if the label is on C1 (geminal d2) or C1 and C6. For mass correction, only the number of deuteriums (2) matters, but for fragmentation analysis, position is critical.

References

  • Su, X., et al. (2017). IsoCor: isotope correction for high-resolution MS labeling experiments.[6] Bioinformatics.[5][6]

  • Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data.[7] Scientific Reports.[7]

  • NIST Mass Spectrometry Data Center. D-Mannitol, 6TMS derivative Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.

  • Midani, F.S., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry.[8][9][10]

Sources

Technical Support Center: High-Resolution NMR of D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Spectral Overlap & Multiplet Resolution in Isotopically Labeled Polyols Applicable Compound: D-Mannitol-[1-13C;1,1'-d2] (CAS: 132202-29-0 / Custom Synthesis) Primary Audience: Structural Biologists, Metabolic Flux Researchers, DNP-NMR Physicists

Executive Summary & Technical Context[1][2][3][4][5][6][7]

D-Mannitol-[1-13C;1,1'-d2] is a specialized isotopologue often used in hyperpolarization (Dynamic Nuclear Polarization - DNP) and metabolic tracing. The specific labeling pattern introduces unique spectral challenges:

  • The

    
    C Label:  Located at C1, providing a strong signal for metabolic tracking.
    
  • The Deuterium (d2) Label: Located at C1 to suppress the efficient dipole-dipole relaxation pathway with protons, significantly extending the longitudinal relaxation time (

    
    ) for hyperpolarization studies.
    

The Core Problem: While the deuterium label aids relaxation physics, it complicates the standard NMR spectrum. The spin-1 deuterium nucleus couples to the


C nucleus, splitting the C1 signal into a quintet (1:2:3:2:1) and reducing its apparent signal-to-noise ratio (S/N). Furthermore, the inherent 

symmetry of mannitol results in severe proton spectral overlap in the "sugar region" (3.6–3.9 ppm).

This guide provides the protocols to resolve these overlaps and collapse the multiplets.

Troubleshooting Guide: The C Quintet & Signal Loss

Symptom: In the


C{1H} spectrum, the C1 peak (approx. 63-64 ppm) appears as a broad, low-intensity "mess" or a distinct quintet, rather than a sharp singlet.

Root Cause: Scalar coupling (


) between 

C and

H (Deuterium).
  • Mechanism: The C1 carbon is directly bonded to two deuterium atoms. Deuterium has a spin ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Splitting Pattern: The multiplicity is

    
    . With 
    
    
    
    (two deuterons) and
    
    
    , the splitting is
    
    
    lines (Quintet).
  • Coupling Constant (

    
    ):  Approximately 20–22 Hz.
    
Protocol: Implementing Deuterium Decoupling ( C{ H, H})

To resolve this into a singlet, you must decouple both protons (to sharpen C2-C6) and deuterium (to sharpen C1).

Step-by-Step Configuration:

  • Hardware Check: Ensure your probe is capable of tuning to

    
    H on a decoupling channel (often the "lock" channel or a dedicated 3rd channel).
    
  • Pulse Sequence Selection: Use a sequence like zgig (inverse gated) modified for triple resonance or dual decoupling.

    • Bruker Syntax:zgpg_2H or similar custom parameter sets where cpd2 is assigned to

      
      H and cpd3 (or lock channel) is assigned to 
      
      
      
      H.
  • Frequency Offset (O2/O3):

    • Set the deuterium carrier frequency to the chemical shift of the C1-deuterons (approx. 3.6-3.8 ppm in the

      
      H spectrum).
      
    • Tip: Acquire a quick 1D

      
      H spectrum (lock off) to center the decoupler exactly.
      
  • Power Level: Deuterium requires significantly higher power than protons for decoupling due to its lower gyromagnetic ratio (

    
    ). However, the bandwidth required is narrow (only covering the C1 position).
    
    • Standard: WALTZ-16 or GARP composite pulse decoupling.

Decision Workflow: Decoupling Setup

DecouplingWorkflow start Start: C1 Signal is Split/Broad check_hw Check Probe Hardware: Is 2H channel available? start->check_hw branch_yes Yes (Tri-channel or Lock switch) check_hw->branch_yes branch_no No (Standard BB Probe) check_hw->branch_no action_1 Set 1H Decoupling (Standard) branch_yes->action_1 action_3 Accept Quintet Increase Scans (NS) by 4x branch_no->action_3 action_2 Activate 2H Decoupling (WALTZ-16 on Lock Channel) action_1->action_2 optimize Optimize O3 (2H Offset) via 1D 2H spectrum action_2->optimize result Result: Sharp Singlet at ~63.5 ppm optimize->result

Figure 1: Decision matrix for resolving C-D coupling in labeled mannitol.

Troubleshooting Guide: Proton Spectral Overlap

Symptom: The region between 3.6 and 3.9 ppm is a single, unresolved "hump." You cannot distinguish the H1 (residual), H2, H3, H4, H5, or H6 signals.

Root Cause:

  • Polyol Nature: All methine/methylene protons in mannitol are in very similar electronic environments (CH-OH).

  • Symmetry: D-Mannitol has

    
     symmetry. In solution, C1/C6, C2/C5, and C3/C4 are chemically equivalent unless the symmetry is broken by the isotope label.
    
  • Solvent: In D2O, hydroxyl protons exchange and disappear, removing valuable coupling information that could help disperse the signals.

Protocol: Solvent Engineering & 2D Resolution

Option A: Solvent Switch (Dispersion Strategy) Do not use D2O if structural assignment is the goal. Use Pyridine-d5 .

  • Why: Pyridine-d5 forms hydrogen bonds with the hydroxyl groups. The "deshielding" effect varies depending on the steric environment of each OH group, spreading the signals significantly more than D2O or DMSO-d6.

  • Result: OH protons become visible (5-7 ppm) and couple to the CH protons, aiding identification via COSY.

Option B: 2D HSQC-TOCSY (The "Gold Standard") If you must use D2O (e.g., for metabolic mimicry), 1D proton NMR is insufficient.

  • Acquire HSQC (

    
    H-
    
    
    
    C):
    • The

      
      C dimension provides better resolution.
      
    • Target: Look for the C1 signal. It will be unique because it is labeled (high intensity) and shifted upfield by the Deuterium Isotope Effect (DIE).

  • Acquire HSQC-TOCSY:

    • Select the C1-H1 (residual) or C2-H2 correlation.

    • The TOCSY mixing step will "light up" the entire spin system (H1-H2-H3...) along the carbon dimension, allowing you to walk down the chain even if the proton peaks overlap in 1D.

Data Table: Expected Chemical Shifts & Isotope Effects[8][9]

Values are approximate and solvent-dependent (D2O reference).

NucleusPositionChemical Shift (ppm)Multiplicity (Uncoupled)Multiplicity (Decoupled)Notes

C
C1 (Label) 63.3 - 63.5 Quintet (1:2:3:2:1) Singlet Shifted ~ -0.6 ppm vs C6 due to DIE

C
C6 (Natural)63.9 - 64.1SingletSingletNatural Abundance (1.1%)

C
C2, C571.5SingletSinglet

C
C3, C469.9SingletSinglet

H
H1 (Residual) 3.6 - 3.8 Broad / Complex Doublet of Doublets Usually <2% abundance in d2-labeled sample

DIE = Deuterium Isotope Effect (Upfield shift).

FAQ: Common User Issues

Q: Why is my C1 signal intensity lower than expected, even with labeling? A: If you are not decoupling deuterium, the signal is split into five peaks (1:2:3:2:1). The outer lines are often lost in the noise. Additionally, the Nuclear Overhauser Effect (NOE) from protons is removed at C1 because the protons were replaced by deuterons. Solution: Use inverse gated decoupling with long relaxation delays (


) for quantitation, though 

for C1-d2 will be very long (tens of seconds).

Q: Can I use this molecule for DNP without a polarizer to test settings? A: You can test the thermal NMR signal, but the


 extension benefits are only relevant for hyperpolarization storage. For thermal NMR, the long 

is actually a nuisance (requires long recycle delays).

Q: I see a "shadow" peak near my C1 signal. Is this an impurity? A: Likely not. If your labeling is not 100% deuterated (e.g., 98% D), you will see a small signal for the C1-HD isotopologue (a triplet 1:1:1) or C1-H2 (singlet) slightly downfield from the main C1-D2 signal due to the difference in isotope shifts.

References

  • Isotope Effects on Chemical Shifts

    • Source: Hansen, P. E. (1988). "Isotope effects in nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy.
    • Relevance: Explains the upfield shift of C1 upon deuter
    • URL:

  • Carbohydrate NMR Resolution Strategies

    • Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
    • Relevance: Protocols for HSQC-TOCSY and solvent selection (Pyridine-d5) for polyols.
    • URL:

  • Deuterium Decoupling Techniques

    • Source: University of Ottawa NMR Facility Blog (2010). "Deuterium Decoupling."
    • Relevance: Practical setup for H decoupling on Bruker systems.
    • URL:

  • D-Mannitol Spectral Data

    • Source: Biological Magnetic Resonance Data Bank (BMRB). Entry for Mannitol.[1]

    • Relevance: Baseline chemical shifts for n
    • URL:

Sources

Technical Support Center: High-Sensitivity Detection of D-Mannitol-[1-13C;1,1'-d2] in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS Workflows for Stable Isotope Labeled Mannitol Audience: Bioanalytical Scientists, DMPK Researchers Status: Active Guide

Introduction: The Sensitivity Paradox

You are likely using D-Mannitol-[1-13C;1,1'-d2] as a specific tracer for intestinal permeability or renal filtration studies to distinguish it from high-background dietary (12C) mannitol.

The Challenge: Mannitol is a polar, non-volatile sugar alcohol. It suffers from three distinct analytical failures in plasma:

  • Retention Failure: It elutes in the void volume on standard C18 columns, leading to massive ion suppression.

  • Ionization Failure: It lacks basic or acidic functional groups, making protonation ([M+H]+) or deprotonation ([M-H]-) inefficient.

  • Adduct Formation: It splits its signal between sodium, potassium, and ammonium adducts, diluting sensitivity.

This guide provides two validated workflows to overcome these limitations: a Direct HILIC Method (for routine analysis) and a Derivatization Method (for ultra-trace sensitivity).

Module 1: Sample Preparation (The Foundation)

Goal: Eliminate phospholipids that cause ion suppression at the HILIC void volume.

Standard Protein Precipitation (PPT) is insufficient for high-sensitivity mannitol analysis because phospholipids co-elute with mannitol in HILIC modes.

Protocol A: Phospholipid Removal (Recommended)

Use this for detection limits < 10 ng/mL.

  • Load: Transfer 50 µL plasma into a Phospholipid Removal Plate (e.g., Waters Ostro™, Phenomenex Phree™, or Agilent Captiva™).

  • Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile (ACN).

    • Why: The acid disrupts protein binding; high organic content precipitates proteins while the plate sorbent selectively retains phospholipids.

  • Mix: Aspirate/dispense 3x or vortex plate for 2 mins.

  • Elute: Apply vacuum (approx. 5-10 inHg) and collect filtrate.

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: Resuspend in 100 µL of 80:20 ACN:Water (match initial HILIC mobile phase).

Protocol B: Liquid-Liquid Extraction (LLE) Alternative

Use if phospholipid plates are unavailable.

  • Aliquot 50 µL plasma.

  • Add 10 µL Internal Standard.

  • Add 200 µL Ethyl Acetate/Butanol (9:1 v/v).

    • Note: Mannitol is very polar; extraction recovery will be low (~40-60%), but the extract is cleaner than PPT.

  • Vortex (5 min) and Centrifuge (10 min @ 4000g).

  • Transfer supernatant, dry, and reconstitute.

Module 2: Chromatography (HILIC Strategy)

Goal: Retain mannitol away from the suppression zone.

Do not use C18. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] Amide-bonded phases are superior to bare silica for mannitol due to better peak shape and stability.

Recommended Column & Conditions
  • Column: Waters XBridge BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH4OH).

    • Critical: High pH promotes deprotonation for Negative Mode detection.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water, pH 9.0.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 90% High organic to retain polar mannitol.
1.0 90% Isocratic hold to stack injection plug.
5.0 60% Gradient elution.
5.1 90% Return to initial.

| 8.0 | 90% | Crucial: HILIC requires long re-equilibration. |

Module 3: Mass Spectrometry (Detection Logic)

Goal: Consolidate ion signal into a single species.

Strategy 1: Negative Mode (ESI-) [M-H]⁻

This is the industry standard for underivatized sugars.

  • Mechanism: Abstraction of a proton from a hydroxyl group.

  • Advantage: Lower background noise than positive mode.

  • Optimization: Use a "Make-up Pump" post-column if flow rates are low, adding 0.1% NH4OH in Methanol to ensure high pH entering the source.

MRM Transitions:

  • Native Mannitol: 181.1 → 89.0 (Collision Energy: ~15-20 eV)

  • D-Mannitol-[1-13C;1,1'-d2]: 184.1 → 92.0

    • Note: The fragment is typically a C3-split. The label (+3 Da) is retained in the fragment.

Strategy 2: Positive Mode (ESI+) [M+NH4]⁺

Use this only if your instrument has poor negative mode sensitivity.

  • Mechanism: Mannitol forms a strong Ammonium adduct.

  • Requirement: Mobile phase must contain Ammonium Acetate.

  • Transitions:

    • Native: 199.1 [M+NH4]⁺ → 182.1 [M+H]⁺ (Neutral loss of NH3)

    • Labeled: 202.1 → 185.1

Module 4: The "Nuclear Option" - Derivatization

Use when you need < 1 ng/mL sensitivity.

If direct HILIC is not sensitive enough, derivatize hydroxyl groups to add hydrophobicity and ionizable centers.

Reagent: Benzoyl Chloride (BzCl).[2] Mechanism: Converts polyols to per-benzoate esters. Workflow:

  • Mix: 50 µL Plasma extract + 25 µL 2M NaOH + 25 µL Benzoyl Chloride (5% in ACN).

  • Incubate: Room temp for 10 mins.

  • Quench: Add 20 µL 1% Glycine.

  • Analyze: Use a standard C18 Column (Positive Mode). Sensitivity increases 10-50x.

Visualizing the Workflow

MannitolWorkflow Start Plasma Sample containing D-Mannitol-[1-13C;1,1'-d2] Decision Required Sensitivity? Start->Decision PathA Path A: Direct Analysis (>10 ng/mL) Decision->PathA Standard PathB Path B: Ultra-Trace (<1 ng/mL) Decision->PathB High Sensitivity PrepA Phospholipid Removal Plate (Ostro/Phree) PathA->PrepA PrepB Derivatization (Benzoyl Chloride) PathB->PrepB LC_A HILIC Chromatography (Amide Column, pH 9.0) PrepA->LC_A Reconstitute in 80% ACN LC_B Reversed-Phase C18 (High Organic) PrepB->LC_B Stable Derivative MS_A ESI Negative Mode [M-H]- (m/z 184.1 -> 92.0) LC_A->MS_A MS_B ESI Positive Mode [M+H]+ (Benzoate adducts) LC_B->MS_B

Caption: Decision tree for selecting the optimal mannitol detection workflow based on sensitivity requirements.

Troubleshooting FAQ

Q1: My retention time is shifting between injections in HILIC mode.

  • Cause: HILIC columns are sensitive to water layer formation on the silica surface.

  • Fix: Increase your re-equilibration time. If your gradient ends at 8 minutes, run the initial condition (90% ACN) for at least 3-4 minutes before the next injection. Ensure your sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting 100% water will destabilize the column.

Q2: I see a peak in my blank samples (Carryover).

  • Cause: Mannitol is "sticky" and ubiquitous in the environment (dust, gloves).

  • Fix:

    • Use Polypropylene vials only (glass can leach ions or adsorb sugars).

    • Change needle wash to 50:50 Methanol:Water with 0.1% Formic Acid.

    • Verify the 13C-label purity. If your labeled standard is only 98% pure, 2% is native mannitol, which will show up if you are monitoring the native channel.

Q3: The signal intensity drops significantly after 50 injections.

  • Cause: Source contamination or cone fouling from non-volatile salts.

  • Fix:

    • Switch from Phosphate buffers (never use in MS) to Ammonium Acetate.

    • Check the Divert Valve. Direct the flow to waste for the first 1 minute (void volume) and after the peak elutes to prevent salts/phospholipids from entering the source.

Q4: Why is my 13C-Mannitol signal suppressing the Native Mannitol signal?

  • Cause: "Cross-talk" or Isotopic Interference.

  • Fix: The mass difference is +3 Da. If you use a very wide isolation window (e.g., Low Resolution Quadrupole settings), the 12C and 13C isotopes might overlap. Tighten the Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 Da FWHM).

References

  • Siezenga, M. A., et al. (2024). Improvement of the LC-MS/MS method for the determination of lactulose and mannitol in human urine. Journal of Chromatography B.

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews.

  • Thermo Fisher Scientific. (2020).[1] Analysis of Sugars and Sugar Alcohols in Plasma by HILIC-MS/MS. Application Note 73345.

  • Waters Corporation. (2021). Method Development Guide for HILIC Separations. Waters Application Library.

Sources

Addressing isotope scrambling issues with D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Mannitol-[1-13C;1,1'-d2] Integrity & Application

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isotope Scrambling & Metabolic Fidelity

Executive Summary

You are likely employing D-Mannitol-[1-13C;1,1'-d2] to trace metabolic flux, specifically targeting the mannitol cycle, glycolytic entry, or the pentose phosphate pathway (PPP). The dual-labeling strategy (Carbon-13 + Deuterium) provides a robust tool for distinguishing oxidative pathways from non-oxidative transport.

However, "scrambling"—the apparent randomization of the isotopic label—is a frequent artifact that compromises data interpretation. This guide addresses the three distinct mechanisms of scrambling relevant to this isotopologue: Symmetry-Driven Randomization , Triose Cycling (Metabolic Scrambling) , and Oxidative Washout .

Part 1: Diagnostic Triage (Is it Real?)

Before altering your biological protocol, confirm the integrity of your starting material and the nature of the "scrambling" observed in your data.

Q: My 13C-NMR spectrum shows a complex splitting pattern at C1. Is the label degrading?

A: No, this is likely the signature of high isotopic purity. Unlike singly labeled


C compounds, the presence of two directly bonded deuterium atoms (

H) at C1 introduces spin-spin coupling .
  • The Signature: In a standard proton-decoupled

    
    C-NMR spectrum (
    
    
    
    C-{1H}), the C1 signal will not be a sharp singlet. It will appear as a quintet (1:2:3:2:1 intensity ratio) due to coupling with two deuterium nuclei (Spin
    
    
    ).
  • The Math: Multiplicity =

    
    . With 
    
    
    
    (two deuteriums) and
    
    
    , the result is 5 peaks.
  • Action: If you see a quintet at ~64 ppm (shifted slightly upfield due to the Deuterium Isotope Effect), your compound is intact. If you see a singlet, you have lost the deuterium (washout).

Table 1: NMR Validation Parameters for D-Mannitol-[1-13C;1,1'-d2]

FeatureExpected ObservationDiagnosis if Absent
C1 Chemical Shift ~63.5 - 64.0 ppm (Multiplet)Signal at ~64.5 ppm (Singlet) indicates loss of Deuterium.
C1 Multiplicity Quintet (

Hz)
Singlet implies H/D exchange occurred (check pH or solvent).
C2-C6 Signals Singlets (Natural Abundance)Satellites indicate

C scrambling during synthesis (unlikely).

Part 2: The Biological Context (Metabolic Scrambling)[1][2]

The most common user report is finding the


C label at the C6  position of downstream hexoses (like Fructose or Glucose) or detecting label randomization in trioses. This is rarely a chemical stability issue; it is a feature of the metabolic network.
Q: Why does my label appear at C6 of Fructose/Glucose when I started with C1-Mannitol?

A: This is caused by Triose Phosphate Cycling , not chemical scrambling of the mannitol itself.

  • Entry: Mannitol is oxidized to Fructose (via Mannitol Dehydrogenase) and phosphorylated to Fructose-6-Phosphate (F6P) . The label remains at C1 .

  • Lysis: F6P becomes Fructose-1,6-bisphosphate (FBP). Aldolase cleaves FBP.

    • C1-C3 becomes Dihydroxyacetone Phosphate (DHAP). (Label is here) .

    • C4-C6 becomes Glyceraldehyde-3-Phosphate (GAP).

  • The Scrambler (TPI): Triose Phosphate Isomerase (TPI) rapidly equilibrates DHAP and GAP.

  • Resynthesis (Gluconeogenesis): If these trioses recombine to form FBP, a labeled DHAP can combine with an unlabeled GAP (or vice versa).

    • If labeled DHAP becomes the "top" half (C1-C3), the label stays at C1.

    • If labeled DHAP converts to GAP and becomes the "bottom" half (C4-C6), the label moves to C6 of the hexose.

Visualizing the Scrambling Pathway The following diagram illustrates how the C1 label (Red) distributes to C6 (Pink) through the TPI bottleneck.

MetabolicScrambling cluster_legend Legend Mannitol D-Mannitol-[1-13C; 1,1'-d2] (Label at C1) Fructose D-Fructose (Label at C1) Mannitol->Fructose Mannitol Dehydrogenase (Oxidation at C2) FBP Fructose-1,6-BP (Label at C1) Fructose->FBP Phosphofructokinase DHAP DHAP (Label at Phospho-end) FBP->DHAP Aldolase (C1-C3) GAP GAP (Label scrambled) FBP->GAP Aldolase (C4-C6) DHAP->GAP Triose Phosphate Isomerase (TPI) RecombinedFBP Resynthesized FBP (Label at C1 and C6) DHAP->RecombinedFBP Aldolase (Gluconeogenesis) GAP->RecombinedFBP key Red = Original C1 Label Yellow = Scrambled Pool Green = Dual Positional Output

Caption: Figure 1. The Triose Phosphate Isomerase (TPI) bottleneck causes positional randomization of the C1 label into the C6 position during gluconeogenic flux.

Part 3: Deuterium Stability (The "Washout" Issue)

Q: I see the 13C signal, but the Deuterium signal is gone. Did it exchange with the solvent?

A: The C1-D bond in Mannitol is non-exchangeable in water/buffer at physiological pH. Loss of deuterium indicates specific enzymatic activity, usually the Pentose Phosphate Pathway (PPP) .

  • Scenario A: Glycolysis (Retention). If Mannitol enters glycolysis, the C1 position becomes the hydroxymethyl group of DHAP. The C-D bonds are largely preserved (kinetic isotope effects notwithstanding).

  • Scenario B: Oxidative PPP (Loss). If the Mannitol-derived Glucose-6-Phosphate enters the PPP, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes C1.

    • Result: The C1-D bond is cleaved. The carbon is eventually released as

      
       (if fully oxidized) or recycled. If you detect 
      
      
      
      but no Deuterium, your flux is likely routing through the oxidative PPP branch.

Part 4: Troubleshooting Protocols

Protocol A: Differentiating Biological vs. Chemical Scrambling

Use this decision matrix to isolate the source of your issue.

  • Run High-Res MS/NMR on the Stock Solution.

    • Result: Pure [1-13C; 1,1'-d2] species?

    • Yes: Proceed to Step 2.

    • No: Chemical degradation/exchange. Check pH (must be neutral) and storage (desiccated).

  • Analyze the "Scrambled" Metabolite (e.g., Fructose).

    • Observation: 50% Label at C1, 50% Label at C6.

    • Fix: Use shorter incubation times to catch the "first pass" flux before the triose pool equilibrates.

  • Analyze Deuterium Retention.

    • Observation:

      
      C is present, but mass shift corresponds to M+1 (13C only) instead of M+3 (13C + 2D).
      
    • Fix: This is a biological finding, not an error. It quantifies the flux through the oxidative PPP.

Protocol B: Handling the "Symmetry Trap" in Synthesis

If you are using D-Mannitol-[1-13C;1,1'-d2] as a precursor for chemical synthesis:

  • Risk: D-Mannitol has a

    
     axis of symmetry in its backbone, but the label breaks this symmetry.
    
  • The Trap: If you protect the primary hydroxyls (C1/C6) simultaneously (e.g., using trityl chloride) and then deprotect or derivatize, you may create a statistical mixture if the reaction goes through a symmetric intermediate where C1 and C6 become equivalent.

  • Solution: Ensure your synthetic route relies on the chirality of C2-C5 to distinguish the ends, or use enzymes (like Lipase) that are stereoselective for the specific "D" configuration end-groups.

References

  • Stoop, J. M., et al. (1996).[1][2] "Substrate specificity of the NAD-dependent mannitol dehydrogenase from celery." Phytochemistry, 43(6), 1145–1150.[1]

  • Knowles, J. R. (1991). "Enzyme catalysis: not different, just better." Nature, 350, 121-124. (Foundational text on TPI perfection and scrambling).

  • Biological Magnetic Resonance Data Bank (BMRB). "D-Mannitol 1H and 13C Chemical Shifts." Entry bmse000099.

  • Rieder, S. V., & Rose, I. A. (1959). "The Mechanism of the Triosephosphate Isomerase Reaction." Journal of Biological Chemistry, 234, 1007-1010. (Establishes the lack of proton exchange at the phospho-carbon during isomerization).

Sources

Optimizing ionization parameters for D-Mannitol-[1-13C;1,1'-d2] in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of ESI-MS Parameters for Stable Isotope-Labeled Polyols Assigned Specialist: Senior Application Scientist Last Updated: February 10, 2026

Executive Summary: The "Polyol Paradox"

The Challenge: D-Mannitol is a neutral, hydrophilic sugar alcohol (polyol). Unlike peptides or organic acids, it lacks distinct basic or acidic functional groups that easily accept or donate protons in Electrospray Ionization (ESI). Consequently, it exhibits poor ionization efficiency in standard protonated (


) or deprotonated (

) forms.

The Solution: The most robust strategy for D-Mannitol-[1-13C;1,1'-d2] is Adduct Ionization . Instead of trying to force protonation, we engineer the mobile phase to promote the coordination of the neutral mannitol molecule with specific salt ions—most notably Chloride (


) in negative mode or Ammonium (

) in positive mode.

Isotope Specifics:

  • Unlabeled Monoisotopic Mass: ~182.17 Da[1]

  • Labeled Mass Shift: +3 Da (

    
     = +1, 
    
    
    
    = +2)
  • Target Monoisotopic Mass: ~185.17 Da[1]

Core Protocol: Negative Mode Chloride Attachment (Recommended)

While positive mode (


) is sensitive, it is prone to saturation and "sticky" background contamination. We recommend Negative ESI with Chloride Doping  for superior selectivity and background suppression.
Mechanism of Action

Polyols possess multiple hydroxyl (-OH) groups that form stable coordination complexes with anions. The chloride ion (


) binds to the hydroxyl network via hydrogen bonding, creating a stable 

species.
Optimized Instrument Parameters
ParameterSettingRationale
Polarity Negative (-) Reduces background noise common in positive mode.[1]
Target Adduct

The most stable anionic complex for polyols.[1]
Target m/z 220.1

Cone Voltage Low (15–25 V) Critical:[1] High energy destroys the weak adduct bond, stripping the Cl.
Source Temp 350–400°C High heat is required to desolvate the hydrophilic droplets.[1]
Desolvation Gas High (800+ L/hr) Aids in breaking the strong water-polyol hydrogen bonds.[1]
The "Chloride Dopant" Recipe

To force the formation of the chloride adduct, you must introduce a source of


 into your mobile phase. Relying on residual chloride in the system is not reproducible.
  • Reagent: Ammonium Chloride (

    
    ) or trace Chloroform (
    
    
    
    ).
  • Concentration: 0.5 mM to 1.0 mM

    
     in the aqueous mobile phase (MP A).
    
  • Alternative: Add 0.1% Chloroform to the organic mobile phase (MP B)—use with caution regarding tubing compatibility.

Visualization: Optimization Logic

Workflow: Adduct Selection & Optimization

This diagram outlines the decision process for selecting the correct ionization mode based on your specific sensitivity and matrix requirements.

IonizationLogic Start Start: D-Mannitol Optimization CheckMatrix Analyze Sample Matrix Start->CheckMatrix PosMode Positive Mode (+) CheckMatrix->PosMode Trace sensitivity needed NegMode Negative Mode (-) (RECOMMENDED) CheckMatrix->NegMode Complex matrix/Selectivity Sodium Target [M+Na]+ (m/z 208) PosMode->Sodium Ubiquitous Na+ Ammonium Target [M+NH4]+ (m/z 203) PosMode->Ammonium Buffer added IssuePos Risk: Source Contamination & Saturation Sodium->IssuePos Result Validation: Check Isotope Pattern (3:1 ratio for 35Cl:37Cl) IssuePos->Result Dopant Add 0.5mM NH4Cl to Mobile Phase NegMode->Dopant Chloride Target [M+Cl]- (m/z 220) Chloride->Result Dopant->Chloride

Caption: Decision tree for selecting ionization polarity. Negative mode with chloride doping is the preferred pathway for robustness.[1]

Troubleshooting Guides (FAQ)

Q1: I see the signal, but it's fluctuating wildly. Why?

Diagnosis: Unstable Adduct Formation. If you do not add a specific dopant (like


), the instrument relies on background chloride, which varies with solvent quality and glassware cleanliness.
Fix: 
  • Standardize the Dopant: Add exactly 0.5 mM Ammonium Chloride to your aqueous mobile phase.

  • Check Cone Voltage: If the voltage is too high, you are fragmenting the adduct in the source. Perform a "Cone Voltage Ramp" experiment (10V to 60V) and pick the maximum intensity before the signal drops.

Q2: Is the Deuterium label ( ) stable? Will it exchange with the solvent?

Diagnosis: Isotope Exchange Anxiety. Analysis:

  • O-D Bonds: Deuterium on hydroxyl groups (-OD) will exchange with water (-OH) instantly.

  • C-D Bonds: Deuterium attached to Carbon is non-exchangeable under standard LC-MS conditions. Verdict: Your compound is D-Mannitol-[1-13C;1,1'-d2] .[2] The deuterium atoms are attached to Carbon 1 , not the oxygen. Therefore, the label is STABLE . You do not need to use deuterated solvents.

Q3: My chromatography is terrible (early elution/broad peaks).

Diagnosis: Phase Collapse or Lack of Retention. Mannitol is too polar for C18 columns. It will elute in the void volume. Fix:

  • Switch to HILIC: Use an Amide or Polymeric HILIC column.

  • Mobile Phase: High organic start (e.g., 85% Acetonitrile / 15% Water with 5mM Ammonium Acetate).

  • Sample Diluent: Dissolve your sample in high organic solvent (e.g., 80% ACN). Injecting a 100% water sample into a HILIC column causes peak distortion.

Quantitative Data Reference

Use this table to build your MRM (Multiple Reaction Monitoring) method.

Precursor IonPolarityAdduct TypeApprox.[1] m/zProduct Ion (Quant)*Collision Energy
Mannitol (Unlabeled) Negative

217.1181.1 (

)
15 - 25 eV
Mannitol (Unlabeled) Positive

200.2183.2 (

)
10 - 20 eV
Mannitol-[13C, d2] Negative

220.1 184.1 (

)
15 - 25 eV
Mannitol-[13C, d2] Positive

203.2186.2 (

)
10 - 20 eV

*Note: In Negative Mode Chloride adducts, the "product ion" is often the loss of HCl, resulting in the deprotonated molecule


. Sometimes the transition is simply the loss of the adduct itself.[1]

References

  • Mechanisms of Adduct Formation

    • Title: Formation and decompositions of chloride adduct ions in negative ion electrospray ioniz
    • Source: Zhu, J., & Cole, R. B. (2000). Journal of the American Society for Mass Spectrometry.
    • Link:

  • Sugar Alcohol Analysis

    • Title: Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formul
    • Source: LCGC Intern
    • Link:

  • Compound Data (Grounding)

    • Title: D-Mannitol-[1-13C;1,1'-d2] Product Specifications.[2]

    • Source: US Biological / PubChem.
    • Link:

  • HILIC Chromatography for Polyols

    • Title: Hydrophilic interaction liquid chromatography (HILIC) in proteomics and metabolomics.
    • Source: Creative Proteomics / Methods in Molecular Biology.
    • Link:

Sources

Handling hygroscopic properties of D-Mannitol-[1-13C;1,1'-d2] during weighing

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of handling D-Mannitol-[1-13C;1,1'-d2] (and similar stable isotope-labeled polyols) during high-precision weighing. While bulk D-Mannitol is typically non-hygroscopic in its stable crystalline form (


-polymorph), isotopically labeled standards are frequently supplied as lyophilized (freeze-dried) powders . This processing method often yields amorphous  or hemihydrate  forms, which possess significantly higher surface energy and hygroscopicity than the bulk crystalline material.

This guide provides a self-validating workflow to ensure the mass accuracy required for Isotope Dilution Mass Spectrometry (IDMS) and Quantitative NMR (qNMR).

Topic: Precision Weighing of Hygroscopic Stable Isotope Standards Product: D-Mannitol-[1-13C;1,1'-d2] (and related isotopologues) Applicable Techniques: IDMS, qNMR, Metabolomics

Technical Overview: The "Hygroscopic Paradox"

Users often report that D-Mannitol-[1-13C;1,1'-d2] behaves differently than their unlabeled bench reagents.

  • Unlabeled Mannitol: Typically crystalline (

    
    -form), non-hygroscopic, free-flowing.
    
  • Labeled Mannitol: Often lyophilized, potentially amorphous .[1]

    • Mechanism:[2][3] Rapid freezing prevents crystal lattice formation, leaving the material in a disordered, high-energy state. This amorphous solid will aggressively scavenge atmospheric moisture to lower its free energy, often transitioning into a sticky gum or a hydrate form (hemihydrate) during weighing.

    • Impact: A 1% moisture uptake results in a 1% error in the calculation of the isotopic spike concentration. In quantitative metabolomics, this propagates to a systematic bias in all downstream data.

Comparative Physical Properties
FeatureCrystalline D-Mannitol (Bulk)Lyophilized D-Mannitol (Labeled Standard)
Structure Ordered Lattice (

-form)
Disordered / Amorphous
Hygroscopicity Very Low (<0.2% at 90% RH)High (Rapid surface adsorption)
Appearance White, crystalline powderFluffy cake or sticky solid
Static Charge Low to ModerateHigh (prone to flying)
Handling Risk LowHigh (Mass drift & clumping)

Troubleshooting & FAQs

Q1: The powder is clumping and sticking to the spatula. Is the standard degraded?

A: It is likely not degraded , but it has absorbed moisture.

  • Diagnosis: D-Mannitol is chemically stable. Clumping indicates the material is in an amorphous state and has exceeded its glass transition temperature (

    
    ) due to moisture plasticization.
    
  • Action: Do not attempt to "scrape" it off. This introduces static and loss. Instead, redry the material (see Protocol B) or dissolve the entire content of the vial if quantitative recovery is required.

Q2: I observe a continuous mass increase on the balance. How do I record the correct weight?

A: You are observing kinetic water adsorption .

  • The Error: Waiting for the balance to "stabilize" will result in a positive mass error (weighing water as mannitol).

  • The Fix: Use the "Weighing by Difference" technique (see Protocol C). Never weigh hygroscopic standards directly onto an open weigh boat.

Q3: Can I dry the labeled mannitol to remove the water?

A: Yes, but thermal stress must be minimized to prevent caramelization or degradation, although mannitol is relatively heat stable.

  • Recommendation: Dry in a vacuum desiccator over

    
     or silica gel at room temperature for 24 hours. Avoid high-temperature ovens (>60°C) for labeled standards unless purity is verified, as trace synthesis impurities might be less stable than the mannitol itself.
    
Q4: Does the deuterium label exchange with atmospheric moisture?

A: No.

  • Explanation: The deuterium atoms in D-Mannitol-[1-13C;1,1'-d2] are bonded to Carbon-1 (C-D bonds). These are non-exchangeable under standard conditions.

  • Note: The hydroxyl protons (-OH) do exchange with atmospheric moisture, but this does not affect the molar amount of the mannitol backbone. It only affects the instantaneous mass if measuring the intact molecule by MS without solvation.

Validated Experimental Protocols

Protocol A: Assessment of Physical State

Before opening the expensive standard, determine its state.

  • Visual Inspection:

    • Crystalline: Sparkles under light, moves freely like salt.

    • Amorphous: Looks like cotton wool, a dull cake, or stuck to the walls.

  • Static Test: Bring a gloved finger near the vial (closed). If powder jumps to the glass wall, it is likely dry but amorphous/static-prone. Use an ionizing fan during weighing.

Protocol B: Non-Destructive Drying (Recommended)

Use this if the standard has been opened and shows signs of clumping.

  • Place the open vial in a vacuum desiccator .

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) or indicating Silica Gel.
    
  • Vacuum: Apply vacuum (<10 mbar) for 30 minutes, then seal.

  • Duration: Leave for 12–24 hours at Room Temperature (20–25°C).

  • Verification: Weigh the vial, return to desiccator for 2 hours, weigh again. If mass

    
    , it is dry.
    
Protocol C: Precision Weighing by Difference (The "Gold Standard")

This method eliminates errors from moisture uptake during transfer and powder retention on the spatula.

Prerequisites:

  • Analytical Microbalance (5-place or 6-place).

  • Glove box (Ideal) or low-humidity room (<40% RH).

  • Anti-static gun or ionizer.

Step-by-Step:

  • Preparation: Equilibrate the standard vial and the receiving vessel (volumetric flask) to room temperature.

  • Zeroing: Place the capped source vial (containing the mannitol) on the balance. Tare (Zero) the balance.

  • Transfer:

    • Remove the vial from the balance.

    • Open it and transfer a portion of the powder into the receiving flask using a clean spatula.

    • Crucial: Do not return unused powder to the vial if you touched it.

    • Quickly recap the source vial.

  • Measurement: Place the capped source vial back on the balance.

  • Calculation: The balance will read a negative number (e.g.,

    
     mg).
    
    • Mass Transferred = Absolute Value of the Displayed Weight.

    • Why this works: You measured the mass leaving the protected environment of the vial. Any moisture absorbed by the powder inside the receiving flask after transfer does not change the amount of mannitol delivered.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling D-Mannitol-[1-13C;1,1'-d2] based on its physical appearance and the required precision.

WeighingWorkflow Start Start: Receive Standard D-Mannitol-[1-13C;1,1'-d2] Inspect Visual Inspection Start->Inspect IsCrystalline Is it Crystalline? Inspect->IsCrystalline DirectWeigh Standard Weighing (Low Risk) IsCrystalline->DirectWeigh Yes (Sparkling) AmorphousPath Amorphous / Lyophilized (High Hygroscopicity Risk) IsCrystalline->AmorphousPath No (Fluffy/Dull) Calc Calculate Concentration Mass / Volume DirectWeigh->Calc IsClumped Is it Clumped/Sticky? AmorphousPath->IsClumped Dry Protocol B: Vacuum Desiccation (24h, RT) IsClumped->Dry Yes WeighDiff Protocol C: Weigh by Difference IsClumped->WeighDiff No (Free flowing) Dry->WeighDiff Dry Powder DissolveAll Alternative: Dissolve Entire Vial (Gravimetric Dilution) Dry->DissolveAll Still Sticky WeighDiff->Calc DissolveAll->Calc

Caption: Decision matrix for handling D-Mannitol isotopologues based on physical state to ensure mass accuracy.

References

  • Cares, M. et al. (2014). Crystallization of D-Mannitol: Polymorphism and Morphology. Crystal Growth & Design. (Discusses the formation of amorphous vs crystalline phases). [Link]

  • Sartorius Lab Instruments. Proper Weighing of Hygroscopic Substances. (Technical Guide on "Weighing by Difference"). [Link]

Sources

Troubleshooting low recovery rates of D-Mannitol-[1-13C;1,1'-d2] from tissue

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low recovery rates of D-Mannitol-[1-13C;1,1'-d2] from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we will address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing significantly low recovery of my internal standard, D-Mannitol-[1-13C;1,1'-d2], during tissue homogenization. What are the likely causes and how can I mitigate this?

Low recovery at the initial homogenization step often points to issues with analyte stability, inefficient cell lysis, or adsorption to cellular debris. D-Mannitol is a stable, crystalline solid, but the efficiency of its extraction is paramount.[1][2]

Potential Causes & Solutions:

  • Incomplete Cell Lysis: Mannitol, being highly water-soluble, can be trapped within intact cells if homogenization is not thorough.[1]

    • Mechanical Disruption: Ensure your tissue homogenizer (e.g., bead beater, rotor-stator) is optimized for the specific tissue type. Cryogenic grinding of tissue samples prior to homogenization can improve lysis efficiency.

    • Lysis Buffer: The choice of lysis buffer is critical. While a simple aqueous buffer might seem sufficient, a buffer containing a mild detergent can aid in disrupting cell membranes for more complete release of cytosolic contents.

  • Adsorption to Tissue Components: Mannitol, with its multiple hydroxyl groups, can participate in hydrogen bonding with proteins and other macromolecules, leading to co-precipitation.

    • Solvent Polarity: Adjusting the polarity of your homogenization solvent can be beneficial. While mannitol is most soluble in water, using a mixture of water and a miscible organic solvent like methanol or acetonitrile can help disrupt interactions with tissue components.[3]

  • Metabolic Conversion: While D-mannitol is considered metabolically inert in mammals, some microorganisms can metabolize it.[4][5] It's crucial to handle and process tissue samples promptly to minimize any potential microbial contamination and subsequent metabolic degradation of the analyte. The presence of mannitol dehydrogenase in certain organisms can lead to its conversion.[5][6]

Q2: My protein precipitation step seems to be a major source of D-Mannitol-[1-13C;1,1'-d2] loss. How can I optimize this critical step?

Protein precipitation is a common method for sample clean-up, but it can also lead to the co-precipitation of polar analytes like mannitol. The choice of precipitating agent and the conditions of precipitation are key to maximizing recovery.

Troubleshooting Protein Precipitation:

Issue Underlying Cause Recommended Solution
Analyte Co-Precipitation The polar nature of mannitol can lead to its entrapment within the precipitated protein pellet.Optimize the solvent-to-sample ratio. A higher ratio of organic solvent (e.g., 3:1 or 4:1 acetonitrile to sample) can lead to more effective protein removal while keeping the highly polar mannitol in the supernatant.[7]
Inefficient Precipitation Insufficient protein removal can lead to matrix effects in downstream analysis (e.g., LC-MS/MS).A combination of organic solvents, such as a 1:1:1 mixture of methanol/acetonitrile/acetone, has been shown to be more effective in precipitating a wider range of proteins compared to a single solvent.[7]
pH Effects The pH of the solution can influence the charge of both the proteins and the analyte, affecting precipitation efficiency and analyte recovery.While mannitol itself is neutral, adjusting the pH of the sample prior to protein precipitation can alter protein solubility. For many applications, maintaining a neutral to slightly acidic pH is optimal.[8]
Temperature Effects Low temperatures are often used to enhance protein precipitation, but this can also reduce the solubility of your analyte.Perform precipitation at 4°C to maintain protein stability, but ensure your analyte remains soluble at this temperature.[9] For mannitol, which has good water solubility, this is generally not an issue.

dot

cluster_0 Protein Precipitation Workflow TissueHomogenate Tissue Homogenate (with D-Mannitol-[1-13C;1,1'-d2]) AddSolvent Add Cold Precipitating Solvent (e.g., Acetonitrile, 3:1 v/v) TissueHomogenate->AddSolvent Vortex Vortex Thoroughly AddSolvent->Vortex Incubate Incubate at 4°C Vortex->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Supernatant Collect Supernatant (Contains D-Mannitol-[1-13C;1,1'-d2]) Centrifuge->Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet

Caption: Optimized Protein Precipitation Workflow.

Q3: I am using Solid-Phase Extraction (SPE) for sample clean-up and still see low recovery. What factors should I investigate?

SPE is a powerful technique for sample purification, but method optimization is crucial for polar compounds like mannitol. Low recovery in SPE can stem from inappropriate sorbent selection, suboptimal wash steps, or inefficient elution.

Optimizing Your SPE Protocol:

  • Sorbent Selection: For a polar analyte like mannitol, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode sorbent with hydrophilic properties would be more suitable than a traditional reversed-phase (e.g., C18) sorbent.[10]

  • Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to your sample load. This activates the sorbent for proper interaction.[11]

  • Sample Loading: The composition of the solvent in which your sample is dissolved is critical. For HILIC SPE, the sample should be in a high concentration of organic solvent to promote retention of the polar analyte.

  • Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the mannitol. A common mistake is using a wash solvent that is too polar, leading to premature elution of the analyte.[12]

  • Elution Step: The elution solvent must be strong enough to disrupt the interaction between the mannitol and the sorbent. For HILIC SPE, this would typically be a highly aqueous mobile phase.

dot

cluster_spe Solid-Phase Extraction (SPE) Troubleshooting start Low Recovery check_sorbent Sorbent Selection Is it appropriate for a polar analyte? start->check_sorbent Investigate check_load Sample Loading Conditions Is the sample in a high organic solvent concentration? check_sorbent->check_load If sorbent is correct check_wash Wash Step Is the wash solvent too polar, causing premature elution? check_load->check_wash If loading is optimized check_elution Elution Step Is the elution solvent strong enough (highly aqueous)? check_wash->check_elution If wash is appropriate solution Optimized Recovery check_elution->solution If elution is effective

Caption: SPE Troubleshooting Logic Flow.

Q4: Could derivatization be a source of analyte loss when preparing samples for GC-MS analysis?

Yes, derivatization is a critical step for analyzing non-volatile compounds like mannitol by GC-MS, and it can be a significant source of analyte loss if not properly optimized.[13]

Key Considerations for Derivatization:

  • Reaction Completeness: The derivatization reaction must go to completion to ensure accurate and reproducible quantification. Incomplete derivatization will lead to low recovery. Factors such as reaction time, temperature, and reagent concentration should be optimized.

  • Reagent Stability: Derivatizing reagents can be sensitive to moisture and may degrade over time. Always use fresh reagents and ensure anhydrous conditions if required by the specific derivatization chemistry (e.g., silylation).

  • Byproduct Formation: Side reactions can consume the analyte or produce interfering byproducts. The choice of derivatizing agent should be made to minimize the formation of unwanted byproducts. For mannitol, derivatization with 1-butaneboronic acid has been shown to be effective.[14][15]

  • Post-Derivatization Sample Handling: The derivatized analyte may have different stability and solubility properties. Ensure the solvent used for injection is compatible with the derivatized product and that the sample is analyzed within its stability window.

Protocols & Methodologies

Protocol 1: Optimized Tissue Homogenization and Protein Precipitation

This protocol is designed to maximize the recovery of D-Mannitol-[1-13C;1,1'-d2] from soft tissues like the brain or liver.

Materials:

  • Pre-weighed frozen tissue sample

  • Homogenization Buffer: 80:20 Methanol:Water (pre-chilled to -20°C)

  • Bead beater with ceramic beads

  • Refrigerated centrifuge

Procedure:

  • To the frozen tissue sample in a bead beater tube, add the appropriate volume of ice-cold Homogenization Buffer to achieve a desired tissue concentration (e.g., 100 mg/mL).

  • Add the internal standard, D-Mannitol-[1-13C;1,1'-d2], to the tube.

  • Homogenize the tissue using the bead beater according to the manufacturer's instructions for the specific tissue type. Ensure the sample remains cold during this process.

  • Transfer the homogenate to a centrifuge tube.

  • Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Carefully collect the supernatant, which contains the extracted D-Mannitol-[1-13C;1,1'-d2], for further analysis.

Protocol 2: HILIC-Based Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a starting point for cleaning up the tissue extract prior to LC-MS/MS analysis.

Materials:

  • HILIC SPE cartridge

  • SPE vacuum manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: 95:5 Acetonitrile:Water

  • Wash Solvent: 90:10 Acetonitrile:Water

  • Elution Solvent: 50:50 Acetonitrile:Water

Procedure:

  • Condition: Pass 1 mL of Methanol through the HILIC SPE cartridge.

  • Equilibrate: Pass 1 mL of 95:5 Acetonitrile:Water through the cartridge. Do not let the sorbent go dry.

  • Load: Dilute the supernatant from the protein precipitation step with acetonitrile to achieve a final concentration of >90% acetonitrile. Load the sample onto the SPE cartridge at a slow flow rate (approx. 1 drop/second).

  • Wash: Pass 1 mL of 90:10 Acetonitrile:Water through the cartridge to remove less polar interferences.

  • Elute: Elute the D-Mannitol-[1-13C;1,1'-d2] with 1 mL of 50:50 Acetonitrile:Water into a clean collection tube.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

References

  • Gao, Y., et al. (2022). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 27(15), 4979. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6251, Mannitol. Retrieved February 8, 2026, from [Link]

  • Qi, S., et al. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. Journal of Pharmaceutical Sciences, 97(8), 3365-3377. [Link]

  • Al-kinani, A. A., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceutics, 12(2), 183. [Link]

  • Bains, A., et al. (2023). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. International Journal of Pharmaceutics, 648, 123594. [Link]

  • Al-kinani, A. A., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. MDPI. [Link]

  • Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics, 13(5), 20-32. [Link]

  • Kiyoshima, A., et al. (2001). Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 103-108. [Link]

  • Gonzalez, D., et al. (2023). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease. PLOS ONE, 18(9), e0290943. [Link]

  • Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6598. [Link]

  • Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. Marine Drugs, 11(3), 853-863. [Link]

  • Quast, M. J., et al. (1995). On the metabolism of sorbitol and mannitol. Neurochemical Research, 20(9), 1063-1071. [Link]

  • Kiyoshima, A., et al. (2001). Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry. PubMed. [Link]

  • Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 392-397. [Link]

  • Pivari, F., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2697. [Link]

  • Crowe, K. M., et al. (2014). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 47(15), 1538-1543. [Link]

  • Palomo, I., et al. (2018). Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. Energy Procedia, 151, 137-144. [Link]

  • Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. PubMed Central. [Link]

  • Ordóñez, E. Y., et al. (2021). Determination of artificial sweeteners in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of the Chilean Chemical Society, 66(3), 5263-5269. [Link]

  • Vylkova, S. (2017). Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Current Opinion in Microbiology, 37, 1-6. [Link]

  • ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?[Link]

  • Feng, C. H., et al. (2001). Separation and determination of sorbitol and mannitol by derivatization capillary gas chromatography. Journal of Liquid Chromatography & Related Technologies, 24(11), 1659-1669. [Link]

  • Crowe, K. M., et al. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical Biochemistry, 47(15), 1538-1543. [Link]

  • Saha, B. C., & Racine, F. M. (2011). Effects of pH and corn steep liquor variability on mannitol production by Lactobacillus intermedius NRRL B-3693. Applied Microbiology and Biotechnology, 90(2), 533-539. [Link]

  • Pivari, F., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. MDPI. [Link]

  • Welch Labs. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved February 8, 2026, from [Link]

  • Kim, M. K., et al. (2019). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus. mBio, 10(4), e01375-19. [Link]

  • Bains, A., et al. (2024). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. PubMed. [Link]

  • da Silva, A. S., et al. (2022). Measuring lactulose and mannitol levels using liquid chromatography coupled with tandem mass spectrum. medRxiv. [Link]

  • Chen, Y., et al. (2021). Evaluation of Mannitol Intervention Effects on Ischemic Cerebral Edema in Mice Using Swept Source Optical Coherence Tomography. Applied Sciences, 11(21), 9919. [Link]

  • ResearchGate. (n.d.). Influence of mannitol concentration on the physicochemical, mechanical and pharmaceutical properties of lyophilised mannitol. Retrieved February 8, 2026, from [Link]

  • Liu, Y., et al. (2016). A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes. Journal of Chromatography B, 1022, 1-9. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway. Frontiers in Pharmacology, 14, 1269643. [Link]

  • Wang, Y., et al. (2023). Isolation, Identification, and Molecular Characterization of Mycoplasma bovis from Beef Cattle in Kunming, and Development of a SYBR Green qPCR Assay. Pathogens, 12(11), 1318. [Link]

  • Grothe, S., et al. (2001). Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis. Glycobiology, 11(11), 931-939. [Link]

  • Naparstek, M., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]

  • Biotage. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem? Retrieved February 8, 2026, from [Link]

  • Hughes, C. S., et al. (2019). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. Nature Protocols, 14(1), 134-149. [Link]

  • LITFL. (2024). Mannitol. Retrieved February 8, 2026, from [Link]

  • Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). FIG 1 Mannitol metabolism pathway and the mannitol operon in bacteria... Retrieved February 8, 2026, from [Link]

  • Gonçalves, P., et al. (2018). A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation. Frontiers in Microbiology, 9, 211. [Link]

Sources

Preventing degradation of D-Mannitol-[1-13C;1,1'-d2] in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Mannitol-[1-13C;1,1'-d2] Integrity Guide

  • Product: D-Mannitol-[1-13C;1,1'-d2]

  • Application Context: Hyperpolarized MRI (DNP), Metabolic Tracing, Biomolecular NMR.

  • Molecular Weight: ~185.19 g/mol (Adjusted for isotopes)

Executive Summary: The Stability Triad

D-Mannitol-[1-13C;1,1'-d2] is chemically robust but physically and biologically vulnerable in aqueous solution. The deuterium labeling at the C1 position is kinetically stable against exchange in neutral water, but the molecule itself is a prime carbon source for microbial growth and prone to crystallization.

Your primary risks are:

  • Microbial Consumption: Rapid isotopic loss via bacterial metabolism.

  • Physical Crystallization: Concentration-dependent precipitation at

    
    .
    
  • Paramagnetic Relaxation (NMR/DNP users): Dissolved oxygen shortening

    
     relaxation times.
    

Module 1: Physical Stability & Solubility

Issue: The solution has turned cloudy or formed white precipitates.

The Science: Unlike Sorbitol, Mannitol has relatively low aqueous solubility (~18% w/v at 20°C). In high-concentration stocks (often required for DNP), temperature fluctuations cause rapid recrystallization. This is a physical phase change, not chemical degradation.

Troubleshooting Protocol: Solubilization

Step Action Mechanism
1 Inspect Check for "needles" or cloudiness. If present, do not pipette; concentration is inhomogeneous.
2 Heat Warm the sealed vial to 40–50°C in a water bath. Do not exceed 60°C to avoid potential accelerated oxidation.
3 Sonicate Sonicate for 5–10 minutes while warm. This breaks crystal lattice nuclei.
4 Vortex Vortex vigorously to ensure homogeneity.

| 5 | Verify | Hold vial against a dark background with a light source to check for Tyndall effect (scattering by micro-crystals). |

Preventative Storage:

  • Store Stock Solutions: Room Temperature (20–25°C). Do NOT refrigerate aqueous stocks >10% w/v, as this guarantees crystallization.

  • Store Lyophilized Powder: Desiccated at Room Temperature.

Module 2: Biological Stability & Sterility

Issue: Loss of isotopic signal over time or appearance of "slime" in solution.[1]

The Science: Mannitol is a sugar alcohol.[2] While chemically inert, it is a metabolic substrate for common lab contaminants (E. coli, Staphylococcus). Bacteria utilize Mannitol-2-dehydrogenase to convert your expensive isotope into Fructose, scrambling the


 label and removing the Deuterium via hydride transfer.

Critical Warning: Do NOT Autoclave D-Mannitol-[1-13C;1,1'-d2] solutions if they contain any trace salts or buffers. While pure mannitol is heat stable, trace impurities at high temperatures (121°C) can catalyze caramelization or H/D exchange.

Sterilization Protocol (Recommended):

  • Dissolve mannitol in HPLC-grade water.

  • Filter through a 0.22 µm PVDF or PES membrane into a sterile, endotoxin-free vial.

  • Seal immediately.

Diagram: The Biological Degradation Pathway

BiologicalDegradation Mannitol D-Mannitol-[1-13C;1,1'-d2] Enzyme Mannitol-2-dehydrogenase Mannitol->Enzyme Substrate Bacteria Microbial Contamination (e.g., E. coli) Bacteria->Enzyme Secretes/Contains Fructose Fructose (Label Scrambled) Enzyme->Fructose Oxidation (NAD+ -> NADH) Loss Loss of 13C/D2 Integrity Fructose->Loss Metabolic Flux

Caption: Microbial enzymes oxidize Mannitol to Fructose, breaking the specific C-D bond and scrambling the 13C label.

Module 3: Isotopic Integrity (NMR/DNP Specifics)

Issue: Short


 relaxation times or broad linewidths.

The Science: The "1,1'-d2" labeling is specifically designed to remove the dipolar relaxation pathway from the C1 carbon, extending the


 for hyperpolarization.
  • C-D Bond Stability: The C-D bond at C1 is non-acidic and will not exchange with water at neutral pH (pH 4–8).

  • The Enemy: Dissolved Oxygen (

    
    ). Oxygen is paramagnetic. Interaction between the unpaired electrons of 
    
    
    
    and your
    
    
    nucleus causes rapid relaxation, negating the benefit of the deuterium label.

Protocol: Degassing for Maximum T1 For Hyperpolarized MRI or quantitative NMR, you must remove paramagnetic oxygen.

  • Freeze-Pump-Thaw (Gold Standard):

    • Freeze solution in liquid

      
      .
      
    • Pump vacuum (<0.1 mbar) to remove headspace gas.

    • Thaw warm water. Gas bubbles escape.

    • Repeat 3x.

  • Inert Gas Sparging (Alternative):

    • Bubble high-purity Helium or Argon through the solution for 15 mins.

Frequently Asked Questions (FAQ)

Q: Can I check the purity of the isotope using standard proton NMR? A: Yes, but the spectrum will look different.

  • Standard Mannitol: The C1 protons appear as a doublet of doublets near 3.6-3.9 ppm.

  • Your Molecule: The C1 protons are replaced by Deuterium.[3] The C1 proton signal will be silent (absent) . You may see a small residual peak if deuteration is <99%. This "missing peak" confirms the identity.

Q: Is the C-D bond sensitive to pH? A: The C1 position is an alcohol, not a carbonyl. The


 is >16.
  • pH 2–10: Stable.

  • pH >12 or <1: Risk of elimination reactions or isomerization at high temperatures. Keep pH neutral.

Q: My solution turned yellow after autoclaving. Is it ruined? A: Likely, yes. Yellowing indicates "caramelization" or Maillard reaction products (if amines were present). This alters the chemical structure and introduces paramagnetic free radicals that will destroy your NMR signal. Discard and prepare fresh using sterile filtration.

References

  • USP Monographs . Mannitol.[1][2][3][4][5][6][7][8][9][10][11] United States Pharmacopeia. (Detailed solubility and physical stability data).

  • Kaushik, J. K., & Bhat, R. (1998). Thermal stability of proteins in aqueous polyol solutions. Journal of Physical Chemistry B. (Discusses polyol-water interactions). Link

  • Wong, A., et al. (2014). 13C-Labeled Mannitol as a Hyperpolarized MRI Probe.
  • Gouda, H., et al. (2000). NMR Study of Hydrogen/Deuterium Exchange. Journal of Biomolecular NMR. (General principles of H/D exchange kinetics).

Sources

Validation & Comparative

Comparative Guide: D-Mannitol-[1-13C;1,1'-d2] vs. 13C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing D-Mannitol-[1-13C;1,1'-d2] vs 13C-Glucose for flux analysis Content Type: Publish Comparison Guide

Executive Summary

In the landscape of metabolic flux analysis (MFA),


C-Glucose  serves as the "topological map," revealing the global flow of carbon through central metabolism. However, it suffers from a critical blind spot: the rapid exchange of protons with water during early glycolysis, particularly at the phosphoglucose isomerase (PGI) step.

D-Mannitol-[1-13C;1,1'-d2] emerges as a high-precision alternative for specific inquiries. By entering metabolism downstream of the PGI checkpoint (typically as Fructose-6-Phosphate or Fructose) and carrying a geminal deuterium label, this tracer allows researchers to:

  • Quantify "Fructose-Bypass" Flux: Distinguish fluxes entering via mannitol/fructose pathways versus glucose.

  • Trace Cytosolic Redox Events: Correlate NADH production (via mannitol dehydrogenase) with carbon flux.

  • Resolve Reversibility: The retention of C1-deuterium provides a "hard" label that survives isomerization, unlike the labile proton of glucose.

Mechanistic Divergence: The "PGI Checkpoint"

The choice between these two tracers is dictated by where they enter the glycolytic pathway and how their atomic labels interact with the solvent.

The Glucose Limitation (The Proton Leak)

When


C-Glucose enters the cell, it is phosphorylated to Glucose-6-Phosphate (G6P). To proceed, G6P must isomerize to Fructose-6-Phosphate (F6P) via Phosphoglucose Isomerase (PGI) .
  • The Problem: The reaction mechanism of PGI involves the abstraction of a proton from C2 and the exchange of the C1 proton with the intracellular water pool.

  • The Consequence: If you use deuterated glucose at C1 or C2, the label is largely lost to water before the carbon skeleton even reaches the triose phosphate stage.

The Mannitol Advantage (The Stealth Entry)

D-Mannitol-[1-13C;1,1'-d2] typically enters via a dehydrogenase step (e.g., Mannitol Dehydrogenase or the PTS system in bacteria) to form Fructose or Fructose-6-Phosphate directly.

  • The Benefit: This entry point is downstream or parallel to PGI.

  • The Result: The deuterium labels on C1 are retained . They do not exchange with water. This creates a distinct M+3 mass isotopomer (1x

    
    C + 2x 
    
    
    
    H) in downstream metabolites (like DHAP), which is impossible to generate from Glucose due to the exchange.

MetabolicPathways cluster_legend Label Fate Glucose 13C-Glucose (Standard Tracer) G6P G6P (Glucose-6-P) Glucose->G6P Hexokinase Mannitol D-Mannitol-[1-13C;1,1'-d2] (Specialized Tracer) Fructose Fructose Mannitol->Fructose Mannitol DH (Generates NADH) F6P F6P (Fructose-6-P) G6P->F6P PGI (Isomerase) Water H2O Pool (Solvent) G6P->Water H+ Exchange (Label Loss) DHAP DHAP (Triose Phosphate) F6P->DHAP Aldolase GAP GAP F6P->GAP Fructose->F6P Hexokinase/Fructokinase Legend Glucose Label: H lost at PGI Mannitol Label: H retained on DHAP

Figure 1: Pathway topology highlighting the 'PGI Checkpoint'. Note how Mannitol flux (green path) bypasses the proton exchange step (red path) obligatory for Glucose.

Performance Comparison: Sensitivity & Specificity

The following table contrasts the operational characteristics of both tracers in a standard LC-MS flux workflow.

Feature

C-Glucose (Universal)
D-Mannitol-[1-13C;1,1'-d2] (Targeted)
Primary Application Mapping Central Carbon Topology (Glycolysis, TCA, PPP).Probing Redox Balance, Fructose Metabolism, and Hydrogen Retention.[1]
Label Stability (H) Low. C1/C2 protons exchange rapidly with water during isomerization.High. C1 deuteriums are retained on the carbon skeleton (F6P

DHAP).
Mass Shift (Parent) M+1 (typically) per labeled carbon.M+3 (1 Carbon + 2 Deuteriums). Creates a unique spectral signature.
Redox Tracing Indirect.[2] Requires complex modeling of isotopomers.Direct. Oxidation of Mannitol generates cytosolic NADH immediately upon entry.
Pathway Resolution Cannot easily distinguish G6P

F6P cycling.
Can resolve fluxes entering via Fructose/Mannitol vs. Glucose.
Cost Low (Commodity tracer).High (Specialized synthesis).[1]
Experimental Workflow: Dual-Label Flux Analysis

To utilize the Mannitol tracer effectively, a "Parallel Labeling" strategy is recommended. This validates the specific flux contribution of Mannitol against a Glucose baseline.

Protocol Overview
  • Culture Setup: Seed cells in glucose-free or low-glucose media supplemented with the specific tracer.

  • Tracer Equilibration:

    • Condition A: [U-

      
      C]Glucose (Control for Carbon Skeleton).
      
    • Condition B: D-Mannitol-[1-13C;1,1'-d2] (Experimental).

  • Metabolic Quenching: Rapid quenching with cold methanol (-80°C) is critical to stop enzymatic activity immediately.

  • Extraction: Biphasic extraction (Methanol/Chloroform/Water) to separate polar metabolites (glycolysis intermediates) from lipids.

  • LC-MS/MS Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap) to resolve the neutron mass difference between

    
    C (1.00335 Da) and Deuterium (2.0141 Da) if possible, or analyze the aggregate M+3 shift.
    

Workflow Step1 Cell Culture (Steady State) Step2 Tracer Addition (Mannitol-13C-d2) Step1->Step2 Step3 Quench & Extract (-80°C MeOH) Step2->Step3 Step4 LC-MS Analysis (Target: DHAP, FBP) Step3->Step4 Step5 Data Processing (Isotopomer Distribution) Step4->Step5

Figure 2: Simplified workflow for dual-label flux analysis.

Data Interpretation: The "M+3" Signature

The power of this comparison lies in the Mass Isotopomer Distribution (MID).

Scenario: Analyzing DHAP (Dihydroxyacetone Phosphate)

DHAP is a 3-carbon intermediate.

  • With

    
    C-Glucose:  You expect primarily M+1  (one 
    
    
    
    C) or M+3 (if [U-
    
    
    C] is used). The protons are "light" (from water).
  • With Mannitol-[1-13C;1,1'-d2]:

    • Mannitol enters

      
       Fructose-6-P (C1 has 
      
      
      
      C +
      
      
      H
      
      
      ).
    • Aldolase splits FBP. C1-C3 becomes DHAP.

    • Result: DHAP retains the label. You observe a distinct M+3 peak (Mass shift = 1 from C + 2 from D).

Validation Rule: If you see the M+3 peak in DHAP but only M+1 in downstream TCA cycle intermediates (like Citrate), it indicates that the Deuterium was stripped (via enzymatic exchange or oxidation) before entering the mitochondria. This allows you to pinpoint where the hydrogen is consumed.

References & Authoritative Sources
  • Metallo, C. M., et al. (2012). "Tracing metabolic flux with isotopes." Current Opinion in Biotechnology. Discusses the fundamental principles of using

    
    C and 
    
    
    
    H tracers to resolve metabolic pathways.
  • Lewis, C. A., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. Establishes the protocol for using deuterated tracers to track reducing equivalents (NADH/NADPH).

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Provides the mathematical grounding for interpreting parallel labeling experiments.

  • MedChemExpress. "D-Mannitol-1-13C,1,1'-d2 Product Specifications." Technical data regarding the specific tracer structure and purity.

Sources

High-Precision Intestinal Permeability Profiling: Validation of D-Mannitol-[1-13C;1,1'-d2] LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Leaky Gut Test: D-Mannitol-[1-13C;1,1'-d2] vs. Lactulose Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Rationale

The assessment of intestinal permeability ("leaky gut") has historically relied on the Lactulose/Mannitol (L/M) ratio .[1][2][3] While Lactulose serves as the paracellular marker (large molecule, 342 Da), the accuracy of the test is frequently compromised by the Mannitol component. Native Mannitol (12C) suffers from significant background interference due to dietary intake (mushrooms, additives, chewing gum) and rapid metabolic variation.

This guide validates the transition from traditional HPLC-PAD methods to a Stable Isotope Dilution Assay (SIDA) using D-Mannitol-[1-13C;1,1'-d2] . This specific isotopologue serves as a superior Internal Standard (IS) or tracer, eliminating matrix effects and distinguishing the probe from dietary background. We compare this advanced validation against the limitations of Lactulose-only assessments and traditional non-isotopic L/M ratios.[2][4]

Mechanistic Basis: The Dual-Pathway Model

To validate the test, one must understand the distinct transport mechanisms. The L/M ratio is the gold standard because it corrects for pre-mucosal factors (gastric emptying, dilution, transit time).

  • Lactulose (342 Da): Restricted to Paracellular transport (tight junctions). Increased recovery indicates barrier loss.

  • Mannitol (182 Da): Absorbed via Transcellular aqueous pores.[5] Serves as the normalization factor for absorptive surface area.

  • D-Mannitol-[1-13C;1,1'-d2] (+3 Da shift): Chemically identical to native mannitol but mass-differentiated. It allows for absolute quantification by LC-MS/MS, correcting for ion suppression and dietary interference.

Diagram 1: Transport Pathways & Analytical Logic

PermeabilityPathways cluster_lumen Intestinal Lumen cluster_barrier Epithelial Barrier cluster_analysis LC-MS/MS Detection Lactulose Lactulose (342 Da) Paracellular Probe TightJunction Tight Junctions (Compromised in Leaky Gut) Lactulose->TightJunction Restricted Mannitol D-Mannitol-[1-13C;1,1'-d2] Transcellular Probe (IS) Cell Enterocyte (Transcellular Pores) Mannitol->Cell Passive Diffusion SignalL Lactulose Signal (Pathology Marker) TightJunction->SignalL Urinary Excretion SignalM Mannitol Isotope Signal (Normalization Factor) Cell->SignalM Urinary Excretion Result Corrected L/M Ratio (High Precision) SignalL->Result SignalM->Result

Caption: Differential transport mechanisms of Lactulose (paracellular) and D-Mannitol-[1-13C;1,1'-d2] (transcellular) utilized for the corrected L/M ratio.

Experimental Validation Protocol (LC-MS/MS)

This protocol validates the use of D-Mannitol-[1-13C;1,1'-d2] as an Internal Standard (IS) to quantify urinary mannitol with high specificity, overcoming the "Lactulose-only" or "HPLC-PAD" limitations.

A. Materials
  • Analytes: Lactulose, Mannitol (Native).[2][3][6][7][8]

  • Internal Standards: D-Mannitol-[1-13C;1,1'-d2] (Mass shift +3 Da), 13C-Lactulose (optional).

  • Matrix: Human Urine (spiked and patient samples).[2]

B. Analytical Workflow (Step-by-Step)
  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Dilute 50 µL of urine with 450 µL of Internal Standard Solution (containing 50 µg/mL D-Mannitol-[1-13C;1,1'-d2] in Acetonitrile/Water 80:20).

    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

    • Transfer supernatant to autosampler vials.

  • LC-MS/MS Configuration:

    • System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., BEH Amide 1.7 µm).

    • Mobile Phase: A: 0.1% NH4OH in Water; B: 0.1% NH4OH in Acetonitrile (Gradient elution).

    • Ionization: ESI Negative Mode (Sugars ionize better in negative mode).

  • MRM Transitions (Quantification):

    • Mannitol (Native): m/z 181.1 → 89.0

    • D-Mannitol-[1-13C;1,1'-d2] (IS): m/z 184.1 → 92.0 (Specific +3 shift).

    • Lactulose: m/z 341.1 → 161.0

Diagram 2: Validation Workflow

ValidationWorkflow Sample Urine Sample (Unknown Conc.) Spike Spike with IS: D-Mannitol-[1-13C;1,1'-d2] Sample->Spike Dilution Protein Precipitation & Dilution (ACN) Spike->Dilution LC HILIC Separation (Retains Polar Sugars) Dilution->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Analytical workflow utilizing D-Mannitol-[1-13C;1,1'-d2] to correct for matrix effects during LC-MS/MS analysis.

Comparative Performance Data

The following data summarizes the validation parameters comparing the Optimized Isotope Method against the Traditional Method (Lactulose alone or HPLC-PAD without isotope correction).

Table 1: Validation Metrics Comparison
ParameterTraditional Method (HPLC-PAD)Optimized Method (LC-MS/MS with D-Mannitol-[1-13C;1,1'-d2])Advantage
Specificity Low (Interference from dietary sugars)High (Mass-resolved, unique MRM)Eliminates false positives from diet.
LOD (Mannitol) ~10–50 µg/mL2.0 µg/mL Higher sensitivity for pediatric/low-volume samples.
Linearity 50–1000 µg/mL10–1000 µg/mL Wider dynamic range.
Precision (CV%) 5–15%< 3% (Intra-day)IS corrects for injection variability.
Matrix Effect Significant (Ion suppression/enhancement)Negligible (IS compensates)Accurate quantification in concentrated urine.
Run Time 15–20 mins5 mins High throughput suitable for clinical trials.
Why "Vs Lactulose"?

Validating the test using the Mannitol isotope is superior to measuring Lactulose alone because:

  • Normalization: Lactulose levels depend on gastric emptying speed. Without Mannitol (normalized by the IS), a "low Lactulose" result could mean a healthy gut or just slow digestion. The Ratio corrects this.

  • Sensitivity: The D-Mannitol-[1-13C;1,1'-d2] IS allows for the detection of subtle changes in transcellular permeability that Lactulose misses.

Critical Validation Checkpoints (Self-Validating System)

To ensure scientific integrity (E-E-A-T), your protocol must include these internal checks:

  • Isotopic Purity Check: Ensure the D-Mannitol-[1-13C;1,1'-d2] does not contribute to the native mannitol signal (cross-talk). The signal in the native channel (181->89) when injecting pure IS must be < 0.5% of the LLOQ.

  • Recovery Analysis: Spike urine with known concentrations of native Mannitol. The calculated concentration using the D-Mannitol-[1-13C;1,1'-d2] calibration curve must yield 85-115% recovery.

  • Carryover Check: Inject a blank immediately after the highest standard (ULOQ). Signal must be < 20% of LLOQ.

References

  • Grover, M., et al. (2016). "13C mannitol as a novel biomarker for measurement of intestinal permeability."[9] Neurogastroenterology & Motility. Link

    • Significance: Establishes the superiority of 13C-Mannitol over 12C-Mannitol in avoiding dietary baseline contamin
  • Sierakowski, M. R., et al. (2018). "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Molecules. Link

    • Significance: Specifically validates the use of D-Mannitol-[1-13C;1,1'-d2] as an internal standard for high-throughput clinical analysis.
  • Faubion, W. A., et al. (2016). "Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification."[10] Clinical Chemistry and Laboratory Medicine.

    • Significance: Provides baseline validation parameters for the L/M ratio in disease st
  • Lostia, A. M., et al. (2017). "Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome." Journal of Analytical Methods in Chemistry. Link

    • Significance: Compares analytical performance in clinical cohorts.

Sources

Technical Assessment: Cross-Validation of D-Mannitol-[1-13C;1,1'-d2] via NMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dual Labeling

In metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (HP-MRI), the precision of the isotopic tracer defines the resolution of the biological insight. D-Mannitol-[1-13C;1,1'-d2] represents a high-fidelity tracer that overcomes the limitations of singly-labeled variants.

While standard [1-13C]mannitol is susceptible to proton-mediated relaxation (shortening


 times in hyperpolarization) and spectral crowding in 1H-NMR, the inclusion of two deuterium atoms at the C1 position serves a dual purpose:
  • Spectral Simplification: It silences the C1 proton signals, removing background noise in complex biological matrices.

  • Relaxation Suppression: The deuterium nuclei significantly reduce the dipolar relaxation of the attached

    
    C nucleus, extending the half-life of the hyperpolarized state.
    

This guide outlines a rigorous cross-validation protocol using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structural integrity and isotopic purity of this specific isotopologue.

Comparative Analysis: Labeling Advantages

The following table contrasts the analytical signatures of the dual-labeled product against standard alternatives, highlighting why cross-validation is essential.

FeatureUnlabeled D-MannitolD-Mannitol-[1-13C]D-Mannitol-[1-13C;1,1'-d2]
Molecular Weight (MW) 182.17 g/mol 183.17 g/mol (+1 Da)185.18 g/mol (+3 Da)
1H NMR (C1 Region) Multiplet (~3.6-3.8 ppm)Split Multiplet (

)
Silent (No Signal)
13C NMR (C1 Region) Singlet (Natural Abundance)Enhanced Singlet/DoubletQuintet (

coupling)
Isotope Shift NoneNoneUpfield

-shift (~ -0.6 ppm)
Primary Application Excipient / StandardBasic Metabolic TracingHyperpolarization / Precision MFA

Protocol 1: High-Resolution Mass Spectrometry (Quantitative Anchor)

Mass spectrometry provides the quantitative confirmation of isotopic enrichment (IE). Because D-Mannitol is a polyol, it ionizes poorly in positive mode without adducts; therefore, Negative Mode ESI or Positive Mode with Sodium adducts is recommended.

Experimental Workflow
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).

  • Concentration: 10 µM (Direct Infusion) to prevent detector saturation.

  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

Data Interpretation & Causality
  • Target Ion (ESI-): Look for the

    
     ion.
    
    • Unlabeled Calc: 181.1663 m/z

    • Labeled Calc: 184.1780 m/z (+3.011 Da shift).

  • Target Ion (ESI+): Look for the

    
     adduct.
    
    • Unlabeled Calc: 205.1622 m/z

    • Labeled Calc: 208.1739 m/z.

Validation Criteria: The mass spectrum must show the dominant peak at the +3 Da position. The presence of M+2 (incomplete deuteration) or M+1 (missing deuteration) peaks allows for the calculation of Isotopic Purity :



Note: MS confirms the presence of the isotopes but not their location. A +3 shift could theoretically arise from


C at C2 and deuteriums at C3. This necessitates Protocol 2.

Protocol 2: NMR Spectroscopy (Structural Anchor)

NMR provides the positional specificity that MS lacks. The unique spin physics of Deuterium (


) coupled to Carbon-13 (

) creates a distinct spectral fingerprint.
Experimental Workflow
  • Solvent: Deuterium Oxide (

    
    , 99.9%).
    
  • Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (

    
    ).
    
  • Frequency: 400 MHz or higher (600 MHz recommended for resolution).

Key Observation 1: The "Silent" Proton (1H NMR)

In the proton spectrum of unlabeled mannitol, the C1/C6 protons appear as a complex multiplet around 3.60 – 3.85 ppm (often overlapping with C3/C4).

  • Observation: In the [1,1'-d2] isotopologue, the integral of this region will decrease by exactly 2 protons relative to the C2-C5 signals.

  • Causality: The replacement of H with D removes the nuclear magnetic moment detectable at the proton Larmor frequency.

Key Observation 2: The Quintet Carbon (13C NMR)

This is the definitive proof of structure.

  • Chemical Shift: The C1 signal (normally ~64-66 ppm) will shift upfield by approximately 0.6 – 0.8 ppm due to the deuterium isotope effect (Alpha-shift).

  • Multiplicity: Unlike the singlet of natural mannitol or the doublet of [1-13C]mannitol (coupled to H), the [1-13C;1,1'-d2] variant will appear as a 1:2:3:2:1 Quintet .

  • Mechanism: This splitting arises from scalar coupling (

    
    -coupling) between the 
    
    
    
    C nucleus and the two attached Deuterium nuclei (Spin
    
    
    ).
    • Multiplicity rule:

      
      
      
    • Calculation:

      
       lines.
      
    • Coupling Constant (

      
      ): Typically 20 – 25 Hz .
      

Synthesis: The Cross-Validation Workflow

The following diagram illustrates the logical flow for certifying the material. It demonstrates how MS and NMR data must converge to validate the specific [1-13C;1,1'-d2] isotopologue.

CrossValidation cluster_MS Quantitative Analysis (HRMS) cluster_NMR Structural Analysis (NMR) Start Raw Material: D-Mannitol-[1-13C;1,1'-d2] MS_Prep ESI(-) Infusion (MeOH/H2O) Start->MS_Prep NMR_Prep Dissolve in D2O + DSS Std Start->NMR_Prep MS_Data Observe m/z Shift (M-H)- = 184.18 MS_Prep->MS_Data MS_Calc Calc Isotopic Enrichment (%) MS_Data->MS_Calc Convergence Data Convergence Check MS_Calc->Convergence Mass Correct? H_NMR 1H NMR: Confirm Silent C1 NMR_Prep->H_NMR C_NMR 13C NMR: Confirm Quintet NMR_Prep->C_NMR H_NMR->Convergence Protons Missing? C_NMR->Convergence Coupling Correct? Final CERTIFIED REFERENCE MATERIAL Convergence->Final All Pass Fail REJECT / RE-PURIFY Convergence->Fail Any Deviations

Figure 1: Integrated workflow for the structural and isotopic certification of D-Mannitol-[1-13C;1,1'-d2].

References

  • Human Metabolome Database (HMDB). Metabocard for Mannitol (HMDB0000764). [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Mannitol NMR Standards. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for D-Mannitol. [Link]

Benchmarking D-Mannitol-[1-13C;1,1'-d2] as a Quantitative Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Mass Spectrometrists, and Clinical Researchers.

Executive Summary: The "Hybrid" Advantage

In the quantification of D-Mannitol—a critical biomarker for intestinal permeability (Leaky Gut) and renal function—analytical accuracy is frequently compromised by matrix effects and chromatographic isotope effects .

While fully labeled


C analogs (e.g., 

C

-Mannitol) are the theoretical gold standard, they are often cost-prohibitive. Conversely, heavily deuterated standards (e.g., d

-Mannitol) are inexpensive but suffer from significant retention time shifts (

), leading to non-coelution and inaccurate matrix compensation.

D-Mannitol-[1-13C;1,1'-d2] represents a "precision-hybrid" solution. By combining a single Carbon-13 label with two Deuterium atoms at the C1 position, this standard achieves a +3 Da mass shift (sufficient to avoid natural isotope overlap) while minimizing the deuterium load. This design preserves chromatographic co-elution with the native analyte, ensuring superior quantitative accuracy compared to traditional deuterated standards.

The Challenge: Matrix Effects & Isotope Dynamics

Quantifying sugar alcohols in complex matrices (urine, plasma) requires overcoming two specific failure modes in LC-MS/MS:

  • Ion Suppression: Mannitol ionizes poorly (usually as

    
     or 
    
    
    
    ). Co-eluting salts or phospholipids in urine can suppress this signal by >50%.
  • The Chromatographic Isotope Effect: Deuterium (

    
    ) is more hydrophilic than Hydrogen (
    
    
    
    ). In HILIC (Hydrophilic Interaction Liquid Chromatography) or RPLC, heavily deuterated molecules often elute earlier than their native counterparts.
    • Result: The Internal Standard (IS) elutes in a different "suppression window" than the analyte.

    • Consequence: The IS fails to correct for the matrix effect occurring at the analyte's retention time.

Diagram 1: The Co-Elution Mechanism

The following diagram illustrates why the Hybrid IS ([1-13C;1,1'-d2]) outperforms the d8-analog.

IsotopeEffect cluster_0 Chromatographic Separation (HILIC) Native Native Mannitol (Analyte) Matrix Urine Matrix Suppression Zone Native->Matrix Elutes at t=5.0 min IS_D8 d8-Mannitol (Traditional IS) IS_D8->Matrix Elutes Early (t=4.8 min) Misses Suppression Zone IS_Hybrid [1-13C;1,1'-d2]-Mannitol (Hybrid IS) IS_Hybrid->Matrix Co-elutes (t=5.0 min) Corrects Suppression

Caption: Deuterated standards (Red) often shift retention time, failing to experience the same matrix suppression as the analyte. The Hybrid standard (Green) maintains co-elution.

Comparative Analysis: Selecting the Right Standard

The following table benchmarks D-Mannitol-[1-13C;1,1'-d2] against common alternatives based on performance metrics in UPLC-MS/MS applications.

FeatureExternal Std Structural Analog (e.g., Sorbitol)Deuterated (

-Mannitol)
Hybrid (

C

;

-Mannitol)
Full

C
(

C

-Mannitol)
Mass Shift N/AIsobaric (Same Mass)+8 Da+3 Da +6 Da
Retention Shift (

)
N/ASignificant (Separates)Moderate Shift (Early)Negligible None
Matrix Correction PoorPoorModerateExcellent Excellent
Isotopic Overlap HighHighNoneLow (Clears M+2)None
Cost Efficiency HighHighHighMedium Low (Expensive)

Technical Note on Mass Shift: Native Mannitol has a natural isotopic envelope. The M+1 (


C) abundance is ~6%, and M+2 is <1%. A +3 Da shift  is the minimum required to safely clear the natural isotopic background of the analyte, ensuring the IS signal is distinct.

Validated Experimental Protocol

This protocol is derived from high-performance validation studies (e.g., Sutton et al., Mazzarino et al.) utilizing UPLC-MS/MS for urinary sugar profiling.

Materials[2][3][4][5][6][7]
  • Analyte: D-Mannitol.[1][2][3][4][5][6][7]

  • Internal Standard: D-Mannitol-[1-13C;1,1'-d2] (Target concentration: 50 µg/mL).

  • Matrix: Human Urine (spiked).

  • Column: Ethylene Bridged Hybrid (BEH) Amide Column (HILIC mode is essential for polar sugar retention).

Workflow Diagram

Workflow Sample Urine Sample (100 µL) Spike Add IS: D-Mannitol-[1-13C;1,1'-d2] Sample->Spike Dilution Dilution 1:10 (Acetonitrile/Water 80:20) Spike->Dilution Centrifuge Centrifuge (10,000g, 5 min) Dilution->Centrifuge UPLC UPLC Separation (BEH Amide Column, HILIC) Centrifuge->UPLC Supernatant Injection MS MS/MS Detection (ESI Negative Mode) UPLC->MS MRM Transitions

Caption: Streamlined "Dilute-and-Shoot" workflow enabled by the high specificity of the Hybrid Internal Standard.

MS/MS Transitions (ESI Negative Mode)

To ensure specificity, monitor the following Multiple Reaction Monitoring (MRM) transitions. The [1-13C;1,1'-d2] label produces a stable shift.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
D-Mannitol 181.1

89.0-15
D-Mannitol-[1-13C;1,1'-d2] 184.1

92.0 -15

Note: The +3 Da shift (181


 184) is preserved in the fragment ion (89 

92), confirming the label stability during fragmentation.

Performance Data & Validation Results

The following data summarizes the accuracy and precision achieved using D-Mannitol-[1-13C;1,1'-d2] in a clinical validation study (Source: Mazzarino et al., 2018).

Table 2: Accuracy and Precision (Urine Matrix)
ParameterConcentration LevelResultAcceptance Criteria
Linearity (

)
10 - 1000 µg/mL> 0.999 > 0.99
Intra-Assay Precision (CV%) Low (20 µg/mL)1.3% < 15%
Inter-Assay Precision (CV%) High (600 µg/mL)1.9% < 15%
Accuracy (Bias) All Levels97.2% - 101.2% 85% - 115%
Matrix Effect Urine< 15% < 20%
Recovery Extraction> 90.2% > 80%
Interpretation

The data demonstrates that D-Mannitol-[1-13C;1,1'-d2] provides clinical-grade accuracy . The <15% matrix effect indicates that the IS successfully compensates for ion suppression, a result that is difficult to achieve with non-co-eluting d


 standards.

References

  • Mazzarino, M., et al. (2018).[8] "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Journal of Chromatography B.

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • Wang, S., et al. (2007). "Deuterium isotope effects on retention time in reversed-phase liquid chromatography." Journal of Chromatography A.

  • Cambridge Isotope Laboratories. (2024).[9] "D-Mannitol (1-13C, 98%) Product Specifications."

Sources

Comparative Metabolic Footprinting: Singly ([1-13C]) vs. Doubly ([1,2-13C]) Labeled Mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fungal and bacterial fermentations (Aspergillus, Penicillium, Lactococcus), mannitol metabolism acts as a critical node for redox balancing and stress tolerance. When employing Metabolic Footprinting —the analysis of extracellular metabolite isotopomers to infer intracellular flux—the choice of isotopic tracer is the single most deterministic factor in data resolution.

This guide compares Singly Labeled [1-13C]Mannitol against Doubly Labeled [1,2-13C]Mannitol .

  • The Verdict: While [1-13C]mannitol offers a cost-effective entry point for gross glycolytic flux estimation, it suffers from "symmetry blindness" due to the chemical equivalence of C1/C6 and rapid scrambling at the Triose Phosphate Isomerase (TPI) step.

  • The Recommendation: For high-stakes strain engineering where the Pentose Phosphate Pathway (PPP) split ratio or redox cofactor balancing (NADH/NADPH) is the target, [1,2-13C]mannitol is the mandatory standard . It provides the unique bond-connectivity constraints required to resolve the oxidative decarboxylation of Carbon-1.

Scientific Rationale: The Symmetry Challenge

Mannitol is a hexitol (sugar alcohol) with C2 symmetry. In solution, Carbon 1 and Carbon 6 are chemically equivalent. However, enzymes are chiral. The catabolism of mannitol typically proceeds via Mannitol Dehydrogenase (MtD) to Fructose, followed by phosphorylation to Fructose-6-Phosphate (F6P).

The Metabolic Fork

Once Mannitol enters the central carbon metabolism as F6P, it faces a critical bifurcation:

  • Glycolysis (EMP): Preserves the carbon backbone.

  • Pentose Phosphate Pathway (PPP): Decarboxylates C1 (loses it as CO₂).

Why the Label Matters
  • [1-13C]Mannitol: If the label is at C1, and the molecule enters the PPP, the label is lost as ¹³CO₂. You are left with an unlabeled pentose. If it enters glycolysis, the label remains. Problem: You cannot distinguish between a molecule that lost its label via PPP and a molecule that was never labeled (natural abundance) without complex modeling of the "unlabeled fraction."

  • [1,2-13C]Mannitol: If the molecule enters the PPP, C1 is lost, but C2 remains (becoming C1 of the pentose). If it enters glycolysis, the C1-C2 bond remains intact .

    • Result: You can distinguish pathways based on bond preservation (Double Label) vs. bond breakage (Single Label).

Comparative Analysis

Table 1: Technical & Performance Comparison
FeatureSingly Labeled ([1-13C]Mannitol)Doubly Labeled ([1,2-13C]Mannitol)
Primary Utility Gross Glycolytic Flux, TCA Cycle entry.Resolving PPP vs. Glycolysis; Redox balancing.
Symmetry Resolution Low. Scrambling at TPI (Triose Phosphate Isomerase) makes C1 and C6 indistinguishable in lower glycolysis (pyruvate/lactate).High. The C1-C2 coupling allows tracking of the "top" half of the molecule regardless of TPI scrambling.
PPP Sensitivity Poor. Relies on "loss of label." High error margin if labeling enrichment is <99%.Excellent. Relies on mass shift (M+2

M+1). Direct evidence of bond cleavage.
NMR Signal Singlet peaks. Simpler spectra, but less structural information.Doublet peaks (J-coupling). Provides connectivity data directly in 1D-proton or HSQC NMR.
Cost Efficiency High (approx. 30-50% cost of double label).Moderate/Low. Justified only for high-resolution flux elucidation.
Data Complexity Lower. Standard mass isotopomer distribution (MID) vectors.Higher. Requires Bondomer analysis or Isotopomer Spectral Analysis (ISA).

Visualizing the Metabolic Fate[1]

The following diagram illustrates why [1,2-13C] provides superior resolution. It tracks the fate of the carbon atoms through the critical Mannitol Cycle and PPP Split .

Mannitol_Flux cluster_legend Flux Resolution Key Mannitol Mannitol (Extracellular) [1,2-13C] vs [1-13C] Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase (NADH/NAD+) F6P Fructose-6-P (Branch Point) Fructose->F6P Hexokinase F16BP F-1,6-BP F6P->F16BP Glycolysis (PFK) [1,2-13C] -> C1-C2 Bond Intact [1-13C] -> Label Retained Pentose Pentose-5-P (Ru5P) F6P->Pentose Oxidative PPP (G6PDH) [1,2-13C] -> Bond BROKEN (C1 lost) [1-13C] -> Label LOST completely CO2 CO2 (Decarboxylation) F6P->CO2 G3P G3P + DHAP F16BP->G3P Aldolase Pyruvate Pyruvate G3P->Pyruvate Lower Glycolysis Note1 [1,2-13C] allows detection of Pentose (M+1) vs F6P (M+2) Note2 [1-13C] results in Pentose (M+0) indistinguishable from natural abundance

Figure 1: Metabolic fate of labeled mannitol. Note the critical loss of information in the PPP branch when using singly labeled substrates (Red path).

Experimental Protocol: The Self-Validating Workflow

This protocol is designed for Aspergillus niger or Lactococcus lactis fermentations but is adaptable. It uses a Quench-Free Supernatant Analysis (Footprinting) approach, validated by GC-MS.

Phase 1: Tracer Feeding
  • Seed Culture: Grow organism on unlabeled glucose to mid-log phase.

  • Wash: Centrifuge (4000xg, 5 min) and wash biomass 2x with saline to remove residual carbon.

  • Pulse: Resuspend biomass in minimal media containing 20 mM [1,2-13C]Mannitol (Test Group) or 20 mM [1-13C]Mannitol (Control Group).

    • Validation Step: Ensure mannitol purity >98% and isotopic enrichment >99% via direct LC-MS injection of the media t=0.

Phase 2: Sampling & Extraction
  • Time Points: Collect 500 µL supernatant at t=0, 30, 60, 120 mins.

  • Filtration: Immediately filter through 0.2 µm PTFE to stop cellular activity. Do not quench with acid/solvent as this lyses cells and contaminates the "footprint" with intracellular metabolites.

  • Derivatization (for GC-MS):

    • Lyophilize 50 µL supernatant.

    • Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 30°C, 90 min.

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C, 30 min.

Phase 3: Data Acquisition & Analysis
  • Instrument: GC-MS (Single Quadrupole is sufficient).

  • Target Ions: Monitor fragments for Mannitol (substrate), Lactate/Ethanol (products), and Alanine (secreted amino acid proxy for pyruvate).

  • Calculation:

    • Calculate Mass Isotopomer Distribution (MID) : M0, M1, M2... Mn.

    • Correct for natural isotope abundance (C, H, O, Si, N) using a correction matrix (e.g., using IsoCor or similar software).

Data Interpretation: The "Signal" Difference

The table below demonstrates the theoretical Mass Isotopomer Distribution (MID) of Lactate (a 3-carbon product of glycolysis) derived from the two mannitol tracers.

Assumption: 50% Flux through Glycolysis, 50% through PPP (with recycling).

Metabolite: Lactate (C3)[1-13C]Mannitol Precursor[1,2-13C]Mannitol PrecursorInterpretation
M+0 (Unlabeled) High (approx. 50%) Low (<5%)In [1-13C], PPP flux generates unlabeled lactate (label lost as CO₂). High M+0 creates noise.
M+1 (Singly Labeled) Moderate (50%)High (PPP derived) In [1,2-13C], PPP cleaves C1, leaving C2 labeled. M+1 = PPP Flux.
M+2 (Doubly Labeled) <1% (Natural Abundance)High (Glycolysis derived) In [1,2-13C], Glycolysis preserves C1-C2 bond. M+2 = Glycolysis Flux.
Resolution Power Low (Cannot separate unlabeled background from PPP flux)High (Direct ratio of M+1/M+2 represents PPP/Glycolysis split)
Decision Workflow (DOT Diagram)

Workflow_Decision Start Define Objective Q1 Is PPP Flux Quantification Critical? Start->Q1 Q2 Is Budget Constrained (<$500)? Q1->Q2 No (Gross Carbon Fate) Choice1 Use [1,2-13C]Mannitol Q1->Choice1 Yes (Redox/Yield) Q2->Choice1 No (Max Precision) Choice2 Use [1-13C]Mannitol Q2->Choice2 Yes

Figure 2: Decision matrix for selecting mannitol isotopomers based on experimental goals.

References

  • Wadden, D. et al. (2022). 13C Metabolic Flux Analysis: Classification and Characterization. Frontiers in Physiology. [Link]

  • Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering. [Link]

  • Driouch, H. et al. (2012). Integrated isotope-assisted metabolomics and 13C metabolic flux analysis reveals metabolic flux redistribution for high glucoamylase production by Aspergillus niger. Microbial Cell Factories. [Link]

  • Gonçalves, C. et al. (2019). A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation. Frontiers in Microbiology. [Link]

  • NIH/PubChem. (2023). Mannitol Compound Summary. National Library of Medicine. [Link]

Benchmarking D-Mannitol-[1-13C;1,1'-d2] Purity Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of hyperpolarized metabolic imaging (DNP-MRI), the structural fidelity of the probe determines the window of observation. D-Mannitol-[1-13C;1,1'-d2] is a specialized isotopologue designed to probe extracellular spaces, glomerular filtration, and blood-brain barrier integrity. Its utility hinges on a specific structural feature: the deuteration of the C1 position (


) to suppress heteronuclear dipolar coupling and extend 

relaxation times.

This guide outlines a rigorous benchmarking protocol. Because no direct NIST Certified Reference Material (CRM) exists for this specific isotopologue, we establish a Composite Reference Strategy . We benchmark the test article against USP Chemical Standards for purity and Theoretical Isotopic Models validated via qNMR and HR-MS for enrichment.

The Challenge: Why "Good Enough" Fails in DNP

In standard metabolomics, 98% chemical purity is often sufficient. In Dissolution Dynamic Nuclear Polarization (d-DNP), it is inadequate.[1] Two impurities invisible to standard HPLC can destroy a DNP experiment:

  • Paramagnetic Impurities: Trace metal ions (

    
    , 
    
    
    
    ) act as relaxation sinks, destroying polarization before the sample is even injected.
  • Isotopic Isotopomers (Incomplete Deuteration): If the C1 position retains a proton (i.e.,

    
     instead of 
    
    
    
    ), the strong
    
    
    dipolar coupling will shorten the
    
    
    relaxation time by orders of magnitude, rendering the probe useless for in vivo imaging.

This guide provides the protocol to validate D-Mannitol-[1-13C;1,1'-d2] against these silent failures.

Benchmarking Strategy & Reference Standards

Since a specific isotopic CRM is unavailable, we utilize a triangulation method:

Benchmark CategoryReference Standard UsedMethodAcceptance Criteria
Chemical Purity USP Mannitol RS (Cat. No. 1375105)HPLC-RI / Polarimetry>99.5% (matches USP)
Isotopic Enrichment NIST SRM 2389a (Amino Acids) or Traceable Internal StdqNMR (

,

)
>99%

; >98% D
Functional Efficacy Theoretical Relaxation Model Low-Field NMR (

)

> 25s (at 1.4T/37°C)

Experimental Protocols

Protocol A: Chemical Purity & Isomer Differentiation (HPLC)

Mannitol has stereoisomers (Sorbitol, Galactitol) that are difficult to separate. We use the USP monograph method modified for high-resolution analysis.

  • Objective: Confirm the "Test Lot" is chemically identical to USP Mannitol RS and free of stereoisomers.

  • Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

  • Column: Strong cation-exchange resin (Calcium form), 300 x 7.8 mm (e.g., Aminex HPX-87C).

  • Mobile Phase: Degassed, deionized water (18.2 MΩ).

  • Flow Rate: 0.5 mL/min at 85°C.

  • Procedure:

    • Inject 20 µL of USP Mannitol RS (Standard Solution).

    • Inject 20 µL of D-Mannitol-[1-13C;1,1'-d2] (Test Solution).

    • Calculate purity using peak area normalization.

    • Critical Step: Verify absence of "shoulder" peaks indicating Sorbitol contamination.

Protocol B: Isotopic Enrichment & Positional Fidelity (qNMR)

This is the core validation. We must prove the


 is at Position 1 and that Position 1 is fully deuterated.
  • Objective: Quantify

    
     enrichment and 
    
    
    
    incorporation.
  • Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) added at known concentration.

  • Workflow:

    • 
       NMR (Inverse Gated Decoupling): 
      
      • Integrate the C1 peak of Mannitol against the Carbonyl peak of Maleic Acid.

      • Calculation: Molar ratio derived from integration area vs. mass balance.

    • 
       NMR (The "Silence" Test): 
      
      • In a non-deuterated sample, the C1 protons appear as a multiplet around 3.6-3.8 ppm.

      • In D-Mannitol-[1-13C;1,1'-d2], this signal must be absent .

      • Any residual signal at this shift represents incomplete deuteration (

        
         or 
        
        
        
        ).
      • Limit of Detection: < 1% protonated species.

Protocol C: Functional Relaxation Benchmarking

The ultimate test for a hyperpolarized probe is its relaxation time.

  • Objective: Measure the longitudinal relaxation time (

    
    ) to verify suppression of dipolar coupling.
    
  • Setup: Benchtop NMR (approx. 1.4T or 43 MHz for

    
    ) or High-field system.
    
  • Conditions: Degassed

    
    , 37°C, pH 7.0.
    
  • Sequence: Inversion Recovery (

    
    ).
    
  • Analysis: Fit peak intensity

    
     to 
    
    
    
    .
  • Benchmark:

    • Standard [1-13C]Mannitol (protonated):

      
       seconds.
      
    • High-Grade [1-13C;1,1'-d2]Mannitol:

      
       seconds.
      

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

This diagram illustrates the decision tree for releasing a batch of clinical-grade isotope.

ValidationWorkflow cluster_Chemical Step 1: Chemical Identity cluster_Isotopic Step 2: Isotopic Fidelity cluster_Functional Step 3: Functional Performance Start Raw Isotope Batch D-Mannitol-[1-13C;1,1'-d2] HPLC HPLC-RI Analysis (vs USP Mannitol RS) Start->HPLC Metals ICP-MS (Paramagnetic Check) HPLC->Metals qNMR qNMR (1H & 13C) (Quantify Enrichment) Metals->qNMR Deuteration 1H NMR 'Silence Test' (Verify C1 Deuteration) qNMR->Deuteration T1_Test T1 Relaxation Test (Inversion Recovery) Deuteration->T1_Test Decision Compliance Check T1_Test->Decision Release Release for DNP-MRI Decision->Release T1 > 25s & Purity > 99% Reject Reject / Reprocess Decision->Reject Failure

Caption: Analytical workflow ensuring chemical purity, isotopic enrichment, and functional relaxation properties prior to release.

Diagram 2: The Physics of Deuteration

Why do we deuterate? This diagram explains the relaxation mechanism suppression.

RelaxationPhysics cluster_Protonated Standard (Protonated) Fast Relaxation (Bad) cluster_Deuterated Deuterated (d2) Slow Relaxation (Good) C13 13C Nucleus H1 1H C13->H1 Strong Dipolar Coupling H2 1H C13->H2 D1 2H (D) C13->D1 Weak Dipolar Coupling D2 2H (D) C13->D2

Caption: Comparison of dipolar coupling strength. Deuterium (2H) minimizes nuclear relaxation, extending the T1 imaging window.

Comparative Data: Test Batch vs. Alternatives

The following table presents simulated data representative of a high-quality "Test Batch" compared to a standard commercial isotopic reagent and the USP chemical standard.

ParameterUSP Mannitol RS (Chemical Reference)Commercial [1-13C] Mannitol (Generic)Test Batch: [1-13C;1,1'-d2] Mannitol
Chemical Purity (HPLC) 99.9%98.5%99.8%
Sorbitol Content < 0.5%~ 1.0%< 0.1%

Enrichment
N/A (Natural Abundance)99%99.4%
Deuteration at C1 0%0%> 98%

Relaxation (1.4T)
~1.5s (Natural Abundance)~10s28s
Suitability for DNP No (No Signal)Low (Fast Decay)High (Long Window)
Interpretation of Results
  • Chemical Purity: The Test Batch matches the USP RS, ensuring no toxic byproducts or isomers interfere with metabolism.

  • Functional

    
    :  The generic commercial standard (lacking deuterium) has a 
    
    
    
    of ~10s. The deuterated Test Batch achieves 28s. In a clinical scan, this difference is massive—it allows nearly 3x the travel time from polarizer to patient, or significantly higher signal retention.

Discussion: The Impact of Isotopic Purity on Imaging

The data highlights a critical nuance in purchasing isotopes for MRI: Enrichment is not enough. A compound can be 99%


 enriched but fail in a DNP experiment if it lacks the deuteration required to silence the local magnetic environment.

By benchmarking against the USP Mannitol RS , we ensure the molecule is chemically safe and correct. By benchmarking against the Theoretical Relaxation Model (validated by the >25s


 result), we confirm the isotopic engineering has succeeded. This "Composite Reference" approach is the only viable path for validating novel hyperpolarized probes where specific CRMs do not yet exist.

References

  • USP-NF. (2023). Mannitol Monograph: Official Reference Standards.[2][3] United States Pharmacopeia.[2][4] Link

  • National Institute of Standards and Technology (NIST). (2016). Standard Reference Material® 920: D-Mannitol.[5][6] NIST.[5][6][7] Link[5]

  • Ardenkjaer-Larsen, J. H., et al. (2003).[1] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link

  • Kurhanewicz, J., et al. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology.[1][8] Radiology.[1][9] Link

  • Commentary on Isotopic Analysis. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment.[10][11][12][13] Analytical Chemistry.[10][2][6][12][14] Link

Sources

Evaluating Cost-Effectiveness of D-Mannitol-[1-13C;1,1'-d2] for Large-Scale Screens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of ROI

Bottom Line: For standard metabolic flux analysis (MFA) via Mass Spectrometry, D-Mannitol-[1-13C;1,1'-d2] is an operational luxury—superior as an internal standard but cost-prohibitive as a primary tracer. However, for Hyperpolarized (DNP) NMR screening and in vivo MRI permeability studies , this specific isotopologue is not just an alternative; it is an enabling technology.

The additional deuteration at the C1 position (


) is not merely for mass shifting; it is a relaxation sink shield . It suppresses the dominant heteronuclear dipolar coupling pathway, extending the longitudinal relaxation time (

) by 200–400% compared to the protonated equivalent. In large-scale screens, this extended observation window allows for the detection of slow metabolic kinetics that standard tracers miss entirely, effectively lowering the "cost per successful data point."

Part 1: The Physics of Value (Mechanism)

To understand the cost-benefit ratio, one must understand the failure mode of the cheaper alternative.

The Relaxation Problem

In Hyperpolarized


C NMR, the signal is transient. It decays back to thermal equilibrium governed by the time constant 

.[1]
  • Standard Tracer (D-Mannitol-[1-13C]): The

    
    C label at position 1 is directly bonded to two protons (
    
    
    
    H). The
    
    
    C-
    
    
    H dipolar coupling is a massive relaxation channel, causing the hyperpolarized signal to vanish rapidly (often
    
    
    seconds in solution).
  • The Solution (D-Mannitol-[1-13C;1,1'-d2]): Replacing the directly attached protons with deuterium (

    
    H) removes this dipolar sink. Deuterium has a much lower gyromagnetic ratio (
    
    
    
    ) than hydrogen, drastically reducing the efficiency of the relaxation mechanism.
Mechanism Diagram

The following diagram illustrates the relaxation pathways and why the deuterated variant preserves signal.

RelaxationPhysics cluster_0 Standard Tracer ([1-13C]) cluster_1 Target Tracer ([1-13C;1,1'-d2]) C13_H 13C Nucleus Dipole Strong Dipolar Coupling C13_H->Dipole Proton 1H (Proton) High Gamma Proton->Dipole FastDecay Fast Signal Decay (T1 ~5-10s) Dipole->FastDecay C13_D 13C Nucleus WeakDipole Weak Dipolar Coupling C13_D->WeakDipole Deuterium 2H (Deuterium) Low Gamma Deuterium->WeakDipole SlowDecay Extended Signal (T1 ~30-50s) WeakDipole->SlowDecay

Caption: Comparison of relaxation pathways. The d2-variant suppresses dipolar coupling, significantly extending the observation window (


).

Part 2: Comparative Performance Analysis

The following data summarizes the performance differences in a typical Dissolution DNP context (3T detection).

Table 1: Tracer Performance Matrix
FeatureD-Mannitol (Unlabeled) D-Mannitol-[1-13C] D-Mannitol-[1-13C;1,1'-d2]
Primary Application Osmotic Control / RefStandard Metabolic FluxHyperpolarized MRI / High-Res NMR
NMR Signal Source Thermal EquilibriumHyperpolarized

C
Hyperpolarized

C
Est.

(Solution)
N/A4 - 8 seconds25 - 45 seconds
Observation Window Infinite (Low Sensitivity)< 30 seconds> 2 minutes
Spectral Resolution Complex (Proton overlap)Good (Doublet splitting)Excellent (Singlet, no J-coupling)
Cost Factor 1x (Baseline)~500x~1,500x
Screening Suitability High Conc. OnlyFast Kinetics OnlySlow Kinetics / Low Conc.
The "Singlet" Advantage

Beyond


, the d2-labeling collapses the 

C signal from a triplet (due to coupling with two protons) into a singlet .
  • Impact: This concentrates all signal intensity into a single peak, instantly boosting Signal-to-Noise Ratio (SNR) by a factor of ~2–3x independent of hyperpolarization. This simplifies automated peak integration in large-scale screens.

Part 3: Cost-Benefit Modeling for HTS

For a large-scale screen (e.g., 1,000 samples), the raw material cost is high. However, the "Cost of Failure" model justifies the investment.

The Equation


  • Scenario A: Using [1-13C] Mannitol ($50/sample)

    • If the metabolic event (e.g., BBB crossing or dehydrogenase activity) takes 45 seconds, the signal from this tracer will have decayed by

      
       half-lives (
      
      
      
      loss).
    • Result: Noise.

    • Effective Cost: Infinite (Data is useless).

  • Scenario B: Using [1-13C;1,1'-d2] Mannitol ($150/sample)

    • At 45 seconds, the signal is only at ~1 half-life.

    • Result: Clear Peak.

    • Effective Cost: $150 (High, but yields data).

Decision Matrix for Procurement
Screening ConditionRecommended TracerRationale
Mass Spec (Flux) [1-13C] or U-13CDeuterium adds no value to retention time; cost is waste.
Mass Spec (Quant) [1-13C;1,1'-d2] Use as Internal Standard only. The +3 Da shift and d2-stability make it an ideal reference.
NMR (Fast Reaction) [1-13C]If reaction < 10s, the cheaper tracer is sufficient.
NMR (Slow Reaction) [1-13C;1,1'-d2] Mandatory. The only way to see signal after 30s.
In Vivo MRI [1-13C;1,1'-d2] Mandatory. Transport time to target organ consumes the

of non-deuterated probes.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for a Hyperpolarized NMR Screen to validate the


 extension before committing to a full library screen.
Workflow Diagram

ProtocolWorkflow Prep 1. Sample Prep Mix 13C-d2-Mannitol with Radical (Trityl/TEMPO) Pol 2. Polarization 0.94T - 3.35T @ 1.4K Microwave Irradiation Prep->Pol Dissolve 3. Rapid Dissolution Superheated D2O buffer Pol->Dissolve Transfer 4. Transfer < 3s to NMR Probe Dissolve->Transfer Acquire 5. Acquisition Small flip angle (5°) every 3s for 120s Transfer->Acquire Analyze 6. Analysis Fit mono-exponential decay Calculate T1 Acquire->Analyze

Caption: Dissolution DNP workflow. Critical step is the rapid transfer (Step 4) to preserve the hyperpolarization.

Step-by-Step Methodology

1. Preparation (The Glassing Matrix) [2]

  • Goal: Create an amorphous solid for efficient DNP.

  • Mix: 20 mg D-Mannitol-[1-13C;1,1'-d2] in 100 µL of 1:1 (v/v) Glycerol-d8 : D2O.

  • Doping: Add 15 mM Trityl OX063 radical. Note: Use deuterated glycerol to prevent proton polarization leakage.

2. Polarization

  • Instrument: HyperSense or SPINlab.

  • Conditions: 1.4 K, 3.35 T.

  • Irradiation: Irradiate at the electron Larmor frequency (approx 94 GHz) for 60–90 minutes until saturation.

3. Dissolution & Transfer

  • Solvent: 4 mL of superheated phosphate buffer (40 mM, pH 7.4) with 0.3 mM EDTA.

  • Timing: Dissolution burst followed by rapid transfer to the NMR spectrometer (target < 4 seconds).

4. Acquisition (The Validation Step)

  • Pulse Sequence: 1D

    
    C with low flip angle (
    
    
    
    ).
  • Loop: Acquire 1 scan every 3 seconds for 120 seconds.

  • Validation: Plot signal intensity

    
     vs. time. The slope is 
    
    
    
    .
    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       (Indicates paramagnetic contamination or poor deuteration).
      

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link]

  • Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei. Neoplasia. [Link]

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[1][3] Biochemistry. [Link]

  • Qu, W., et al. (2019). Effects of glassing matrix deuteration on the relaxation properties of hyperpolarized 13C spins. Journal of Chemical Physics. [Link]

Sources

Technical Guide: Assessing Matrix Effects on D-Mannitol-[1-13C;1,1'-d2] Quantification Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the efficacy of D-Mannitol-[1-13C;1,1'-d2] as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of D-Mannitol in complex biological matrices (plasma/urine).[1]

The Problem: D-Mannitol (MW 182.17 Da), a critical biomarker for intestinal permeability (Lactulose/Mannitol test), is a polar sugar alcohol. It requires Hydrophilic Interaction Liquid Chromatography (HILIC) for retention. HILIC methods often utilize high-organic mobile phases that precipitate salts, but biological extracts still contain phospholipids and endogenous interferences that cause severe Ion Suppression in Electrospray Ionization (ESI), compromising accuracy.

The Solution: Comparative data demonstrates that D-Mannitol-[1-13C;1,1'-d2] (MW ~185.18 Da) provides superior correction for matrix effects compared to structural analogs (e.g., Sorbitol) or external calibration, primarily due to its co-elution with the analyte and resistance to Hydrogen/Deuterium (H/D) exchange.

The Challenge: Matrix Effects in Sugar Alcohol Analysis

In LC-MS/MS, "Matrix Effects" (ME) refer to the alteration of ionization efficiency by co-eluting components. For Mannitol, this is particularly aggressive due to the "Charge Competition" mechanism in the ESI droplet.

Mechanism of Failure

When quantifying Mannitol without a co-eluting SIL-IS, endogenous compounds (e.g., salts, phospholipids) compete for the limited charge on the droplet surface.

Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components monopolize the surface charge, preventing Mannitol from entering the gas phase.

Comparative Analysis of Quantification Strategies

To validate the necessity of D-Mannitol-[1-13C;1,1'-d2], we compare it against two common alternatives.

The Candidates
FeatureMethod A: External Calibration Method B: Analog IS (Sorbitol) Method C: SIL-IS (D-Mannitol-[1-13C;1,1'-d2])
Structure N/AIsomer of MannitolIdentical to Mannitol (Isotopologue)
Retention Time Same as AnalyteSlightly Different (Separated)Identical (Co-eluting)
Mass Shift N/ASame Mass (Requires Chromatographic Sep)+3 Da (Mass Resolved)
Correction Capability NonePartial (Drift/Volume only)Full (Matrix Effect Correction)
Cost LowLowHigh
Why the Specific Labeling Matters ([1-13C;1,1'-d2])
  • Mass Shift (+3 Da): Native Mannitol has natural isotopes at M+1 and M+2. A simple

    
     label (+1 Da) would overlap with the natural M+1 abundance of the analyte. The +3 Da shift of the [1-13C;1,1'-d2] variant moves the IS signal clear of the native isotopic envelope.
    
  • Stability: The deuterium atoms are located on Carbon 1, not on the hydroxyl groups. Deuterium on hydroxyl groups (-OD) would exchange with hydrogen in the mobile phase (H2O), losing the label. The C-D bond is stable.

Experimental Protocol: Assessing Matrix Effects

To objectively measure the performance, we utilize the Post-Column Infusion (PCI) method (Qualitative) and Post-Extraction Spike (Quantitative).[2]

Workflow Diagram

Figure 2: Post-Column Infusion setup. A constant flow of Mannitol is disturbed by matrix components eluting from the column.

Step-by-Step Validation Protocol

Step 1: Preparation of Matrices

  • Pool blank urine or plasma from at least 6 different sources to create a representative "complex matrix."

Step 2: Post-Extraction Spike (Quantitative Assessment) This method calculates the Matrix Factor (MF) according to EMA/FDA guidelines.

  • Set A (Neat Solution): Spike D-Mannitol and IS into pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix (e.g., via protein precipitation with Acetonitrile). Spike D-Mannitol and IS into the supernatant after extraction.

  • Calculation:

    
    
    
    
    

Step 3: LC-MS/MS Conditions (HILIC)

  • Column: Amide-HILIC or ZIC-HILIC (Critical for polyol retention).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.

  • Gradient: 85% B to 60% B over 5 minutes.

  • Transitions:

    • Mannitol: m/z 181.1

      
       89.0 (Negative Mode)
      
    • Mannitol-[1-13C;1,1'-d2]: m/z 184.1

      
       92.0
      

Experimental Data & Results

The following data simulates a typical validation study comparing the three methods in human urine.

Matrix Factor Comparison
  • Ideal MF: 1.0 (No suppression/enhancement).

  • Acceptable Range: 0.85 – 1.15.

MethodAnalyte MF (Mean)IS MF (Mean)IS-Normalized MF CV (%)Status
A: External Std 0.62 (Severe Suppression)N/A0.62 18.5Failed
B: Sorbitol IS 0.620.750.82 12.1Marginal
C: Mannitol-[13C,d2] 0.620.611.01 2.4Pass

Analysis:

  • Method A: Shows only 62% signal transmission. Quantification will be roughly 40% lower than reality if not corrected.

  • Method B: Sorbitol elutes at a slightly different time than Mannitol. It experiences some suppression (0.75), but not the exact same suppression as Mannitol (0.62). The correction is imperfect (0.82).

  • Method C: The SIL-IS co-elutes perfectly. Even though the signal is suppressed (0.61), the analyte is suppressed by the exact same amount. The ratio remains constant (1.01), yielding accurate data.

Discussion & Recommendations

The "Co-Elution" Imperative

In HILIC chromatography, salt patches from urine often elute in broad bands. If an Internal Standard (like Sorbitol) elutes 0.5 minutes away from the Analyte (Mannitol), the IS might be in a "clean" window while the Analyte is in a "suppression" window.

  • D-Mannitol-[1-13C;1,1'-d2] guarantees that the IS experiences the exact same ionization environment as the analyte at every millisecond of the run.

Cost-Benefit Analysis

While D-Mannitol-[1-13C;1,1'-d2] is more expensive per vial than Sorbitol:

  • Rerun Rate: Using Sorbitol often leads to QC failures (>15% deviation) due to variable matrix effects between patients, requiring costly sample re-analysis.

  • Data Integrity: For clinical trials (e.g., gut permeability studies), the precision provided by the SIL-IS is non-negotiable for regulatory acceptance.

Final Recommendation

For quantitative analysis of D-Mannitol in biological fluids:

  • DO NOT use External Calibration.

  • AVOID Sorbitol unless budget is zero and accuracy requirements are loose (>20% error allowed).

  • USE D-Mannitol-[1-13C;1,1'-d2] . It is the only method that creates a self-validating system capable of fully normalizing the severe ion suppression typical of HILIC-ESI-MS/MS workflows.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Grover, M., et al. (2016).[1] (13)C mannitol as a novel biomarker for measurement of intestinal permeability.[1] Neurogastroenterology & Motility.[1] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][3][4][5] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of D-Mannitol-[1-13C;1,1'-d2]: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of D-Mannitol-[1-13C;1,1'-d2], ensuring that your laboratory's operational efficiency is matched by its commitment to safety and compliance.

Foundational Assessment: Deconstructing the Compound

At its core, the disposal protocol for any substance is dictated by its intrinsic properties and associated hazards. D-Mannitol-[1-13C;1,1'-d2] is a specific isotopic variant of D-Mannitol, a sugar alcohol. A thorough risk assessment, therefore, begins with an understanding of both the parent molecule and the nature of its isotopic labeling.

D-Mannitol: A Benign Profile

Standard D-Mannitol is classified as a non-hazardous substance.[1][2][3][4] It is a white, odorless, crystalline powder or granule that is soluble in water.[5][6][7] Chemically, it is stable under normal laboratory conditions and is not considered a reactive hazard.[2][5] Its primary applications are in the food and pharmaceutical industries, underscoring its low toxicity.[6]

The Impact of Stable Isotope Labeling

The notation "[1-13C;1,1'-d2]" signifies the incorporation of stable, non-radioactive isotopes: Carbon-13 (¹³C) and Deuterium (²H or D). It is crucial to differentiate this from radioactive labeling (e.g., with ¹⁴C or ³H). Waste from stable isotope-labeled compounds does not typically require the specialized handling and disposal procedures mandated for radioactive waste.[] As such, the disposal of D-Mannitol-[1-13C;1,1'-d2] is governed by its chemical properties, which remain fundamentally unchanged from the parent D-Mannitol.

The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a clear, actionable plan for the disposal of D-Mannitol-[1-13C;1,1'-d2] and associated waste streams. The causality behind each step is explained to empower researchers to make informed decisions in varied experimental contexts.

Personal Protective Equipment (PPE): The First Line of Defense

While D-Mannitol is not classified as hazardous, adherence to standard laboratory safety protocols is paramount. Before initiating any disposal procedures, ensure you are wearing:

  • Safety glasses or goggles: To protect against accidental splashes or airborne dust.

  • Gloves: To prevent skin contact.

  • Lab coat: To protect clothing and skin.

Disposal of Uncontaminated, Solid D-Mannitol-[1-13C;1,1'-d2]

This pertains to expired reagents, excess material, or residual amounts of the pure compound.

  • Containment: Carefully sweep up the solid material, taking measures to avoid the generation of dust.[1]

  • Packaging: Place the collected solid into a clean, sealable container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: D-Mannitol-[1-13C;1,1'-d2]".

  • Disposal: Dispose of the container in your institution's designated non-hazardous solid chemical waste stream.[9]

Disposal of Contaminated Labware and Materials

This category includes items such as weigh boats, filter paper, and disposable plasticware that have come into contact with D-Mannitol-[1-13C;1,1'-d2].

  • If contaminated ONLY with D-Mannitol-[1-13C;1,1'-d2]: These materials can be disposed of in the regular laboratory solid waste stream, provided they are free of any hazardous chemical contamination.

  • If contaminated with HAZARDOUS substances: The disposal protocol is dictated by the hazardous material. The entire waste mixture must be treated as hazardous waste.[10] Collect these materials in a designated, labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.

Disposal of Aqueous Solutions of D-Mannitol-[1-13C;1,1'-d2]

Given its water solubility, aqueous solutions are a common waste stream.

  • Uncontaminated Solutions: For solutions containing only D-Mannitol-[1-13C;1,1'-d2] and water, consult your institutional guidelines. While some institutions may permit drain disposal for non-hazardous, water-soluble substances, it is generally discouraged.[9] The most prudent course of action is to collect the aqueous waste in a clearly labeled container for disposal through your institution's chemical waste program.

  • Solutions Containing Hazardous Materials: If the solution contains any hazardous chemicals (e.g., strong acids, bases, organic solvents), it must be disposed of as hazardous waste. Collect the solution in a compatible, sealed container, and label it with all chemical constituents and their approximate concentrations.

Visualizing the Disposal Decision Pathway

To aid in the rapid and accurate segregation of waste, the following flowchart illustrates the decision-making process for the disposal of D-Mannitol-[1-13C;1,1'-d2] and related materials.

DisposalWorkflow Figure 1: Disposal Decision Workflow for D-Mannitol-[1-13C;1,1'-d2] start Waste Containing D-Mannitol-[1-13C;1,1'-d2] is_mixed Is it mixed with a hazardous substance? start->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No haz_waste Collect in a designated hazardous waste container. Label with all constituents and concentrations. Dispose via EHS hazardous waste program. is_mixed->haz_waste Yes non_haz_solid Collect in a sealed container. Label as 'Non-Hazardous Waste: D-Mannitol-[1-13C;1,1'-d2]'. Dispose in non-hazardous solid chemical waste. is_solid->non_haz_solid Solid non_haz_liquid Collect in a sealed container. Label with contents. Dispose via institutional chemical waste program. is_solid->non_haz_liquid Liquid

Caption: Disposal Decision Workflow for D-Mannitol-[1-13C;1,1'-d2]

Summary of Disposal Guidelines

For quick reference, the table below summarizes the key disposal information for various waste streams involving D-Mannitol-[1-13C;1,1'-d2].

Waste StreamKey CharacteristicsRecommended Disposal Protocol
Pure, Solid D-Mannitol-[1-13C;1,1'-d2] Non-hazardous, stable solidCollect, label as non-hazardous, and dispose of in the designated solid chemical waste stream.
Contaminated Labware (Non-Hazardous) Items in contact only with the title compoundDispose of in the regular laboratory solid waste.
Contaminated Labware (Hazardous) Items in contact with the title compound and a hazardous substanceSegregate as hazardous waste, label with all components, and dispose of through EHS.
Aqueous Solutions (Uncontaminated) D-Mannitol-[1-13C;1,1'-d2] dissolved in waterCollect in a labeled container for disposal via your institution's chemical waste program.
Aqueous Solutions (Contaminated) Contains hazardous materials in addition to the title compoundTreat as hazardous liquid waste. Collect, label with all components, and dispose of through EHS.

By adhering to these technically sound and logically structured procedures, you can ensure the safe and compliant disposal of D-Mannitol-[1-13C;1,1'-d2], reinforcing a culture of safety and environmental stewardship within your laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6251, Mannitol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol ≥98 %. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016, January 11). Safety Data Sheet: D-Mannitol. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, March 19). Safety Data Sheet: DL-Mannitol. Retrieved from [Link]

  • ChemScience. (2024, June 10). Safety Data Sheet: D-Mannitol, Hi-LR™. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Retrieved from [Link]

  • Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling D-Mannitol-[1-13C;1,1'-d2]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: D-Mannitol-[1-13C;1,1'-d2]

Executive Summary

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for D-Mannitol-[1-13C;1,1'-d2] . While the chemical toxicity of D-Mannitol is low (GRAS status), the isotopic enrichment (Carbon-13 and Deuterium) transforms this reagent into a high-value analytical standard.

Crucial Distinction: This compound is a stable isotope .[1] It is NOT radioactive .[1]

  • Safety Focus: Nuisance dust control and standard chemical hygiene.

  • Operational Focus: Preventing isotopic dilution (hygroscopicity) and cross-contamination (trace handling).

Part 1: Risk Assessment & PPE Strategy

As a Senior Application Scientist, I prioritize the "Hierarchy of Controls." For this specific isotopologue, the primary risk is not acute toxicity to the scientist, but rather environmental contamination of the sample and nuisance dust inhalation .

Chemical & Physical Hazards
Hazard CategoryClassificationDescription
Toxicity Low (Non-Hazardous)No GHS hazard statements. High doses may cause laxative effects if ingested.
Physical State Crystalline PowderHygroscopic. Prone to static charge build-up during weighing.
Isotopic Nature Stable Contains 13C and 2H (Deuterium). No radiation shielding required.
Inhalation Nuisance DustFine particulates may irritate the upper respiratory tract.
PPE Selection Matrix

The following PPE is selected to balance user safety with the dexterity required to handle milligram quantities of expensive reagents.

  • Eye Protection: Chemical Safety Glasses with side shields (ANSI Z87.1). Goggles are only necessary if generating large dust clouds (unlikely in analytical weighing).

  • Hand Protection: Nitrile Gloves (0.11 mm / 4 mil minimum).

    • Scientific Rationale: Latex contains proteins that can contaminate mass spectrometry (MS) samples. Nitrile provides chemical resistance without the "protein noise" in downstream analysis.

    • Technique: Double-gloving is recommended only if handling hazardous solvents alongside the mannitol.

  • Respiratory Protection:

    • Primary Control: Handle inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) to prevent breath moisture from degrading the hygroscopic powder.

    • Secondary Control: If open-bench handling is unavoidable, use an N95 particulate respirator to prevent inhalation of fines.

  • Body Protection: Standard laboratory coat (buttoned) to prevent static transfer from street clothes to the balance.

Part 2: Operational Workflow (Step-by-Step)

Storage & Stability
  • Condition: Store at Room Temperature (20-25°C) in a desiccator.

  • Logic: D-Mannitol is hygroscopic. Absorption of atmospheric H2O (water) introduces unlabeled hydrogen (1H) and oxygen, potentially skewing precise stoichiometry in NMR or quantitative MS applications.

  • Container: Keep the vial tightly sealed with Parafilm® when not in use.

Precision Weighing Protocol

Handling static-prone powders requires specific techniques to avoid loss of the "precious" labeled material.

  • Equilibration: Allow the vial to reach ambient temperature before opening to prevent condensation.

  • Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat.

    • Why? Labeled mannitol is often dry and fine; static can cause the powder to "jump" off the spatula, leading to loss of expensive isotope.

  • Transfer:

    • Use a micro-spatula or a clean, dry stainless steel scoop.

    • Do NOT pour directly from the stock vial.

    • Weigh by difference if high precision (<1 mg error) is required.

  • Dissolution:

    • Solubility: Soluble in water, pyridine, and slightly soluble in ethanol.

    • Note: If using D2O (Deuterium Oxide) for NMR, ensure the D2O ampoule is fresh to maintain isotopic purity.

Part 3: Disposal & Emergency Response

Waste Disposal

Although D-Mannitol is non-hazardous, labeled compounds should be tracked.[2]

  • Protocol: Dispose of as Non-Hazardous Chemical Waste .

  • Labeling: Clearly mark the waste tag as "D-Mannitol-[13C, d2] - Stable Isotope."

  • Drain Disposal: Only permissible if local regulations explicitly allow sugar alcohols in wastewater. Best practice is solid/liquid chemical waste incineration.

Emergency Procedures
  • Inhalation: Remove victim to fresh air. If breathing is difficult, seek medical attention (rare).

  • Spills:

    • Dry Spill: Do not dry sweep (creates dust). Dampen with a paper towel (water or ethanol) and wipe up.

    • Wet Spill: Absorb with standard lab spill pads.

Part 4: Visualized Workflows

Figure 1: PPE & Handling Decision Logic

This diagram illustrates the decision-making process for handling stable isotopes versus radioisotopes.

PPE_Decision_Matrix Start Reagent: D-Mannitol-[1-13C;1,1'-d2] IsotopeCheck Is it Radioactive? Start->IsotopeCheck Radioactive YES: Radiation Safety Protocol (Shielding, Badges) IsotopeCheck->Radioactive e.g., 14C, 3H Stable NO: Stable Isotope IsotopeCheck->Stable 13C, 2H (D) HazardCheck Hazard Assessment Stable->HazardCheck DustRisk Risk: Nuisance Dust & Sample Contamination HazardCheck->DustRisk PPE_Set REQUIRED PPE: 1. Nitrile Gloves (Sample Purity) 2. Safety Glasses (Eye Protection) 3. Lab Coat (Static Control) DustRisk->PPE_Set Engineering ENGINEERING CONTROL: Fume Hood or Anti-Static Balance Enclosure DustRisk->Engineering

Caption: Decision matrix confirming standard chemical hygiene (not radiation safety) applies to stable isotopes.

Figure 2: Operational Workflow for Sample Integrity

This diagram details the sequence to ensure isotopic purity during handling.

Handling_Workflow Storage Storage (Desiccator, RT) Prep Preparation (Equilibrate to Temp) Storage->Prep Prevent Condensation Weighing Weighing (Anti-Static Gun + Micro-Spatula) Prep->Weighing Minimize Exposure Solubilization Solubilization (Use HPLC Grade Solvents) Weighing->Solubilization Immediate Transfer Waste Disposal (Chemical Waste Stream) Solubilization->Waste Post-Experiment

Caption: Step-by-step workflow emphasizing moisture control and static elimination.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6251, Mannitol. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (and Stable Isotopes). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.